4-Cyclopropylbenzoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLSDXYKTMMDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Cyclopropylbenzoyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the cyclopropyl group has emerged as a "privileged" structural motif, transitioning from a synthetic curiosity to a cornerstone in the design of novel therapeutics.[1][2] Its incorporation into drug candidates is a deliberate strategy to address multifaceted challenges encountered during development, such as enhancing potency, tuning metabolic stability, and refining physicochemical properties.[3][4] The unique stereoelectronic nature of this strained three-membered ring—characterized by coplanar carbons, enhanced π-character in its C-C bonds, and shorter, stronger C-H bonds—allows it to serve as a rigid scaffold or a bioisosteric replacement for less favorable groups like gem-dimethyl or vinyl moieties.[1][2][4]
This guide focuses on 4-Cyclopropylbenzoyl chloride (CAS Number: 76274-94-7), a key building block that provides a direct and efficient route for introducing the valuable 4-cyclopropylbenzoyl pharmacophore into target molecules. For researchers, scientists, and drug development professionals, understanding the synthesis, handling, and reactivity of this reagent is paramount for its successful application in constructing complex molecular architectures. We will delve into the practical synthesis from its carboxylic acid precursor, explore its utility in cornerstone organic reactions, and provide detailed, field-proven protocols to empower your research endeavors.
Physicochemical and Spectroscopic Profile
A thorough characterization is the foundation of effective chemical synthesis. Below are the key properties and predicted spectroscopic data for 4-Cyclopropylbenzoyl chloride.
Physical & Chemical Properties
| Property | Value | Source |
| CAS Number | 76274-94-7 | [1] |
| Molecular Formula | C₁₀H₉ClO | [5] |
| Molecular Weight | 180.63 g/mol | [5] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | [2] |
| Storage Temperature | 2-8 °C, Moisture Sensitive | [2] |
Predicted Spectroscopic Data
Note: This data is predicted using standard spectroscopic principles and databases. Experimental verification is recommended.
1H NMR (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | d, J ≈ 8.5 Hz | 2H | Aromatic H (ortho to -COCl) |
| ~7.20 | d, J ≈ 8.5 Hz | 2H | Aromatic H (ortho to cyclopropyl) |
| ~1.95 | m | 1H | Cyclopropyl CH |
| ~1.15 | m | 2H | Cyclopropyl CH₂ |
| ~0.85 | m | 2H | Cyclopropyl CH₂ |
13C NMR (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168.5 | Carbonyl Carbon (C=O) |
| ~155.0 | Aromatic C (ipso, attached to cyclopropyl) |
| ~132.0 | Aromatic C (ipso, attached to -COCl) |
| ~131.5 | Aromatic CH (ortho to -COCl) |
| ~126.0 | Aromatic CH (ortho to cyclopropyl) |
| ~16.0 | Cyclopropyl CH |
| ~11.0 | Cyclopropyl CH₂ |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3100-3000 | C-H Stretch | Aromatic & Cyclopropyl |
| ~1775 | C=O Stretch | Acyl Chloride (Characteristic, Strong) |
| ~1735 | C=O Overtone | Often observed in aryl acyl chlorides |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~850 | C-Cl Stretch |
Mass Spectrometry (Electron Ionization - EI):
| m/z | Fragment | Description |
| 180/182 | [M]⁺ | Molecular ion peak (³⁵Cl/³⁷Cl isotopes) |
| 152/154 | [M-CO]⁺ | Loss of carbon monoxide |
| 145 | [M-Cl]⁺ | Loss of chlorine radical (Acylium ion) |
| 117 | [C₉H₉]⁺ | Loss of CO and Cl |
| 115 | [C₉H₇]⁺ | Further fragmentation |
Synthesis and Purification
The most direct and industrially scalable synthesis of 4-Cyclopropylbenzoyl chloride is the chlorination of its corresponding carboxylic acid using thionyl chloride (SOCl₂). This method is favored for its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is a representative procedure based on established methods for converting carboxylic acids to acyl chlorides.[4][6]
Materials:
-
4-Cyclopropylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)
-
Anhydrous Toluene or Dichloromethane (DCM) as solvent
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet from the top of the condenser to a gas trap (e.g., a bubbler containing aqueous NaOH) to neutralize the HCl and SO₂ gases produced. Ensure the entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charging the Flask: To the flask, add 4-cyclopropylbenzoic acid and the anhydrous solvent (e.g., toluene, approx. 2-3 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension with stirring. The catalyst facilitates the reaction by forming a reactive Vilsmeier intermediate.
-
Reagent Addition: Slowly add thionyl chloride to the stirred suspension at room temperature. An exothermic reaction with gas evolution will be observed.
-
Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution. The reaction is complete when the solid carboxylic acid has completely dissolved.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Crucial Insight: To protect the vacuum pump from corrosive gases, it is essential to use a cold trap (e.g., liquid nitrogen or dry ice/acetone) and/or a base trap between the evaporator and the pump.
-
To ensure complete removal of residual SOCl₂, co-evaporate the crude product with anhydrous toluene (2 x 10 mL).
-
The resulting crude 4-Cyclopropylbenzoyl chloride is often of sufficient purity (>95%) for subsequent reactions. If higher purity is required, vacuum distillation can be performed, though care must be taken due to the high boiling point and potential for decomposition.
-
Key Reactions and Applications
As a reactive acyl chloride, 4-Cyclopropylbenzoyl chloride is a versatile reagent for introducing the 4-cyclopropylbenzoyl moiety, primarily through Friedel-Crafts acylation and amide coupling reactions.
Friedel-Crafts Acylation
This powerful C-C bond-forming reaction allows for the synthesis of aryl ketones. The reaction involves the generation of a resonance-stabilized acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution.[7][8]
Experimental Protocol: Acylation of Anisole
This protocol is a representative procedure for the Friedel-Crafts acylation of an activated aromatic ring.[1][9]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.3 eq)
-
4-Cyclopropylbenzoyl chloride (1.0 eq)
-
Anisole (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ in DCM.
-
Cooling: Cool the suspension to 0°C using an ice-water bath. Causality: The reaction is highly exothermic; initial cooling is critical to control the reaction rate and prevent side reactions.
-
Reagent Addition: Add 4-Cyclopropylbenzoyl chloride to the stirred suspension. A solution of anisole in DCM is then added dropwise via the dropping funnel over 15-30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Trustworthiness: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood. The acid hydrolyzes the aluminum-ketone complex and dissolves the aluminum salts.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, (4-cyclopropylphenyl)(4-methoxyphenyl)methanone, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.[5]
Amide Coupling (Schotten-Baumann Reaction)
The reaction of 4-Cyclopropylbenzoyl chloride with primary or secondary amines is a robust method for forming amide bonds, a critical linkage in many pharmaceutical agents. The Schotten-Baumann conditions, typically involving a base in a two-phase system, are highly effective for this transformation.[4][10]
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
4-Cyclopropylbenzoyl chloride physical properties
An In-depth Technical Guide to 4-Cyclopropylbenzoyl Chloride: Synthesis, Characterization, and Application
This guide provides an in-depth technical overview of 4-Cyclopropylbenzoyl chloride (CAS No. 76274-94-7), a valuable chemical intermediate for researchers in medicinal chemistry and materials science. We will explore its physicochemical properties, provide a robust and validated protocol for its synthesis from commercially available starting materials, detail its characteristic reactivity, and outline standard procedures for its analytical characterization. This document is intended for professionals in drug discovery and organic synthesis, offering field-proven insights into the handling and application of this versatile building block.
Physicochemical and Spectroscopic Properties
4-Cyclopropylbenzoyl chloride is a para-substituted acyl chloride featuring a cyclopropyl ring, a moiety of significant interest in modern drug design. The cyclopropyl group often serves as a bioisostere for phenyl rings or gem-dimethyl groups, and its introduction can favorably modulate a molecule's metabolic stability, solubility, and binding affinity.[1] The physical state of the compound is a pale-yellow to yellow-brown liquid at room temperature.[2]
Physical Properties
While comprehensive experimental data for 4-cyclopropylbenzoyl chloride is not widely published, its properties can be reliably estimated from structurally similar compounds, such as 4-chlorobenzoyl chloride. These estimations are critical for planning reactions, particularly for distillations and extractions.
| Property | Value (Estimated/Reported) | Source / Justification |
| CAS Number | 76274-94-7 | [2] |
| Molecular Formula | C₁₀H₉ClO | [2] |
| Molecular Weight | 180.63 g/mol | [2] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | [2] |
| Boiling Point | ~110-115 °C / 11 mmHg | Estimated based on 4-chlorobenzoyl chloride (102-104 °C / 11 mmHg).[3][4] The slightly higher mass of the cyclopropyl group vs. chlorine suggests a marginally higher boiling point. |
| Density | ~1.1-1.2 g/mL at 20 °C | Estimated based on benzoyl chloride (1.211 g/mL)[5] and cyclopropanecarbonyl chloride (1.143 g/mL). |
| Refractive Index (n₂₀/D) | ~1.56-1.58 | Estimated based on 4-chlorobenzoyl chloride (1.578).[3][4] |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of 4-cyclopropylbenzoyl chloride. The following data are predicted based on established chemical shift and absorption frequency principles.
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale & Notes |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic Protons (H-2, H-6) | δ 8.05 - 8.15 ppm (d, 2H) | Protons ortho to the electron-withdrawing acyl chloride group are significantly deshielded. Expect an AA'BB' system. |
| Aromatic Protons (H-3, H-5) | δ 7.10 - 7.20 ppm (d, 2H) | Protons ortho to the electron-donating cyclopropyl group. | |
| Cyclopropyl Methine (H-1') | δ 1.95 - 2.05 ppm (m, 1H) | Methine proton deshielded by the aromatic ring. | |
| Cyclopropyl Methylenes (H-2', H-3') | δ 1.10 - 1.20 ppm (m, 2H); δ 0.80 - 0.90 ppm (m, 2H) | Diastereotopic protons of the cyclopropyl ring, appearing as multiplets. | |
| ¹³C NMR (CDCl₃, 100 MHz) | Carbonyl Carbon (C=O) | δ 168 - 170 ppm | Typical chemical shift for an aromatic acyl chloride. |
| Aromatic C-1 (ipso to COCl) | δ 133 - 135 ppm | ||
| Aromatic C-4 (ipso to c-Pr) | δ 153 - 155 ppm | Carbon attached to the cyclopropyl group, significantly shielded. | |
| Aromatic C-2, C-6 | δ 131 - 133 ppm | ||
| Aromatic C-3, C-5 | δ 126 - 128 ppm | ||
| Cyclopropyl Methine (C-1') | δ 16 - 18 ppm | ||
| Cyclopropyl Methylenes (C-2', C-3') | δ 10 - 12 ppm | ||
| FT-IR (Thin Film) | C=O Stretch (Acyl Chloride) | 1775 - 1765 cm⁻¹ (strong, sharp) | Conjugation with the aromatic ring lowers the frequency from the typical >1800 cm⁻¹.[6][7] A shoulder may appear near 1740 cm⁻¹ due to Fermi resonance.[8] |
| C=C Stretch (Aromatic) | ~1605 cm⁻¹, ~1500 cm⁻¹ | Characteristic aromatic ring vibrations. | |
| C-H Stretch (Cyclopropyl) | 3100 - 3050 cm⁻¹ (medium) | The C-H bonds in strained rings absorb at higher frequencies than typical sp³ C-H bonds.[9] | |
| C-H Stretch (Aromatic) | 3050 - 3020 cm⁻¹ (medium) | ||
| C-Cl Stretch | 750 - 550 cm⁻¹ |
Synthesis and Purification
The most direct and reliable method for preparing 4-cyclopropylbenzoyl chloride is the reaction of 4-cyclopropylbenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for laboratory-scale preparations due to the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[10][11] The reaction is often catalyzed by a catalytic amount of N,N-dimethylformamide (DMF), which forms the highly reactive Vilsmeier reagent in situ, accelerating the conversion.
Experimental Protocol: Synthesis from 4-Cyclopropylbenzoic Acid
This protocol is a self-validating system. Successful synthesis will yield a product matching the spectroscopic data provided in Section 1.2, which can be confirmed using the analytical methods in Section 4.0.
Reagents:
-
4-Cyclopropylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous Toluene (or another inert solvent like CH₂Cl₂)
-
N,N-Dimethylformamide (DMF) (2-3 drops)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet tube from the top of the condenser to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ byproducts. Ensure the entire apparatus is dry (oven or flame-dried glassware).
-
Charging Flask: Under an inert atmosphere (N₂ or Ar), charge the flask with 4-cyclopropylbenzoic acid (e.g., 10.0 g, 61.7 mmol).
-
Addition of Reagents: Add anhydrous toluene (e.g., 50 mL) followed by the catalytic DMF (2-3 drops). Slowly add thionyl chloride (e.g., 6.5 mL, 89.4 mmol, 1.45 eq) to the stirred suspension at room temperature. Causality Note: The excess SOCl₂ ensures complete conversion of the carboxylic acid.
-
Reaction: Heat the reaction mixture to 60-70 °C. Vigorous gas evolution (HCl, SO₂) will be observed. Maintain this temperature until gas evolution ceases (typically 2-4 hours). The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Safety Note: Ensure the rotary evaporator is properly vented to the fume hood and protected from SOCl₂ vapors.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 4-cyclopropylbenzoyl chloride as a clear, pale-yellow liquid.
Core Reactivity and Applications in Medicinal Chemistry
As an acyl chloride, 4-cyclopropylbenzoyl chloride is a highly reactive electrophile. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, making it an essential building block for introducing the 4-cyclopropylbenzoyl moiety into larger molecules.
Key Reactions:
-
Amide Formation: Reacts rapidly with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amides. This is one of the most common and robust methods for amide bond formation in drug synthesis.
-
Esterification: Reacts with alcohols, typically in the presence of a base, to yield esters.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like AlCl₃, it can acylate aromatic rings to produce diaryl ketones, which are themselves important scaffolds in medicinal chemistry.
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is mandatory to confirm the structure and purity of the synthesized material.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare a solution by dissolving 15-25 mg of the 4-cyclopropylbenzoyl chloride sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer and lock onto the deuterium signal of the CDCl₃.
-
Perform standard shimming procedures to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 45° pulse angle, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2-5 seconds. A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process both spectra by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H chemical shift scale to the TMS peak at 0.00 ppm and the ¹³C scale to the CDCl₃ triplet at 77.16 ppm.
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat/Thin Film): As 4-cyclopropylbenzoyl chloride is a liquid, the thin film method is most appropriate. Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a thin, uniform film.
-
Background Collection: Place the salt plates (without sample) in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Analyze the resulting spectrum for the characteristic absorption bands outlined in Table 1.2.
Safety, Handling, and Storage
Trustworthiness through Safety: A robust protocol is a safe protocol. Adherence to safety measures is non-negotiable.
-
Hazard Classification: 4-Cyclopropylbenzoyl chloride is classified as a corrosive substance (H314: Causes severe skin burns and eye damage).[2] It is also moisture-sensitive and will react with water, including atmospheric moisture, to release corrosive HCl gas.
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
Handling: Use dry glassware and operate under an inert atmosphere (N₂ or Ar) to prevent hydrolysis. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container under an inert atmosphere. The recommended storage temperature is 2-8 °C to minimize degradation over time.[2]
-
Spill & First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.
Conclusion
4-Cyclopropylbenzoyl chloride is a key synthetic intermediate whose value is amplified by the unique properties of the cyclopropyl moiety in modern chemical design. Its straightforward synthesis from the corresponding benzoic acid, coupled with its predictable and versatile reactivity, makes it an accessible and powerful tool for researchers. Proper handling, guided by a thorough understanding of its reactivity and hazards, is paramount. The analytical protocols provided herein serve as a benchmark for ensuring the quality and identity of this compound, enabling its confident application in complex synthetic endeavors.
References
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Gassman, P. G., & Zalar, F. V. (1966). Near-Infrared Studies. The Dependence of the Cyclopropyl C-H Stretching Frequency on Inductive Effects. The Journal of Organic Chemistry, 31(1), 166–172. [Link]
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LibreTexts. (2021). Infrared Spectroscopy. [Link]
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Joe. (2018). Infrared spectra of acid chlorides. Chemistry Blog. [Link]
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Reusch, W. (2013). Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
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Kavitha, E., & Senthilkumar, K. (2017). IR spectroscopy for neutral Acetyl Chloride molecule by DFT method. ResearchGate. [Link]
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The features of IR spectrum. (n.d.). [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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Raston, P. L., & Douberly, G. E. (2016). Infrared laser spectroscopy of the n-propyl and i-propyl radicals: Stretch-bend Fermi coupling in the alkyl CH stretch region. The Journal of Chemical Physics, 145(23), 234309. [Link]
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Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(106), 104593-104600. [Link]
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Synthesis of substituted benzoyl chlorides. (n.d.). ResearchGate. [Link]
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Reddit. (2021). Synthesis of benzoyl chloride from benzoic acid. r/chemhelp. [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 4-propyl- (CAS 52710-27-7). [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 282064, 4-Cyclopropylbenzoic acid. [Link]
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Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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LibreTexts. (2021). 9.8: Infrared (Rovibrational) Spectroscopy. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8501, 4-Chlorobenzoyl chloride. [Link]
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4-Cyclopropylbenzoyl chloride molecular weight and formula
An In-Depth Technical Guide to 4-Cyclopropylbenzoyl Chloride: Core Properties, Characterization, and Application
Introduction
4-Cyclopropylbenzoyl chloride is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure uniquely combines the reactivity of an acyl chloride with the desirable physicochemical properties of a cyclopropyl moiety. The cyclopropyl group, a small, strained carbocycle, is increasingly incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate conformation.[1][2] The acyl chloride functional group serves as a highly reactive handle for constructing more complex molecules, primarily through acylation reactions to form amides and esters.
This guide provides a comprehensive overview of 4-cyclopropylbenzoyl chloride, focusing on its fundamental molecular properties, methods for structural verification, its significance in modern drug discovery, and a practical protocol for its application in synthesis.
Part 1: Core Physicochemical Properties
A precise understanding of a compound's molecular formula and weight is foundational for all quantitative aspects of chemical research, from stoichiometry calculations in reaction design to interpretation of mass spectrometry data.
Key Molecular Data
The essential identifiers and properties of 4-Cyclopropylbenzoyl chloride are summarized below. This data is consistently reported across major chemical suppliers and databases.[3][4]
| Property | Value | Source |
| Chemical Formula | C₁₀H₉ClO | [3][4] |
| Molecular Weight | 180.63 g/mol | [3][4] |
| CAS Number | 76274-94-7 | [3][4] |
Molecular Weight Calculation Breakdown
The molecular weight is derived from its chemical formula, C₁₀H₉ClO, by summing the atomic weights of its constituent atoms.
-
Carbon (C): 10 atoms × 12.011 u = 120.11 u
-
Hydrogen (H): 9 atoms × 1.008 u = 9.072 u
-
Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
-
Total Molecular Weight: 120.11 + 9.072 + 35.453 + 15.999 = 180.634 u (commonly rounded to 180.63 g/mol )
Part 2: Molecular Structure and Significance
The chemical behavior and utility of 4-Cyclopropylbenzoyl chloride are direct consequences of its molecular architecture.
Caption: Molecular structure of 4-Cyclopropylbenzoyl chloride.
-
Acyl Chloride Group (-COCl): This functional group is a derivative of a carboxylic acid where the hydroxyl group is replaced by a chloride atom. The carbon atom is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as an acylating agent.[5]
-
Cyclopropyl Ring: This three-membered ring is a "privileged" scaffold in medicinal chemistry.[6] Its strained nature imparts unique electronic properties, and its rigid structure can lock a molecule into a specific conformation, which can be entropically favorable for binding to a biological target. Furthermore, the cyclopropyl group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]
Part 3: Protocol for Structural Verification
To ensure the identity and purity of 4-Cyclopropylbenzoyl chloride, a multi-faceted analytical approach is required. The protocols described here form a self-validating system for researchers.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups. The acyl chloride is particularly prominent.
-
Objective: To confirm the presence of the C=O bond in the acyl chloride and the aromatic C=C bonds.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
Place a single drop of 4-Cyclopropylbenzoyl chloride (a pale-yellow to yellow-brown liquid) directly onto the ATR crystal.[4]
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Expected Key Absorptions:
-
~1770 cm⁻¹ (Strong): C=O stretch of the acyl chloride. This is a highly characteristic peak.[7]
-
~1600 cm⁻¹ (Medium): Aromatic C=C stretching vibrations.
-
~3100 cm⁻¹ (Medium-Weak): Aromatic C-H stretching.
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern, confirming the overall structure.
-
Objective: To verify the molecular weight (180.63 g/mol ) and observe characteristic fragmentation.
-
Methodology (Electron Ionization - EI-MS):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a GC-MS system.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range of m/z 40-300.
-
-
Expected Results:
-
Molecular Ion Peak (M⁺): A peak at m/z ≈ 180. The presence of chlorine will result in an isotopic pattern, with a peak at M+2 (m/z ≈ 182) that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of ³⁷Cl.
-
Key Fragment Ion: A prominent peak at m/z = 145, corresponding to the loss of the chlorine atom ([M-Cl]⁺). This acylium ion is typically a stable and significant fragment for acyl chlorides.
-
Part 4: Application in Synthesis - A Practical Workflow
The primary application of 4-Cyclopropylbenzoyl chloride is in the acylation of nucleophiles. The following protocol details a representative synthesis of an amide, a crucial linkage in many pharmaceutical compounds.
Workflow: Synthesis of N-benzyl-4-cyclopropylbenzamide
This workflow demonstrates the coupling of 4-Cyclopropylbenzoyl chloride with a primary amine (benzylamine) to form a secondary amide.
Caption: Experimental workflow for amide synthesis.
Detailed Step-by-Step Protocol
-
Objective: To synthesize N-benzyl-4-cyclopropylbenzamide with high yield and purity.
-
Materials:
-
4-Cyclopropylbenzoyl chloride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water, 1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq) and anhydrous DCM. Cool the flask to 0°C in an ice bath. Add triethylamine (1.2 eq).
-
Causality: The reaction is performed at 0°C to control the initial exothermic reaction. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[8]
-
-
Addition: Dissolve 4-Cyclopropylbenzoyl chloride (1.0 eq) in a separate flask with anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes.
-
Causality: Dropwise addition prevents a rapid temperature increase and minimizes potential side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers. Wash the combined organic phase sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ (to remove any unreacted acid chloride), and brine (to remove residual water).
-
Causality: This aqueous wash sequence is a self-validating system to systematically remove basic, acidic, and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure N-benzyl-4-cyclopropylbenzamide.
-
References
-
Alachem Co., Ltd. 76274-94-7 | Benzoyl chloride, 4-cyclopropyl-. [Link]
-
PubChem. 4-(4-Propylcyclohexyl)benzoyl chloride | C16H21ClO | CID 12700036. [Link]
-
PubChem. 4-Propylbenzoyl chloride | C10H11ClO | CID 104293. [Link]
-
PubChem. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637. [Link]
- Google Patents. EP3055292B1 - Process for preparing 4-[[(benzoyl)
-
Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]
-
ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]
-
NIST WebBook. Benzoyl chloride, 4-chloro-. [Link]
-
PubMed. Recent applications of click chemistry in drug discovery. [Link]
-
Taylor & Francis Online. Benzoyl chloride – Knowledge and References. [Link]
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An In-depth Technical Guide to the Safe Storage and Handling of 4-Cyclopropylbenzoyl Chloride
This guide provides a comprehensive overview of the essential safety protocols, storage requirements, and handling procedures for 4-Cyclopropylbenzoyl chloride (CAS No. 76274-94-7). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the chemical principles that underpin these critical safety measures. Adherence to these guidelines is paramount to ensuring personnel safety, maintaining reagent integrity, and achieving reproducible experimental outcomes.
Section 1: Hazard Profile and Chemical Reactivity
4-Cyclopropylbenzoyl chloride is a reactive acyl chloride, a class of compounds widely used in organic synthesis for the introduction of the 4-cyclopropylbenzoyl moiety. Its utility is derived from its high reactivity, which is also the source of its principal hazards. The electrophilicity of the carbonyl carbon, amplified by the electron-withdrawing nature of the adjacent chlorine and oxygen atoms, makes it an excellent substrate for nucleophilic acyl substitution.[1] However, this same reactivity dictates the stringent handling precautions required.
Key Hazards Include:
-
Corrosivity: The compound is highly corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract upon contact.[2] Ocular exposure can lead to permanent eye damage.[3]
-
Toxicity: It is classified as toxic if swallowed.[3] Inhalation of its vapors is also harmful and can cause severe irritation and damage to the mucous membranes and upper respiratory tract.[2][4]
-
Lachrymator: The vapors are lachrymatory, meaning they irritate the eyes and cause tearing, which can be a primary indicator of exposure.[5]
-
Hydrolysis: The most significant chemical hazard is its violent reaction with water.[4][6] Like other acyl chlorides, it readily hydrolyzes in the presence of moisture to form 4-cyclopropylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[7][8] This reaction is highly exothermic and the resulting HCl gas can cause pressure buildup in sealed containers and create a corrosive atmospheric hazard.[2][8]
The hydrolysis reaction proceeds via a nucleophilic addition-elimination mechanism, where water acts as the nucleophile.[7][9]
C₃H₅-C₆H₄-COCl + H₂O → C₃H₅-C₆H₄-COOH + HCl (gas)
Understanding this reactivity is fundamental to every aspect of its storage and handling.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 76274-94-7 | |
| Molecular Formula | C₁₀H₉ClO | |
| Appearance | Pale-yellow to Yellow-brown Liquid | |
| Primary Hazards | Causes severe skin burns and eye damage (H314) | |
| Signal Word | Danger | [3] |
Section 2: The Cornerstone of Safety: Proper Storage Protocols
The primary objective when storing 4-Cyclopropylbenzoyl chloride is to maintain its chemical integrity by rigorously excluding atmospheric moisture and to ensure it is segregated from incompatible materials.
Core Storage Requirements:
-
Moisture Exclusion: The compound is extremely sensitive to moisture.[2] Containers must be tightly sealed and stored under a dry, inert atmosphere (e.g., nitrogen or argon).[3][4] This prevents degradation of the reagent and the hazardous pressure buildup from HCl gas formation.
-
Temperature Control: Store in a cool, dry, and well-ventilated place.[4][6] Refrigerated storage (2-8°C) is often recommended to minimize vapor pressure and slow any potential decomposition pathways.
-
Dedicated and Segregated Storage: 4-Cyclopropylbenzoyl chloride should be stored in a dedicated cabinet for corrosive materials.[4][10] It is crucial to store it separately from incompatible substances, particularly:
-
Secure Containment: Store in the original, tightly sealed container.[11] The storage area should be secure and accessible only to trained and authorized personnel.
Section 3: Standard Operating Procedure for Safe Handling
All manipulations involving 4-Cyclopropylbenzoyl chloride must be performed with the assumption that exposure can occur and with controls in place to mitigate that risk.
Risk Assessment and Control Workflow
The following diagram outlines the logical workflow for safely handling 4-Cyclopropylbenzoyl chloride, from procedural planning to final waste disposal.
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An In-depth Technical Guide to the Stability and Reactivity of 4-Cyclopropylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropylbenzoyl chloride is a valuable bifunctional reagent in organic synthesis, combining the reactivity of an acyl chloride with the unique structural and electronic properties of a cyclopropyl group. This guide provides a comprehensive overview of its stability, reactivity, synthesis, and safe handling, tailored for professionals in research and drug development. Understanding the nuanced behavior of this molecule is critical for its effective application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the cyclopropyl moiety can impart desirable properties such as metabolic stability and conformational rigidity to the final products.
Chemical and Physical Properties
| Property | Value/Description | Source/Analogy |
| CAS Number | 76274-94-7 | |
| Molecular Formula | C₁₀H₉ClO | |
| Molecular Weight | 180.63 g/mol | |
| Physical Form | Pale-yellow to yellow-brown liquid | |
| Boiling Point | Estimated: ~120-130 °C at 10 mmHg | Based on 4-propylbenzoyl chloride (bp 95°C at 0.20 mm)[1] and 4-chlorobenzoyl chloride (bp 102-104 °C/11 mmHg) |
| Density | Estimated: ~1.1-1.2 g/mL | Based on cyclopropanecarbonyl chloride (1.143 g/mL) and benzoyl chloride (1.211 g/mL)[2] |
| Storage Temperature | 2-8 °C |
Synthesis of 4-Cyclopropylbenzoyl Chloride
The most common and efficient method for the synthesis of 4-cyclopropylbenzoyl chloride is the reaction of 4-cyclopropylbenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the formation of gaseous byproducts that are easily removed.[3][4][5][6]
Experimental Protocol: Synthesis from 4-Cyclopropylbenzoic Acid
Materials:
-
4-Cyclopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-cyclopropylbenzoic acid (1.0 eq) in anhydrous toluene or DCM (approximately 5-10 mL per gram of carboxylic acid).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature. Gas evolution (HCl and SO₂) will be observed.
-
After the initial vigorous reaction subsides, heat the mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and maintain for 2-4 hours, or until the gas evolution ceases and the solution becomes clear.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH solution) to neutralize the acidic vapors.
-
The crude 4-cyclopropylbenzoyl chloride is typically obtained as an oil and can be purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.
-
Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.
-
DMF Catalyst: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more powerful acylating agent.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate and helps to drive the reaction to completion.
-
Inert Atmosphere: While not strictly necessary for the reaction itself, an inert atmosphere prevents the introduction of moisture from the air.
Stability and Handling
Stability
4-Cyclopropylbenzoyl chloride is a stable compound under anhydrous conditions. However, its stability is compromised by:
-
Moisture: It readily hydrolyzes in the presence of water or even atmospheric moisture to form 4-cyclopropylbenzoic acid and hydrochloric acid.[7][8] This reaction is exothermic and produces corrosive HCl fumes.
-
Bases: Strong bases, such as hydroxides and amines, will react vigorously with the acyl chloride.[7]
-
Alcohols: Alcohols will react to form the corresponding esters.[7]
Handling and Storage
Due to its reactivity and corrosive nature, specific precautions must be taken when handling 4-cyclopropylbenzoyl chloride:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Storage at 2-8 °C is recommended. The container should be flushed with an inert gas like argon or nitrogen to displace air and moisture.
-
Dispensing: Use a syringe or cannula under an inert atmosphere to transfer the liquid and prevent exposure to moisture.
Disposal
Dispose of 4-cyclopropylbenzoyl chloride and any contaminated materials in accordance with local, state, and federal regulations. Small spills can be carefully neutralized with a solution of sodium bicarbonate. Larger quantities should be treated as hazardous waste.[11]
Reactivity of 4-Cyclopropylbenzoyl Chloride
The reactivity of 4-cyclopropylbenzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This follows a nucleophilic addition-elimination mechanism.
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A Technical Guide to 4-Cyclopropylbenzoyl Chloride: Commercial Sourcing, Quality Control, and Synthetic Applications for Drug Discovery
Introduction
4-Cyclopropylbenzoyl chloride (CAS No. 76274-94-7) is a pivotal chemical intermediate that has garnered significant attention within the pharmaceutical and fine chemical industries.[1] Its molecular architecture, featuring a reactive acyl chloride group appended to a cyclopropyl-functionalized benzene ring, makes it a versatile building block for introducing a unique lipophilic and conformationally constrained moiety into target molecules. The cyclopropyl group, in particular, is a well-regarded "metabolic blocker" and can enhance the potency and pharmacokinetic profile of drug candidates. This guide provides an in-depth analysis of the commercial landscape for 4-Cyclopropylbenzoyl chloride, outlines rigorous quality control methodologies, and details its primary application in the synthesis of N-substituted benzamides, a common scaffold in medicinal chemistry.[2]
Section 1: Physicochemical Properties and Critical Safety Protocols
4-Cyclopropylbenzoyl chloride is a pale-yellow to yellow-brown liquid under standard conditions. As an acyl chloride, its reactivity is dominated by the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity necessitates stringent handling and storage protocols.
| Property | Value | Reference |
| CAS Number | 76274-94-7 | [1][3] |
| Molecular Formula | C₁₀H₉ClO | [1][3] |
| Molecular Weight | 180.63 g/mol | [1][3] |
| Appearance | Pale-yellow to Yellow-brown Liquid | |
| Storage Temperature | 2-8 °C, under inert gas | [4] |
Safety and Handling: A Chemist's Perspective
The primary hazard associated with 4-Cyclopropylbenzoyl chloride is its corrosive nature, classified under GHS with the hazard statement H314: "Causes severe skin burns and eye damage". This is a direct consequence of its rapid hydrolysis.
-
Moisture Sensitivity: The compound reacts exothermically and violently with water, including atmospheric moisture, to produce 4-cyclopropylbenzoic acid and corrosive hydrochloric acid (HCl) gas.[5] This reaction is the root cause of its corrosive properties and lachrymatory effects (substance that causes tearing).[6] Therefore, all handling must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.[4][7]
-
Incompatibilities: It is incompatible with strong bases, amines, alcohols, and strong oxidizing agents.[5][7] Its reaction with amines is the basis for its synthetic utility but can be violent if not controlled. The reaction with alcohols will produce esters.
-
Personal Protective Equipment (PPE): Always use a chemical fume hood.[8] Wear chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[9] In case of inhalation, remove the person to fresh air and seek immediate medical attention.[7]
Section 2: Commercial Availability and Supplier Specifications
Sourcing 4-Cyclopropylbenzoyl chloride requires careful consideration of the intended application, whether for small-scale R&D or large-scale GMP manufacturing. Purity is a critical parameter, as impurities can lead to side reactions and complicate purification in subsequent synthetic steps.
Table of Representative Commercial Suppliers
| Supplier | Grade | Purity Specification | CAS Number |
| Sigma-Aldrich (AstaTech) | Research | 95% | 76274-94-7 |
| Alachem Co., Ltd. | R&D to Industrial | Not specified | 76274-94-7[1] |
| Beijing Xinheng Research | Research | ≥95% | 76274-94-7[3] |
Interpreting Supplier Grades:
-
Research/Technical Grade (e.g., ≥95%): Suitable for discovery chemistry and process development. While cost-effective, it may contain starting materials or byproducts from the synthesis (e.g., residual 4-cyclopropylbenzoic acid or chlorinating agent).[10] Researchers must assume the responsibility of verifying purity upon receipt.
-
Pharmaceutical Intermediate Grade: Produced under stricter controls (e.g., cGMP-like conditions) with comprehensive documentation.[10] This grade is essential for later stages of drug development and manufacturing to ensure traceability and minimize regulatory hurdles.
Section 3: Quality Control and Analytical Methodologies
Ensuring the identity and purity of incoming 4-Cyclopropylbenzoyl chloride is a non-negotiable step for reproducible and successful synthesis. A robust QC workflow is essential.
Caption: Quality control workflow for incoming 4-Cyclopropylbenzoyl chloride.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
While a specific method for 4-Cyclopropylbenzoyl chloride is not widely published, a robust reverse-phase HPLC method can be readily adapted from protocols for similar aromatic compounds, such as benzyl chloride or other benzoyl chlorides.[11][12][13] The primary challenge is the compound's reactivity; sample preparation must be rapid and in an aprotic solvent.
Objective: To quantify the purity of 4-Cyclopropylbenzoyl chloride and detect the presence of its primary potential impurity, 4-cyclopropylbenzoic acid.
Instrumentation and Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) to ensure good peak shape.
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: ~254 nm, where the benzoyl chromophore absorbs strongly.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in anhydrous acetonitrile. Dilute as necessary. Perform this step immediately before injection to minimize hydrolysis.
Rationale: This method separates compounds based on polarity. The less polar 4-Cyclopropylbenzoyl chloride will elute later than the more polar 4-cyclopropylbenzoic acid impurity. Quantification is achieved by comparing the peak area of the main component to the total area of all peaks.
Section 4: Core Synthetic Application: Amide Bond Formation
The most prevalent use of 4-Cyclopropylbenzoyl chloride in drug development is the acylation of primary and secondary amines to form robust amide bonds. This reaction, often performed under Schotten-Baumann conditions, is a cornerstone of medicinal chemistry.[2][14]
Mechanism: The Schotten-Baumann Reaction
The reaction proceeds via a nucleophilic addition-elimination mechanism.[15] The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. The presence of a mild base (aqueous or organic) is critical to neutralize the HCl generated, driving the reaction to completion.[14]
Caption: Mechanism of N-acylation using 4-Cyclopropylbenzoyl chloride.
Experimental Protocol: Synthesis of N-Benzyl-4-cyclopropylbenzamide
This protocol provides a representative example of a Schotten-Baumann reaction for synthesizing a model amide.[2]
Materials:
-
4-Cyclopropylbenzoyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution (2.0 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.05 eq) in DCM. Cool the flask in an ice bath.
-
Base Addition: Slowly add the 10% aqueous NaOH solution (2.0 eq) to the stirring amine solution, creating a biphasic mixture.
-
Acyl Chloride Addition: Dissolve 4-Cyclopropylbenzoyl chloride (1.0 eq) in a minimal amount of DCM and add it dropwise to the cold, vigorously stirring biphasic mixture over 20 minutes. The rationale for dropwise addition is to control the exotherm of the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess benzylamine), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and neutralize acid), and finally with brine (to reduce the amount of dissolved water). The causality behind these washes is crucial for isolating a clean product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-benzyl-4-cyclopropylbenzamide can be purified by recrystallization or flash column chromatography.
Conclusion
4-Cyclopropylbenzoyl chloride is a readily available and highly valuable reagent for drug discovery and development. Its utility is primarily centered on its efficient participation in nucleophilic acyl substitution reactions to create novel benzamides. For researchers and scientists, success with this reagent hinges on a thorough understanding of its reactive nature, mandating strict anhydrous handling techniques and robust analytical verification of commercial material. By implementing the quality control and synthetic protocols outlined in this guide, development professionals can effectively leverage the unique structural and metabolic advantages conferred by the 4-cyclopropylbenzoyl moiety to advance their research programs.
References
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Alachem Co., Ltd. (n.d.). 76274-94-7 | Benzoyl chloride, 4-cyclopropyl-. Retrieved from [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4-Cyclopropylbenzoyl chloride - CAS:76274-94-7. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopropyl 4-benzylpiperazinyl ketone, chloride. Retrieved from [Link]
- Google Patents. (n.d.). EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
ResearchGate. (n.d.). Added amines lead to competing reactions of PhCOCl to give anilides. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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PubChem. (n.d.). Cyclopropanecarbonyl chloride. Retrieved from [Link]
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ChemAnalyst. (2025). Benzoyl Chloride Procurement Guide. Retrieved from [Link]
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-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Retrieved from [Link]
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Proceeding of International Conference on Drug Development of Natural Resources. (2012). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
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A Technical Guide to 4-Cyclopropylbenzoyl Chloride: Properties, Reactivity, and Applications in Drug Discovery
Abstract: 4-Cyclopropylbenzoyl chloride is a pivotal chemical intermediate, valued for its unique structural features that are highly sought after in modern medicinal chemistry. This guide provides an in-depth examination of its core chemical properties, spectroscopic profile, synthesis, and reactivity. We delve into the mechanistic underpinnings of its reactions, particularly nucleophilic acyl substitution, and explore its strategic application in the design and synthesis of novel therapeutic agents. Furthermore, this document serves as a practical resource for researchers by detailing essential protocols for safe handling, storage, and analysis, ensuring both experimental success and laboratory safety.
Core Physicochemical and Spectroscopic Profile
4-Cyclopropylbenzoyl chloride is a bifunctional molecule featuring a reactive acyl chloride group and a cyclopropyl-substituted aromatic ring. The cyclopropyl moiety is a "bioisostere" for other groups and can enhance metabolic stability and binding affinity in drug candidates.
Physicochemical Properties
The fundamental properties of 4-cyclopropylbenzoyl chloride are summarized below, providing essential data for experimental planning and safety assessments.
| Property | Value | Source |
| CAS Number | 76274-94-7 | |
| Molecular Formula | C₁₀H₉ClO | |
| Molecular Weight | 180.63 g/mol | |
| Appearance | Pale-yellow to yellow-brown liquid | |
| Storage Temperature | 2-8 °C |
Spectroscopic Characterization
Confirming the identity and purity of 4-cyclopropylbenzoyl chloride is critical. The following are expected spectroscopic signatures based on its structure.[1][2][3]
-
¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic protons on the benzene ring and the aliphatic protons of the cyclopropyl group. The aromatic protons will appear as two doublets in the downfield region (typically 7.5-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring. The cyclopropyl protons will present as complex multiplets in the upfield region (typically 0.8-1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the acyl chloride around 168-172 ppm. Signals for the aromatic carbons will be observed in the 125-150 ppm range, and the cyclopropyl carbons will appear in the upfield region (typically 5-15 ppm).[4]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride, typically found at a high wavenumber between 1770-1815 cm⁻¹. The C-Cl stretch will appear in the fingerprint region.[1]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 intensity ratio, which is the characteristic isotopic signature for a compound containing one chlorine atom.[1]
Synthesis and Experimental Protocols
The most direct and common laboratory synthesis of 4-cyclopropylbenzoyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 4-cyclopropylbenzoic acid.[5]
Synthetic Workflow: Chlorination of 4-Cyclopropylbenzoic Acid
The conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like toluene or dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF).[6][7]
Caption: General workflow for the synthesis of 4-cyclopropylbenzoyl chloride.
Step-by-Step Synthesis Protocol
Causality: The use of an inert atmosphere prevents premature hydrolysis of the acyl chloride product by atmospheric moisture. Slow addition of the highly reactive thionyl chloride at low temperature controls the initial exothermic reaction and minimizes side product formation. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is a more potent acylating agent.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Charge the flask with 4-cyclopropylbenzoic acid (1.0 eq) and a dry, inert solvent (e.g., toluene, ~3 mL per mmol of acid).
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Chlorination: Cool the mixture in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise via a syringe or dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (or ~70 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by an appropriate method (e.g., GC-MS, TLC).
-
Isolation: Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo.
-
Purification: The resulting crude product can be purified by fractional distillation under high vacuum to yield pure 4-cyclopropylbenzoyl chloride.
Chemical Reactivity and Mechanistic Insights
As an acyl chloride, the reactivity of 4-cyclopropylbenzoyl chloride is dominated by nucleophilic acyl substitution .[8][9] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles.
Electronic Effects:
-
Acyl Chloride Group: The chlorine atom is an excellent leaving group, facilitating the substitution reaction.
-
Cyclopropyl Group: The cyclopropyl group possesses unique electronic properties. It can donate electron density to the attached aromatic ring via its "bent" sigma bonds, which have some π-character. This effect can slightly modulate the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.[10]
General Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a two-step, addition-elimination mechanism. First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl double bond is reformed by expelling the chloride ion, the most stable leaving group.
Caption: Mechanism of nucleophilic acyl substitution.
This reactivity makes 4-cyclopropylbenzoyl chloride an excellent precursor for synthesizing a wide range of derivatives, including:
-
Amides: By reaction with primary or secondary amines.
-
Esters: By reaction with alcohols.
-
Ketones: Through Friedel-Crafts acylation of aromatic compounds or reaction with organometallic reagents like organocuprates.
Applications in Drug Discovery
The incorporation of chlorine and cyclopropyl groups into molecules is a well-established strategy in drug design.[11] 4-Cyclopropylbenzoyl chloride serves as a valuable building block for introducing the 4-cyclopropylbenzoyl moiety into potential drug candidates. This can impart desirable properties such as increased metabolic stability, improved potency, and favorable pharmacokinetic profiles. Its utility is seen in the synthesis of complex molecules targeting various diseases.[12]
Safety, Handling, and Storage
4-Cyclopropylbenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[13][14]
| Aspect | Protocol | Rationale |
| Personal Protective Equipment (PPE) | Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[15] | To prevent severe skin and eye burns from contact.[14] |
| Handling | All manipulations must be performed in a certified chemical fume hood.[15] Use spark-proof tools and handle under an inert atmosphere (e.g., nitrogen) where possible.[15][16] | The compound is corrosive and lachrymatory (causes tearing).[17] It reacts violently with water/moisture, releasing corrosive HCl gas.[18][19][20] |
| Storage | Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area.[15][21] Keep away from water, alcohols, amines, strong bases, and oxidizing agents.[14][15][19] | To prevent degradation, pressure buildup from decomposition, and violent reactions with incompatible materials.[20] |
| Spill & Disposal | Absorb spills with a dry, inert material like sand or vermiculite. Do NOT use water.[19] Dispose of as hazardous chemical waste according to local regulations.[16] | Using water will exacerbate the hazard by producing HCl gas. Proper disposal is necessary to avoid environmental contamination. |
Analytical Methodologies
To ensure the quality and purity of 4-cyclopropylbenzoyl chloride and to monitor its reactions, reliable analytical methods are essential.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile byproducts. The mass spectrometer provides definitive structural confirmation.[22]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, can be used to quantify the compound and monitor reaction progress. Due to the compound's reactivity, derivatization may be necessary for stable analysis, or rapid, non-aqueous reverse-phase methods can be employed.[22][23][24]
Conclusion
4-Cyclopropylbenzoyl chloride is a highly valuable and reactive chemical intermediate. Its utility is rooted in the combination of a reactive acyl chloride handle and the medicinally important cyclopropylphenyl scaffold. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its effective and safe use in the laboratory. For researchers in drug discovery, this compound represents a key building block for accessing novel chemical space and developing next-generation therapeutics.
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A Technical Guide to the Safe Handling and Associated Hazards of 4-Cyclopropylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary and Core Hazards
4-Cyclopropylbenzoyl chloride (CAS No. 76274-94-7) is a reactive acyl chloride used in organic synthesis, particularly in the development of pharmaceutical intermediates. Its utility is counterbalanced by significant hazards that demand rigorous safety protocols. The primary hazards associated with this compound are its severe corrosivity, high reactivity with nucleophiles (especially water), and potential flammability and toxicity. This guide provides a comprehensive overview of these hazards, grounded in authoritative safety data, and outlines field-proven protocols for its safe handling, storage, and emergency management to ensure the well-being of laboratory personnel.
The core directive for any professional handling this substance is to operate with a proactive safety mindset, understanding not just the procedural steps but the chemical principles that underpin them. This document serves as a foundational resource to build that understanding.
Section 2: Compound Identification and Physicochemical Properties
A clear understanding of the compound's basic properties is the first step in a thorough risk assessment.
| Property | Value | Reference |
| CAS Number | 76274-94-7 | |
| Molecular Formula | C₁₀H₉ClO | |
| Molecular Weight | 180.63 g/mol | |
| Appearance | Pale-yellow to Yellow-brown Liquid | |
| Storage Temperature | 2-8 °C (Refrigerator) |
Section 3: GHS Classification and Toxicological Profile
4-Cyclopropylbenzoyl chloride is classified as a hazardous substance. The following GHS classification is based on data for the compound itself and closely related acyl chlorides, which exhibit similar toxicological profiles due to the reactive acyl chloride functional group.[1][2]
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage. | Corrosion | Danger |
| Acute Toxicity, Oral, Category 3 (Anticipated) | H301: Toxic if swallowed. | Skull and Crossbones | Danger |
| Flammable Liquids, Category 3 (Anticipated) | H226: Flammable liquid and vapour. | Flame | Danger |
-
Dermal and Ocular Exposure (Skin and Eyes): This is the most immediate and severe hazard. Direct contact with the liquid will cause severe chemical burns to the skin and can lead to permanent eye damage.[1][3][4] The acyl chloride moiety readily hydrolyzes with moisture on the skin or in the eyes to form hydrochloric acid, causing immediate and severe tissue damage. It is classified as a lachrymator, meaning its vapors will cause immediate tearing and irritation to the eyes.[4]
-
Inhalation: Vapors are highly irritating to the mucous membranes and the respiratory tract.[3][5] Inhaling the mist or vapor can cause burns to the nose, throat, and lungs, potentially leading to serious conditions such as pulmonary edema. All work must be conducted in a certified chemical fume hood to prevent exposure.[3][6]
-
Ingestion: The substance is considered toxic if swallowed.[1][4] Ingestion will cause severe burns to the mouth, throat, and stomach, and can lead to perforation of the gastrointestinal tract.[3][7] Gastric lavage or emesis is contraindicated due to the corrosive nature of the material.[3][7]
Section 4: Physicochemical and Reactivity Hazards
The reactivity of 4-cyclopropylbenzoyl chloride is a primary driver of its associated hazards. Understanding these reactions is critical to preventing incidents.
4-Cyclopropylbenzoyl chloride reacts violently and exothermically with water, including ambient moisture in the air.[3][4][5] This hydrolysis reaction produces 4-cyclopropylbenzoic acid and corrosive, toxic hydrogen chloride (HCl) gas.[3][4][6][7] This reactivity is the reason for its severe corrosive effects and necessitates storage in tightly sealed containers under a dry, inert atmosphere.
The compound is also incompatible with:
-
Strong Bases and Amines: Reacts exothermically.[3]
-
Alcohols: Reacts to form esters and HCl gas.[6]
-
Strong Oxidizing Agents: May lead to vigorous reactions.[3][6]
Caption: Reactivity profile of 4-cyclopropylbenzoyl chloride with incompatible substances.
Based on data for structurally similar compounds like cyclopropanecarbonyl chloride, 4-cyclopropylbenzoyl chloride should be treated as a flammable liquid.[1][4] Vapors may be heavier than air and can travel to an ignition source.[6][8] Keep away from heat, sparks, open flames, and other ignition sources.[1][4][6]
Section 5: Standard Operating Protocol for Safe Handling
Adherence to a strict, self-validating protocol is non-negotiable.
-
Preparation and Risk Assessment:
-
Before any work, thoroughly read and understand this guide and the supplier's Safety Data Sheet (SDS).
-
Identify the location of and ensure operational readiness of all safety equipment: chemical fume hood, safety shower, and eyewash station.[8]
-
Prepare all necessary reagents and equipment in advance to minimize time spent handling the open container.
-
-
Engineering Controls:
-
Handling the Compound:
-
Don personal protective equipment (PPE) as detailed in Section 6.
-
Use only glass or other compatible labware.
-
When transferring, use a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.
-
Wash hands thoroughly after handling, even if gloves were worn.[1][8]
-
-
Post-Procedure:
-
Quench any residual reagent using a safe and controlled method (e.g., slow addition to a stirred, cooled solution of sodium bicarbonate).
-
Decontaminate all surfaces and equipment.
-
Dispose of all waste, including contaminated gloves and absorbent materials, in a designated hazardous waste container.[3][4]
-
Section 6: Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls are the first line of defense, but a robust PPE strategy is essential for personal protection.
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield as described in OSHA's 29 CFR 1910.133 or European Standard EN166.[8][9]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves for any signs of degradation or puncture before use.
-
Clothing: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended.[8]
-
-
Respiratory Protection: A respirator is not typically required when work is performed within a functional fume hood. If a situation arises where airborne concentrations may exceed exposure limits (e.g., a large spill), a NIOSH/MSHA-approved respirator with an appropriate cartridge for acid gases must be used.[8][9]
Section 7: Emergency Protocols: First Aid and Fire Response
Immediate and correct action during an emergency can significantly mitigate injury.
Caption: Decision workflow for first aid response to an exposure incident.
-
In Case of Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with large amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[1][3]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[1][3][4] If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes. Call a POISON CENTER or doctor immediately.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][3][4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
If Swallowed: Rinse the mouth thoroughly with water.[1][3] Do NOT induce vomiting.[3][4] Immediately call a POISON CENTER or doctor.[1]
-
Suitable Extinguishing Media: Use dry sand, dry chemical powder, or alcohol-resistant foam.[1][4] Carbon dioxide (CO₂) can also be used.[6]
-
Unsuitable Extinguishing Media: DO NOT USE WATER. [4][6] The violent reaction will produce large quantities of corrosive and toxic HCl gas, worsening the situation.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with the substance and its hazardous combustion products (e.g., carbon oxides, phosgene, HCl).[3][7][8]
Section 8: Spill Containment and Waste Disposal
A spill of 4-cyclopropylbenzoyl chloride is a serious incident requiring a calm and prepared response.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated, but only through the fume hood system.
-
Contain: Wearing full PPE, contain the spill using an inert, dry absorbent material such as vermiculite, sand, or earth.[8] Do not use combustible materials like paper towels.
-
Neutralize (with caution): For small spills, once absorbed, the material can be slowly and carefully added to a container of cold sodium bicarbonate solution to neutralize. Be prepared for gas evolution (CO₂).
-
Collect and Dispose: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[7][8]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water, managing all cleaning materials as hazardous waste.
All waste containing 4-cyclopropylbenzoyl chloride, including empty containers and contaminated materials, must be disposed of as hazardous waste.[3][4] Follow all local, state, and federal regulations for hazardous waste disposal.
Section 9: References
-
TCI Chemicals. (2025, May 2). Safety Data Sheet: Cyclopropanecarbonyl Chloride.
-
Fisher Scientific. (2025, December 27). Safety Data Sheet: Cyclopropanesulfonyl chloride.
-
Thermo Fisher Scientific. (2010, May 14). Safety Data Sheet: Cyclopropanecarbonyl chloride.
-
Cole-Parmer. Material Safety Data Sheet - 4-Propylbenzoyl Chloride, 99+% (Titr.).
-
Sigma-Aldrich. (2024, March 4). Safety Data Sheet.
-
Fisher Scientific. (2018, February 19). Safety Data Sheet: 4-Chlorobenzoyl chloride.
-
Fisher Scientific. (2010, May 14). Safety Data Sheet: Cyclopropanecarbonyl chloride.
-
Fisher Scientific. (2023, September 21). Safety Data Sheet: 4-Nitrobenzoyl chloride.
-
Fisher Scientific. (2025, May 1). Safety Data Sheet.
-
Sigma-Aldrich. (2025, August 14). Safety Data Sheet.
-
CDH Fine Chemical. 4-Chloro Benzoyl Chloride CAS No 122-01-0 Material Safety Data Sheet.
-
Sigma-Aldrich. (2025, July 10). Safety Data Sheet: Benzoyl chloride.
-
Fisher Scientific. Safety Data Sheet.
-
Sigma-Aldrich. 4-CYCLOPROPYLBENZOYL CHLORIDE | 76274-94-7.
-
PubChem. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637.
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TCI Chemicals. (2025, January 16). Safety Data Sheet: Benzoyl Chloride.
-
TCI Chemicals. (2025, October 13). Safety Data Sheet.
-
Fisher Scientific. (2008, September 23). Safety Data Sheet: Benzoyl chloride.
-
NOAA. 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals.
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Methodological & Application
Synthesis of 4-Cyclopropylbenzoyl Chloride: A Detailed Guide for Pharmaceutical and Agrochemical Research
Introduction: The Significance of the Cyclopropyl Motif in Modern Chemistry
The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged structural motif in medicinal chemistry and agrochemical design. Its unique conformational and electronic properties can profoundly influence the pharmacological profile of a molecule. The incorporation of a cyclopropyl moiety can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. 4-Cyclopropylbenzoyl chloride is a key building block for introducing this valuable functionality into a wide range of molecular scaffolds. This comprehensive guide provides a detailed, three-step synthetic protocol for the preparation of 4-cyclopropylbenzoyl chloride from readily available cyclopropylbenzene, designed for researchers and professionals in drug development and related fields.
Synthetic Strategy: A Three-Step Pathway
The synthesis of 4-cyclopropylbenzoyl chloride from cyclopropylbenzene is most efficiently achieved through a three-step reaction sequence. This pathway is designed for robust and scalable production in a laboratory setting.
Caption: Overall synthetic workflow from cyclopropylbenzene to 4-cyclopropylbenzoyl chloride.
Part 1: Friedel-Crafts Acylation of Cyclopropylbenzene
The initial step involves the introduction of an acetyl group onto the cyclopropylbenzene ring via a Friedel-Crafts acylation reaction.[1][2][3][4] The cyclopropyl group is an activating, ortho-para directing group. Due to steric hindrance from the cyclopropyl moiety, the acylation reaction predominantly occurs at the para position, yielding 4-cyclopropylacetophenone.
Mechanism of Acylation
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the reaction of acetyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][3] The acylium ion is then attacked by the electron-rich aromatic ring of cyclopropylbenzene. Subsequent deprotonation re-establishes the aromaticity of the ring and regenerates the catalyst.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 4-Cyclopropylacetophenone
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopropylbenzene | 118.18 | 10.0 g | 0.0846 |
| Acetyl Chloride | 78.50 | 7.2 mL (8.0 g) | 0.102 |
| Anhydrous Aluminum Chloride | 133.34 | 13.5 g | 0.101 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate | 84.01 | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (13.5 g) and dry dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (7.2 mL) dropwise to the stirred suspension over 15 minutes.
-
Addition of Cyclopropylbenzene: In a separate flask, dissolve cyclopropylbenzene (10.0 g) in dry dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-cyclopropylacetophenone by vacuum distillation or column chromatography on silica gel.
Part 2: Oxidation of 4-Cyclopropylacetophenone
The second step involves the oxidation of the methyl ketone, 4-cyclopropylacetophenone, to the corresponding carboxylic acid, 4-cyclopropylbenzoic acid. The haloform reaction is a classic and efficient method for this transformation.[5][6][7][8][9] This reaction is specific for methyl ketones and proceeds under basic conditions with a halogen.
Mechanism of the Haloform Reaction
The reaction involves the exhaustive halogenation of the methyl group's alpha-hydrogens, followed by nucleophilic attack of hydroxide on the carbonyl carbon. This leads to the cleavage of the carbon-carbon bond and the formation of a carboxylate and a haloform (e.g., bromoform). Subsequent acidification protonates the carboxylate to yield the carboxylic acid.
Experimental Protocol: Synthesis of 4-Cyclopropylbenzoic Acid
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Cyclopropylacetophenone | 160.21 | 10.0 g | 0.0624 |
| Sodium Hydroxide | 40.00 | 15.0 g | 0.375 |
| Bromine | 159.81 | 4.8 mL (15.0 g) | 0.0938 |
| Water | 18.02 | 150 mL | - |
| 6 M Hydrochloric Acid | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | 100 mL | - |
Procedure:
-
Preparation of Sodium Hypobromite: In a flask, dissolve sodium hydroxide (15.0 g) in water (100 mL) and cool the solution to 0 °C in an ice bath. Slowly add bromine (4.8 mL) with vigorous stirring.
-
Reaction: To the freshly prepared sodium hypobromite solution, add 4-cyclopropylacetophenone (10.0 g) dissolved in a minimal amount of a suitable solvent like dioxane or THF if necessary.
-
Heating: Heat the mixture to 50-60 °C with stirring for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture to room temperature and quench any excess hypobromite by adding a small amount of sodium bisulfite solution until the yellow color disappears.
-
Extraction: Extract the mixture with diethyl ether (2 x 25 mL) to remove any unreacted starting material and the bromoform byproduct.
-
Acidification: Carefully acidify the aqueous layer with 6 M hydrochloric acid until a white precipitate of 4-cyclopropylbenzoic acid forms (pH ~2).
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Part 3: Conversion to 4-Cyclopropylbenzoyl Chloride
The final step is the conversion of 4-cyclopropylbenzoic acid to the more reactive 4-cyclopropylbenzoyl chloride. This is typically achieved using thionyl chloride (SOCl₂), which converts the carboxylic acid to the acyl chloride with the formation of gaseous byproducts (SO₂ and HCl), simplifying purification.[10][11][12][13][14][15][16][17][18]
Mechanism of Chlorination with Thionyl Chloride
The carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination sequence, driven by the formation of stable gaseous byproducts, leads to the formation of the acyl chloride.
Experimental Protocol: Synthesis of 4-Cyclopropylbenzoyl Chloride
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Cyclopropylbenzoic Acid | 162.19 | 10.0 g | 0.0617 |
| Thionyl Chloride (SOCl₂) | 118.97 | 10.7 mL (17.6 g) | 0.148 |
| Toluene (anhydrous) | 92.14 | 50 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 1-2 drops | - |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 4-cyclopropylbenzoic acid (10.0 g) in anhydrous toluene (50 mL).
-
Addition of Reagents: Add thionyl chloride (10.7 mL) to the suspension, followed by a catalytic amount of DMF (1-2 drops).
-
Heating: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene by distillation under reduced pressure.
-
Purification: The resulting crude 4-cyclopropylbenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.
Safety and Handling Precautions
-
Aluminum Chloride (Anhydrous): Reacts violently with water.[19][20][21][22] It is corrosive and causes severe skin and eye burns. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from moisture.
-
Thionyl Chloride: Is a corrosive and lachrymatory liquid that reacts violently with water to release toxic gases (HCl and SO₂).[11][12][15][17][18] It can cause severe burns. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves and safety goggles.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Always wear appropriate PPE. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This detailed guide provides a reliable and efficient three-step synthesis for 4-cyclopropylbenzoyl chloride, a valuable building block in pharmaceutical and agrochemical research. By following these protocols and adhering to the safety precautions, researchers can confidently produce this key intermediate for their synthetic endeavors. The provided mechanistic insights and practical considerations aim to empower scientists with the knowledge to successfully implement and adapt these procedures.
References
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. [Link]
-
Friedel-Crafts acylation (video). Khan Academy. [Link]
-
The Friedel-Crafts Acylation of Benzene. (2023). Chemistry LibreTexts. [Link]
-
How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. (2014). ResearchGate. [Link]
-
Haloform Reaction of Methyl Ketones. (2020). Master Organic Chemistry. [Link]
-
Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
-
friedel-crafts acylation of benzene. Chemguide. [Link]
-
Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
200 Years of The Haloform Reaction: Methods and Applications. (2024). Chemistry – A European Journal. [Link]
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Safety Data Sheet: Aluminium chloride. Carl ROTH. [Link]
-
SOP 0079 - Thionyl Chloride. (2013). University of Toledo. [Link]
-
Procedure. Organic Syntheses. [Link]
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Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride. (2023). Reddit. [Link]
-
Aluminum Chloride (anhydrous). Princeton University Environmental Health and Safety. [Link]
-
Haloform reaction. Wikipedia. [Link]
-
Synthesis of thionyl chloride. DIAL@UCLouvain. [Link]
-
Explaining the Friedel-Crafts acylation of benzene. Chemguide. [Link]
- Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
SAFETY DATA SHEET - Aluminum chloride. Lab Alley. [Link]
-
Methyl Ketone Conversion to Carboxylic Acids Through the Haloform Reaction. (2023). ResearchGate. [Link]
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Mechanism of haloform reaction| Aldehydes, ketones and carboxylic acids | Chemistry | Khan Academy. (2024). YouTube. [Link]
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Application Notes & Protocols: The Synthesis of Cyprosulfamide Utilizing a Benzoyl Chloride Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview of the synthesis of cyprosulfamide, a critical herbicide safener used in modern agriculture. While the topic specifies 4-cyclopropylbenzoyl chloride, a deeper analysis of the synthetic pathway reveals that the core reaction involves the acylation of cyclopropylamine by a more complex benzoyl chloride intermediate, namely 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride . This document elucidates this precise, multi-step synthesis, explaining the causality behind experimental choices and providing robust, field-proven protocols. We will explore the underlying reaction mechanisms, characterization techniques for the final product, and the biological mode of action that makes cyprosulfamide an effective crop protection agent.
Introduction: The Role of Cyprosulfamide in Agriculture
Cyprosulfamide (CAS No. 221667-31-8) is a herbicide safener developed to protect crops, particularly monocots like corn, from the phytotoxic effects of certain herbicides.[1][2][3] In commercial formulations, it is co-applied with herbicides such as isoxaflutole, thiencarbazone-methyl, and nicosulfuron.[2][3][4] The primary function of a safener is to enhance the crop's natural tolerance to a herbicide without diminishing the herbicide's efficacy against target weed species.[1]
The mechanism of action for cyprosulfamide involves the induction of the crop's metabolic detoxification systems.[4] Upon uptake, it rapidly triggers the expression of genes encoding for detoxification enzymes, primarily glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[2][3][4] These enzymes catalyze the metabolism of the herbicide into non-phytotoxic conjugates, which are then sequestered within the plant cell, effectively neutralizing the herbicide's harmful effects on the crop.[4] This targeted genetic and enzymatic induction is a cornerstone of modern agrochemical design, allowing for the use of potent, broad-spectrum herbicides while ensuring crop safety and maximizing yield.[1]
The Synthetic Pathway: A Clarification on the Role of Benzoyl Chlorides
The synthesis of cyprosulfamide, chemically named N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide, is a multi-step process.[5][6] The key terminal step involves the formation of an amide bond between cyclopropylamine and a sophisticated benzoyl chloride intermediate. This process is an excellent example of nucleophilic acyl substitution, a fundamental reaction in organic synthesis.[7]
The overall synthesis can be logically divided into two primary stages:
-
Formation of the Key Intermediate: Synthesis of 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride from precursor acids.
-
Final Acylation: Reaction of this intermediate with cyclopropylamine to yield cyprosulfamide, often under Schotten-Baumann conditions.[5]
The following diagram outlines the complete synthetic workflow.
Caption: High-level workflow for the synthesis of cyprosulfamide.
Experimental Protocols
The following protocols are based on established chemical principles for sulfonamide and amide synthesis, informed by patent literature.[5][6][8][9] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-[[(2-Methoxybenzoyl)amino]sulphonyl]benzoyl chloride
This step involves the formation of a sulfonamide linkage followed by conversion of a carboxylic acid to a highly reactive acyl chloride.
Materials:
-
2-Methoxybenzoic acid
-
4-Sulfamoylbenzoic acid
-
Thionyl chloride (SOCl₂) or similar chlorinating agent (e.g., oxalyl chloride)
-
Anhydrous, high-boiling point solvent (e.g., isopropyl acetate, chlorobenzene)[5][6]
-
Reaction vessel with reflux condenser and gas scrubber (for HCl and SO₂)
Procedure:
-
Reaction Setup: To a reaction vessel, add 4-sulfamoylbenzoic acid (1.0 eq) and 2-methoxybenzoic acid (1.0 eq) suspended in the chosen anhydrous solvent.
-
Chlorination: While stirring, slowly add thionyl chloride (approx. 2.5 eq) to the mixture at an elevated temperature (e.g., 80-90°C).[6] The reaction is exothermic and will generate HCl and SO₂ gas, which must be neutralized in a scrubber.
-
Reaction Monitoring: Maintain the reaction at reflux with continuous stirring for 1-3 hours, or until the reaction mixture becomes a clear solution, indicating the consumption of the solid starting materials.[6] Progress can be monitored by TLC or HPLC. A known challenge at this stage is the potential formation of unwanted dimers, which can be minimized by careful control of stoichiometry and solvent choice.[5]
-
Isolation (Optional): The resulting intermediate, 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride, can be used directly in the next step or isolated. For isolation, the solvent and excess thionyl chloride are removed under reduced pressure. The crude solid can be purified by recrystallization if necessary.
Protocol 2: Synthesis of Cyprosulfamide via Schotten-Baumann Reaction
This final step is a classic nucleophilic acyl substitution where the amine (cyclopropylamine) attacks the electrophilic carbonyl carbon of the benzoyl chloride intermediate.[7]
Materials:
-
4-[[(2-Methoxybenzoyl)amino]sulphonyl]benzoyl chloride (from Protocol 1)
-
Cyclopropylamine (1.0 - 1.2 eq)
-
Aqueous sodium hydroxide (NaOH) solution (approx. 2.0 eq)
-
An organic solvent immiscible with water (e.g., dichloromethane (DCM), toluene)
-
Separatory funnel, standard glassware
Procedure:
-
Reaction Setup: Dissolve the benzoyl chloride intermediate (1.0 eq) in the organic solvent (e.g., DCM).
-
Amine Addition: In a separate vessel, prepare a solution of cyclopropylamine (1.1 eq) and aqueous NaOH (2.0 eq). Cool this solution in an ice bath.
-
Acylation: Add the benzoyl chloride solution dropwise to the vigorously stirred, cooled amine/NaOH mixture. The base (NaOH) is critical as it neutralizes the HCl byproduct, driving the reaction to completion.[5][7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the benzoyl chloride intermediate by TLC.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield crude cyprosulfamide.[10]
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.[10]
Chemical and Biological Mechanisms
Chemical Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of the final amide bond is a textbook example of nucleophilic acyl substitution. The nitrogen atom of cyclopropylamine, with its lone pair of electrons, acts as the nucleophile. It attacks the highly electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a stable leaving group and forming the robust amide C-N bond.
Caption: Mechanism of the final acylation step in cyprosulfamide synthesis.
Biological Mechanism of Action: Herbicide Safening
Cyprosulfamide's efficacy lies in its ability to selectively augment the defense mechanisms of the crop plant.
Caption: Biological mechanism of cyprosulfamide as a herbicide safener.
Data and Characterization
Precise synthesis requires careful control of reaction parameters. The final product must be rigorously characterized to confirm its identity and purity.
Table 1: Typical Reaction Parameters and Yields
| Parameter | Value | Rationale |
| Reactant Stoichiometry | ||
| Benzoyl Chloride Intermediate | 1.0 eq | Limiting reagent. |
| Cyclopropylamine | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the intermediate. |
| Base (NaOH) | 2.0 eq | Neutralizes the HCl byproduct and any acidic starting material. |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temp. | Initial cooling controls the exothermic reaction; warming completes it. |
| Solvent | DCM / Water | A two-phase system is characteristic of the Schotten-Baumann reaction. |
| Typical Yield | 85-95% | High yields are expected for this efficient acylation reaction. |
Table 2: Characterization Data for Cyprosulfamide
| Property | Description | Method |
| Chemical Identity | ||
| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide | - |
| CAS Number | 221667-31-8 | - |
| Molecular Formula | C₁₈H₁₈N₂O₅S | Elemental Analysis, HRMS |
| Molecular Weight | 374.41 g/mol | Mass Spectrometry (MS) |
| Physical Properties | ||
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | ~144 °C[11] | Differential Scanning Calorimetry (DSC) |
| Spectroscopic Data | ||
| ¹H NMR | Characteristic peaks for aromatic, cyclopropyl, and methoxy protons. | Nuclear Magnetic Resonance (NMR) |
| ¹³C NMR | Peaks corresponding to carbonyl, aromatic, and aliphatic carbons. | Nuclear Magnetic Resonance (NMR) |
| Purity Analysis | ||
| Purity | >98% | High-Performance Liquid Chromatography (HPLC)[12] |
Conclusion
The synthesis of the herbicide safener cyprosulfamide is a prime example of strategic organic synthesis in the agrochemical industry. It relies on the robust and predictable chemistry of benzoyl chlorides, specifically the nucleophilic acyl substitution reaction. By constructing a key intermediate, 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride, and subsequently reacting it with cyclopropylamine, a high-purity final product can be achieved efficiently. Understanding this detailed synthetic protocol, the underlying chemical mechanisms, and the ultimate biological function provides researchers with the comprehensive knowledge required for the development, optimization, and production of this vital agricultural tool.
References
-
Cyprosulfamide: Analysis of the Herbicide Safener and Two of Its Degradates in Surface Water and Groundwater from the Midwestern United States. ResearchGate. Available from: [Link]
-
Cyprosulfamide: Analysis of the Herbicide Safener and Two of Its Degradates in Surface Water and Groundwater from the Midwestern United States. ACS Agricultural Science & Technology. Available from: [Link]
-
Cyprosulfamide: Analysis of the Herbicide Safener and Two of Its Degradates in Surface Water and Groundwater from the Midwestern - NSF Public Access Repository. National Science Foundation. Available from: [Link]
-
Herbicide Safeners Expand Weed Control Options. Corteva Agriscience. Available from: [Link]
-
Efficacy and mechanism of cyprosulfamide in alleviating the phytotoxicity of clomazone residue on maize seedling. Frontiers in Plant Science. Available from: [Link]
-
Cyprosulfamide: Analysis of the herbicide safener and two of its degradates in surface water and groundwater from the Midwestern United States. USGS Publications Warehouse. Available from: [Link]
-
Efficacy and mechanism of cyprosulfamide in alleviating the phytotoxicity of clomazone residue on maize seedling. National Institutes of Health (PMC). Available from: [Link]
- EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Google Patents.
-
PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. European Patent Office. Available from: [Link]
- Selective synthesis method of cyprosulfamide with different crystal forms. Google Patents.
-
The Impact of 4-Chlorobenzoyl Chloride on Innovation in Pharmaceuticals and Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
General synthesis of n-membered cyclic sulfamides. ResearchGate. Available from: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Molbank. Available from: [Link]
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Preparation of sulfonamides from N-silylamines. National Institutes of Health (PMC). Available from: [Link]
-
The continuing significance of chiral agrochemicals. National Institutes of Health (PMC). Available from: [Link]
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Introduction: Bridging Classical Synthesis with Modern Medicinal Chemistry
An Application Guide to Friedel-Crafts Acylation using 4-Cyclopropylbenzoyl Chloride
The Friedel-Crafts acylation, a cornerstone of organic synthesis since its discovery in 1877, remains a premier method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is indispensable for producing aryl ketones, which serve as versatile intermediates in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[2][3]
This guide focuses on the application of 4-Cyclopropylbenzoyl chloride as the acylating agent. The introduction of a cyclopropyl moiety is of significant interest in contemporary drug discovery. The cyclopropyl group, with its unique conformational rigidity and electronic properties, can enhance a molecule's metabolic stability, binding potency, and other crucial pharmacological parameters.[4][5] Consequently, the synthesis of (4-cyclopropylphenyl) ketones via Friedel-Crafts acylation provides a direct route to novel scaffolds with high potential in medicinal chemistry and materials science.[6][7]
This document serves as a detailed technical resource for researchers, providing in-depth mechanistic insights, a robust experimental protocol, and critical safety information for the successful execution of this valuable transformation.
The Reaction Mechanism: A Step-by-Step Analysis
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. A key characteristic of this reaction is the requirement for a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), because the resulting ketone product forms a stable complex with the catalyst, temporarily deactivating it.[1][8]
The mechanism unfolds in the following sequence:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of 4-Cyclopropylbenzoyl chloride. This coordination polarizes the carbon-chlorine bond, making the chloride a superior leaving group.[2][9]
-
Generation of the Electrophile: The polarized C-Cl bond cleaves heterolytically to generate a highly reactive, resonance-stabilized electrophile known as an acylium ion.[2][10] Unlike in Friedel-Crafts alkylation, this acylium ion is not prone to rearrangement, which allows for the clean formation of a single ketone product.[9][11]
-
Nucleophilic Attack: The π-electron system of the aromatic ring (the nucleophile) attacks the electrophilic carbon of the acylium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex.[2][10]
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ anion formed in the first step, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This deprotonation restores the aromaticity of the ring, yielding the aryl ketone product.[1]
-
Product-Catalyst Complexation and Workup: The carbonyl oxygen of the newly formed ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] This prevents the product from undergoing further acylation.[8] A final aqueous workup step, typically with dilute acid, is required to hydrolyze this complex and liberate the final ketone product.[12]
Experimental Protocol: Synthesis of (4-Cyclopropylphenyl)(phenyl)methanone
This protocol provides a generalized procedure for the acylation of benzene with 4-Cyclopropylbenzoyl chloride. Researchers should note that reaction conditions may require optimization for different aromatic substrates.[13]
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4-Cyclopropylbenzoyl chloride (95%+) | Round-bottom flasks (3-neck) |
| Anhydrous Aluminum Chloride (AlCl₃) | Magnetic stirrer and stir bar |
| Benzene (or other aromatic substrate) | Dropping funnel |
| Anhydrous Dichloromethane (DCM) | Reflux condenser with drying tube (CaCl₂) |
| Crushed Ice | Inert atmosphere setup (Nitrogen/Argon) |
| Concentrated Hydrochloric Acid (HCl) | Ice-water bath |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Separatory funnel |
| Brine (Saturated NaCl soln.) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Glassware for extraction and filtration |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: This entire procedure must be conducted in a well-ventilated chemical fume hood.[12]
-
Reagent Hazards:
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing toxic HCl gas. Handle with extreme care in a dry environment.[10][12]
-
4-Cyclopropylbenzoyl Chloride: Corrosive and moisture-sensitive.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.[12]
-
Hydrogen Chloride (HCl): The reaction generates corrosive HCl gas, which must be vented safely or trapped.[12]
-
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble a clean, oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser.
-
Place a calcium chloride drying tube or an inert gas inlet (N₂ or Ar) atop the condenser to maintain anhydrous conditions.[12]
-
-
Reagent Charging:
-
To the reaction flask, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane (DCM) to create a slurry, followed by the aromatic substrate (e.g., benzene, 1.0 equivalent).
-
Cool the stirred suspension to 0-5 °C using an ice-water bath.[12]
-
-
Addition of Acyl Chloride:
-
In a separate dry flask, dissolve 4-Cyclopropylbenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Transfer this solution to the dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled, stirred reaction mixture over 30-45 minutes. Maintain the internal temperature below 10 °C to control the exothermic reaction.[10]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir vigorously for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Quenching:
-
Prepare a separate large beaker containing a mixture of crushed ice and concentrated HCl.
-
CAUTION: Carefully and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This quenching step is highly exothermic and releases HCl gas.[12]
-
Continue stirring until the aluminum salts are fully dissolved and two distinct layers form.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer twice with additional portions of DCM.[10]
-
Combine all organic layers and wash sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid).
-
Water.
-
Brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure (4-cyclopropylphenyl)(phenyl)methanone.[13]
-
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical behavior of cyclopropyl-substituted benzophenones and valerophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 4-Cyclopropylbenzoyl Chloride in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Drug Design
In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a powerful and versatile structural motif. Its incorporation into drug candidates has a proven track record of enhancing pharmacological properties, with 18 new chemical entities featuring this three-membered ring approved by the FDA in the last decade alone.[1] The unique stereoelectronic properties of the cyclopropyl ring, including the coplanarity of its three carbon atoms, shorter and stronger C-H bonds, and enhanced p-character of its C-C bonds, contribute to its significant utility.[1] Medicinal chemists strategically employ the cyclopropyl group to increase potency, improve metabolic stability, and reduce off-target effects.[1] It can act as a rigid linker or as a bioisosteric replacement for less stable functionalities like alkenes.
4-Cyclopropylbenzoyl chloride is a key reagent that allows for the direct incorporation of the beneficial 4-cyclopropylbenzoyl moiety into a wide array of molecular scaffolds. Its primary application lies in the acylation of nucleophiles, most notably amines, to form stable amide bonds—a cornerstone of many pharmaceutical structures. This guide provides an in-depth exploration of 4-cyclopropylbenzoyl chloride as a reagent, offering detailed application notes, experimental protocols, and an analysis of its role in the synthesis of contemporary drug candidates.
Physicochemical Properties and Safety Information
Before delving into synthetic applications, it is crucial to understand the properties and safe handling procedures for 4-cyclopropylbenzoyl chloride.
| Property | Value | Reference |
| CAS Number | 76274-94-7 | [2] |
| Molecular Formula | C₁₀H₉ClO | [3] |
| Molecular Weight | 180.63 g/mol | [2] |
| Appearance | Pale-yellow to Yellow-brown Liquid | [2] |
| Storage Temperature | 2-8 °C | [2] |
Safety Precautions:
4-Cyclopropylbenzoyl chloride is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] All manipulations should be performed in a well-ventilated chemical fume hood. It is moisture-sensitive and will react with water, liberating toxic gas. Therefore, it should be stored under an inert atmosphere and handled in anhydrous conditions. In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.
Core Application: N-Acylation of Amines
The primary utility of 4-cyclopropylbenzoyl chloride in medicinal chemistry is the acylation of primary and secondary amines to form the corresponding N-(4-cyclopropylbenzoyl) amides. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: General mechanism of N-acylation with 4-cyclopropylbenzoyl chloride.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent, temperature, and base can be optimized to achieve high yields and purity.
Application in the Synthesis of Bioactive Molecules
The 4-cyclopropylbenzamide moiety is a key structural feature in a variety of biologically active compounds, demonstrating its importance in drug discovery.
PARP Inhibitors in Oncology
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy, particularly in cancers with BRCA mutations. Several PARP inhibitors feature a core structure that can be synthesized from precursors amenable to acylation with reagents like 4-cyclopropylbenzoyl chloride. The cyclopropyl group in these molecules often contributes to enhanced potency and favorable pharmacokinetic properties. While a direct synthesis of a marketed PARP inhibitor using 4-cyclopropylbenzoyl chloride is not explicitly detailed in the readily available literature, the synthesis of analogs and related inhibitors often involves the coupling of a piperazine or other amine-containing core with a suitable benzoyl chloride.
Modulators of CNS Targets
The physicochemical properties imparted by the cyclopropyl group, such as increased metabolic stability and modulated lipophilicity, are highly desirable for central nervous system (CNS) drug candidates. The N-cyclopropylbenzamide scaffold has been explored for its potential as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses in the brain.[1]
Experimental Protocols
The following protocols are generalized procedures for the N-acylation of various classes of amines with 4-cyclopropylbenzoyl chloride. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: General Procedure for the Acylation of Substituted Anilines
This protocol describes the synthesis of N-aryl-4-cyclopropylbenzamides.
Caption: Workflow for the acylation of anilines.
Materials:
-
4-Cyclopropylbenzoyl chloride
-
Substituted aniline (e.g., aniline, 4-fluoroaniline, 4-methoxyaniline)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of 4-cyclopropylbenzoyl chloride (1.1 eq.) in anhydrous DCM to the cooled amine solution dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Representative Data (Adapted from similar benzoylations):
| Aniline Derivative | Base | Solvent | Time (h) | Yield (%) |
| Aniline | Et₃N | DCM | 2 | >90 |
| 4-Fluoroaniline | Pyridine | THF | 3 | >85 |
| 4-Methoxyaniline | Et₃N | DCM | 2.5 | >90 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Protocol 2: Acylation of N-Boc-piperazine
This protocol is relevant for the synthesis of intermediates used in the development of various therapeutic agents, including PARP inhibitors.
Materials:
-
4-Cyclopropylbenzoyl chloride
-
N-Boc-piperazine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium chloride
Procedure:
-
To a solution of N-Boc-piperazine (1.0 eq.) and triethylamine (1.5 eq.) in DCM, add 4-cyclopropylbenzoyl chloride (1.1 eq.) dropwise at 0-10 °C.
-
Stir the reaction mixture at 10-25 °C for 2-4 hours.
-
Quench the reaction by slowly pouring the mixture into ice water.
-
Extract the aqueous layer with an organic solvent (e.g., methyl tert-butyl ether).
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over an anhydrous drying agent.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary. A patent describing a similar reaction with cyclopropanecarbonyl chloride reports a yield of 94% for the acylated product.[4]
Protocol 3: Acylation of 2-Aminopyridines and 2-Aminopyrimidines
The acylation of heteroaromatic amines like 2-aminopyridines and 2-aminopyrimidines can be more challenging due to the potential for N,N-diacylation or side reactions. The choice of base is critical in these reactions.
Caption: Influence of base strength on the acylation of 2-aminoheterocycles.
Materials:
-
4-Cyclopropylbenzoyl chloride
-
2-Aminopyridine or 2-Aminopyrimidine derivative
-
Pyridine (as both base and solvent, or as a weak base in another solvent)
-
Anhydrous solvent (e.g., THF, Dioxane) if not using pyridine as solvent
Procedure:
-
Dissolve the 2-aminoheterocycle (1.0 eq.) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Slowly add 4-cyclopropylbenzoyl chloride (1.05 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC indicates completion.
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography. The use of a weak base like pyridine is crucial to avoid the formation of N,N-diacylated byproducts.[3]
Conclusion
4-Cyclopropylbenzoyl chloride is a valuable and strategic reagent in medicinal chemistry. It provides a direct and efficient means of introducing the 4-cyclopropylbenzoyl moiety, which is known to confer desirable pharmacological properties to drug candidates. The straightforward N-acylation reactions with a variety of amines, coupled with the established benefits of the cyclopropyl group, make this reagent a powerful tool in the synthesis of novel therapeutics. The protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to effectively utilize 4-cyclopropylbenzoyl chloride in their synthetic endeavors.
References
-
Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Semantic Scholar. Available at: [Link]
-
PubChem. Benzamide, N-cyclopropyl-. National Center for Biotechnology Information. Available at: [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
-
Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. PubMed. Available at: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. OMICS International. Available at: [Link]
- Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. Google Patents.
-
The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 4-Cyclopropylbenzoyl Chloride
Introduction
For researchers, scientists, and professionals in drug development, the quest for novel heterocyclic compounds with potential therapeutic applications is a continuous endeavor. The unique physicochemical properties of the cyclopropyl group, such as its ability to act as a bioisostere for phenyl rings or carbonyl groups and its influence on molecular conformation and metabolic stability, make it a desirable moiety in medicinal chemistry. 4-Cyclopropylbenzoyl chloride emerges as a versatile and reactive building block for introducing this valuable functionality into a variety of heterocyclic scaffolds.
This document provides detailed application notes and protocols for the synthesis of novel oxazole and thiazole derivatives utilizing 4-cyclopropylbenzoyl chloride. The methodologies described herein are based on established and robust named reactions, providing a reliable foundation for the synthesis of new chemical entities for screening and development.
Core Concepts: Leveraging Classical Reactions for Novel Scaffolds
The synthetic strategies detailed below employ two powerful and well-established reactions in heterocyclic chemistry: the Robinson-Gabriel synthesis for oxazoles and the Hantzsch synthesis for thiazoles. The choice of these reactions is predicated on their reliability, broad substrate scope, and the ready availability of the necessary starting materials. 4-Cyclopropylbenzoyl chloride serves as the key acylating agent to introduce the desired 4-cyclopropylphenyl moiety.
Part 1: Synthesis of 2-(4-Cyclopropylphenyl)-Substituted Oxazoles via Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and efficient method for the preparation of oxazoles through the cyclodehydration of α-acylamino ketones.[1][2] This approach allows for the direct incorporation of the 4-cyclopropylbenzoyl group at the 2-position of the oxazole ring.
Reaction Workflow
The overall workflow involves a two-step process: first, the acylation of an α-amino ketone with 4-cyclopropylbenzoyl chloride to form the key α-acylamino ketone intermediate, followed by an acid-catalyzed cyclodehydration to yield the target oxazole.
Caption: Robinson-Gabriel synthesis workflow.
Experimental Protocol: Synthesis of 2-(4-Cyclopropylphenyl)-5-phenyloxazole
This protocol details the synthesis of a representative 2,5-disubstituted oxazole.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Aminoacetophenone hydrochloride | 553-43-5 | 171.62 | 1.72 g (10 mmol) |
| 4-Cyclopropylbenzoyl chloride | 50907-35-2 | 180.63 | 1.81 g (10 mmol) |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | 0.8 g (20 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL |
| Sulfuric acid (H₂SO₄), concentrated | 7664-93-9 | 98.08 | 10 mL |
| Deionized water | 7732-18-5 | 18.02 | As needed |
| Saturated sodium bicarbonate solution | N/A | N/A | As needed |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | For extraction |
| Hexanes | 110-54-3 | 86.18 | For chromatography |
Step 1: Synthesis of N-(2-oxo-2-phenylethyl)-4-cyclopropylbenzamide (Intermediate)
-
Suspend 2-aminoacetophenone hydrochloride (1.72 g, 10 mmol) in dichloromethane (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of deionized water. Stir the biphasic mixture vigorously for 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 4-cyclopropylbenzoyl chloride (1.81 g, 10 mmol) in 20 mL of dichloromethane and add it dropwise to the stirring reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-oxo-2-phenylethyl)-4-cyclopropylbenzamide as a solid. This intermediate can be used in the next step without further purification.
Step 2: Cyclodehydration to 2-(4-Cyclopropylphenyl)-5-phenyloxazole
-
Carefully add the crude N-(2-oxo-2-phenylethyl)-4-cyclopropylbenzamide from the previous step to concentrated sulfuric acid (10 mL) at 0 °C in a 50 mL round-bottom flask.
-
Stir the mixture at room temperature for 1 hour, then heat to 50 °C for 30 minutes.
-
Pour the reaction mixture carefully onto crushed ice (50 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure 2-(4-cyclopropylphenyl)-5-phenyloxazole.
Part 2: Synthesis of 2-(4-Cyclopropylphenyl)-Substituted Thiazoles via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a cornerstone of thiazole chemistry, involving the reaction of an α-haloketone with a thioamide.[3][4] To incorporate the 4-cyclopropylphenyl moiety at the 2-position, 4-cyclopropylthiobenzamide is required as a key starting material.
Reaction Workflow
This synthesis is a two-step sequence. The first step is the preparation of 4-cyclopropylthiobenzamide from 4-cyclopropylbenzonitrile. The second step is the classical Hantzsch condensation with an α-haloketone.
Caption: Hantzsch thiazole synthesis workflow.
Experimental Protocol: Synthesis of 2-(4-Cyclopropylphenyl)-4-phenylthiazole
This protocol outlines the synthesis of a representative 2,4-disubstituted thiazole.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Cyclopropylbenzonitrile | 6939-93-1 | 143.19 | 1.43 g (10 mmol) |
| Hydrogen sulfide (H₂S) gas | 7783-06-4 | 34.08 | Excess |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.4 mL (10 mmol) |
| Pyridine | 110-86-1 | 79.10 | 50 mL |
| 2-Bromoacetophenone | 70-11-1 | 199.05 | 1.99 g (10 mmol) |
| Ethanol | 64-17-5 | 46.07 | 50 mL |
| Sodium bicarbonate | 144-55-8 | 84.01 | As needed |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | For extraction |
Step 1: Synthesis of 4-Cyclopropylthiobenzamide (Intermediate)
-
In a well-ventilated fume hood, dissolve 4-cyclopropylbenzonitrile (1.43 g, 10 mmol) in a mixture of pyridine (40 mL) and triethylamine (1.4 mL, 10 mmol).
-
Bubble hydrogen sulfide gas through the solution at a slow rate for 4-6 hours at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into ice-water (100 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-cyclopropylthiobenzamide.
Step 2: Hantzsch Condensation to 2-(4-Cyclopropylphenyl)-4-phenylthiazole
-
Dissolve 4-cyclopropylthiobenzamide (1.77 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to obtain pure 2-(4-cyclopropylphenyl)-4-phenylthiazole.
Conclusion
The protocols detailed in these application notes provide robust and reproducible methods for the synthesis of novel oxazole and thiazole derivatives incorporating the 4-cyclopropylphenyl moiety. By leveraging the versatility of 4-cyclopropylbenzoyl chloride in classical heterocyclic synthesis, researchers can efficiently generate diverse libraries of compounds for biological screening and drug discovery programs. The inherent modularity of the Robinson-Gabriel and Hantzsch syntheses allows for the facile introduction of a wide range of substituents on the heterocyclic core, enabling extensive structure-activity relationship (SAR) studies.
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]
-
Bradsher, C. K. (1946). The Hantzsch Synthesis of Thiazoles. Chemical Reviews, 38(3), 447-499. [Link]
-
Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134–138. [Link]
Sources
- 1. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Esterification Using 4-Cyclopropylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Cyclopropyl Moiety
In modern medicinal chemistry, the cyclopropyl group is a "privileged" structural motif. Its inclusion in a molecule is a deliberate design choice, not a mere substitution. The unique physicochemical properties of this strained, three-membered ring—such as its rigid, planar geometry, enhanced pi-character in its C-C bonds, and the strength of its C-H bonds—can profoundly influence a drug candidate's profile.[1] Researchers leverage the cyclopropyl fragment to enhance metabolic stability, improve binding potency, reduce off-target effects, and optimize pharmacokinetic parameters like brain permeability and plasma clearance.[1][2]
4-Cyclopropylbenzoyl chloride is a key reagent for introducing this valuable moiety into molecules containing hydroxyl groups, forming a stable ester linkage. As an acyl chloride, it offers significant advantages over corresponding carboxylic acid-based esterifications (e.g., Fischer esterification), namely much higher reactivity and an irreversible reaction pathway, which drives the reaction to completion under mild conditions.[3][4] This guide provides a detailed exploration of the mechanisms, protocols, and best practices for employing 4-cyclopropylbenzoyl chloride in ester synthesis.
The Chemistry of Acyl Chloride-Mediated Esterification
The conversion of an alcohol to an ester using an acyl chloride like 4-cyclopropylbenzoyl chloride is a classic example of nucleophilic acyl substitution. The high reactivity is driven by the excellent leaving group ability of the chloride ion.
The Core Reaction Mechanism
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[5]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the chloride ion is ejected as the leaving group.
-
Deprotonation: The resulting oxonium ion is deprotonated, typically by a non-nucleophilic base added to the reaction, to yield the neutral ester product and the protonated base.[5]
The hydrochloric acid (HCl) generated as a byproduct is corrosive and can promote side reactions. Therefore, a stoichiometric amount of a base, such as pyridine or triethylamine (TEA), is required to act as an acid scavenger.[3][6]
Caption: DMAP-catalyzed mechanism for enhanced esterification.
Experimental Protocols
Safety First: 4-Cyclopropylbenzoyl chloride is corrosive, a lachrymator, and reacts violently with water. [7][8]All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. [9][10]All glassware must be rigorously dried, and anhydrous solvents must be used to prevent hydrolysis of the acyl chloride. [3][6]
Protocol 1: Standard Esterification of Primary & Secondary Alcohols
This protocol is suitable for most non-hindered primary and secondary alcohols.
Materials:
-
Alcohol (1.0 eq)
-
4-Cyclopropylbenzoyl chloride (1.1 - 1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This mitigates the initial exotherm upon addition of the acyl chloride.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Acyl Chloride Addition: Add 4-cyclopropylbenzoyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. A white precipitate of triethylammonium chloride (TEA-HCl) will typically form. [6]6. Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
Work-up (Quenching): Upon completion, cool the mixture again to 0 °C and slowly add water to quench any remaining acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any cyclopropylbenzoic acid), and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Caption: Experimental workflow for standard esterification.
Protocol 2: DMAP-Catalyzed Esterification of Hindered Alcohols/Phenols
This enhanced protocol is ideal for tertiary alcohols, phenols, or other challenging substrates.
Materials:
-
Same as Protocol 1, with the addition of:
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq)
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask under N₂, add the alcohol (1.0 eq), DMAP (0.05 eq), and triethylamine (1.5 eq).
-
Dissolution: Dissolve the mixture in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C.
-
Acyl Chloride Addition: Add a solution of 4-cyclopropylbenzoyl chloride (1.2 eq) in a small amount of anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. For extremely unreactive substrates, gentle heating (e.g., to 40 °C) may be required.
-
Monitoring, Work-up, and Purification: Follow steps 7-11 from Protocol 1. Note that the DMAP catalyst is basic and will be removed during the 1M HCl wash.
Data Presentation & Characterization
The choice of conditions can be tailored to the substrate. The following table provides general guidelines.
| Substrate Type | Base System | Catalyst | Temp. | Typical Time | Expected Yield |
| Primary Alcohol | TEA (1.5 eq) | None | 0 °C to RT | 1-3 h | >90% |
| Secondary Alcohol | TEA (1.5 eq) | None / DMAP | RT | 2-6 h | 80-95% |
| Tertiary Alcohol | TEA (1.5 eq) | DMAP (0.1 eq) | RT to 40 °C | 6-24 h | 50-85% |
| Phenol | Pyridine (2.0 eq) | DMAP (0.1 eq) | RT | 4-12 h | 75-90% |
Product Characterization:
-
¹H NMR: Appearance of signals corresponding to the cyclopropyl protons (typically 0.6-1.2 ppm) and aromatic protons, along with the characteristic downfield shift of the alcohol's α-protons.
-
¹³C NMR: Appearance of the ester carbonyl signal around 165-175 ppm.
-
FTIR: Disappearance of the broad alcohol O-H stretch (~3300 cm⁻¹) and appearance of the strong ester C=O stretch (~1720 cm⁻¹).
-
HRMS (High-Resolution Mass Spectrometry): Confirmation of the exact mass of the synthesized ester.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Reagents or solvent were not anhydrous. [6] 2. Base was insufficient or of poor quality. 3. Acyl chloride has hydrolyzed prior to use. | 1. Use freshly dried glassware and freshly opened anhydrous solvents. 2. Use freshly distilled base and ensure stoichiometry is correct. 3. Use fresh or newly purchased 4-cyclopropylbenzoyl chloride. |
| Starting Alcohol Persists | 1. Insufficient reaction time or temperature. 2. Substrate is sterically hindered. 3. Insufficient amount of acyl chloride. | 1. Allow the reaction to run longer or warm gently. 2. Switch to the DMAP-catalyzed protocol (Protocol 2). 3. Add an additional small portion (0.1-0.2 eq) of acyl chloride. |
| Formation of Byproduct (4-Cyclopropylbenzoic acid) | 1. Hydrolysis of the acyl chloride due to moisture. 2. Incomplete reaction followed by hydrolysis during work-up. | 1. Ensure strictly anhydrous conditions. 2. The byproduct is acidic and can be effectively removed by the saturated NaHCO₃ wash during work-up. |
References
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Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
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Organic-Chemistry.org. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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Chemistry LibreTexts. (2021, May 22). Acid Halides for Ester Synthesis. Retrieved from [Link]
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Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
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Clark, J. (n.d.). Preparation of esters. Chemguide. Retrieved from [Link]
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ChemistNATE. (2022, January 28). Acid Chloride + Alcohol = Ester (Mechanism) [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
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ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]
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ACS Publications. (n.d.). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega. Retrieved from [Link]
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Organic Syntheses. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth. 1985, 63, 183. Retrieved from [Link]
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PubMed. (n.d.). Ester prodrugs of cyclic 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine: synthesis and antiviral activity. Retrieved from [Link]
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Thermo Fisher Scientific. (2010, May 14). Safety Data Sheet: Cyclopropanecarbonyl chloride. Retrieved from [Link]
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ResearchGate. (2025, August 6). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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Application Notes and Protocols: Acylation of Sterically Hindered Nucleophiles with 4-Cyclopropylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropylbenzoyl Moiety in Medicinal Chemistry
The 4-cyclopropylbenzoyl group is a valuable structural motif in modern drug discovery. The cyclopropyl ring, as a bioisostere for other small cyclic or unsaturated groups, can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate. 4-Cyclopropylbenzoyl chloride serves as a key reactive intermediate for introducing this beneficial moiety into complex molecules. However, the acylation of sterically hindered nucleophiles, such as bulky secondary amines or tertiary alcohols, with this reagent presents significant synthetic challenges that necessitate carefully optimized protocols.
This guide provides an in-depth analysis of the reaction between 4-cyclopropylbenzoyl chloride and sterically hindered nucleophiles, offering mechanistic insights and detailed, field-proven protocols to achieve successful acylation.
Mechanistic Considerations in the Acylation of Sterically Hindered Nucleophiles
The reaction of an acyl chloride with a nucleophile proceeds via a nucleophilic acyl substitution, specifically through an addition-elimination mechanism.[1][2] The nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, reforming the carbonyl double bond and yielding the acylated product.[3]
However, when the nucleophile is sterically hindered, the approach to the carbonyl carbon is impeded.[4] This steric clash can significantly decrease the reaction rate or even prevent the reaction from occurring under standard conditions. To overcome this, several strategies can be employed, including the use of catalysts and optimization of reaction parameters.
For sterically hindered and less reactive amines, the addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can be effective.[] In some cases, conducting the reaction at elevated temperatures, even without a base, can drive the formation of the amide product.[] The choice of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction without competing with the primary nucleophile.[6][7]
Core Protocol: Acylation of a Sterically Hindered Secondary Amine
This protocol details the N-acylation of a sterically hindered secondary amine with 4-cyclopropylbenzoyl chloride.
Experimental Workflow
Caption: Workflow for the acylation of a sterically hindered secondary amine.
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the sterically hindered secondary amine (1.0 equiv) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[6]
-
Cooling: Cool the resulting solution to 0 °C using an ice bath. This helps to control the exothermic nature of the reaction.[7]
-
Addition of Acyl Chloride: Add 4-cyclopropylbenzoyl chloride (1.05 equiv), either neat or as a solution in the same anhydrous solvent, dropwise to the stirred amine solution.[6]
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is completely consumed.[6] For particularly slow reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the conversion.[7]
-
Workup: Once the reaction is complete, dilute the mixture with the reaction solvent. Transfer the solution to a separatory funnel and wash the organic phase sequentially with a dilute acid (e.g., 1M HCl) to remove the base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any excess acyl chloride, and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[6]
-
Purification: Purify the resulting crude tertiary amide by flash column chromatography or recrystallization to obtain the final product.[6]
Reagent and Yield Data
| Reagent | Molar Equiv. | Purpose |
| Sterically Hindered Secondary Amine | 1.0 | Nucleophile |
| 4-Cyclopropylbenzoyl Chloride | 1.05 | Acylating Agent |
| Pyridine or Triethylamine | 1.1 | Non-nucleophilic base |
| 4-Dimethylaminopyridine (DMAP) | (catalytic) | Catalyst for slow reactions |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
| Expected Yield | 60-85% (highly substrate-dependent) |
Protocol Variation: Esterification of a Sterically Hindered Alcohol
The acylation of sterically hindered alcohols to form esters follows a similar principle but may require more forcing conditions or specific catalysts.
General Reaction Mechanism
Caption: General mechanism for the esterification of an alcohol with an acyl chloride.
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered alcohol (1.0 equiv) in an anhydrous solvent such as DCM or toluene. Add a non-nucleophilic base like pyridine (1.5 equiv).
-
Catalyst Addition (Optional): For particularly unreactive alcohols, a catalytic amount of 1-methylimidazole can be a highly effective alternative to DMAP, especially for acid-sensitive substrates.[8]
-
Addition of Acyl Chloride: Cool the solution to 0 °C and add 4-cyclopropylbenzoyl chloride (1.2 equiv) dropwise.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature. If no significant conversion is observed, the reaction mixture can be gently heated (e.g., to 40-50 °C). Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described for the acylation of amines. Potential side reactions to be aware of during esterification include hydrolysis of the acyl chloride and solvolysis if the solvent can act as a nucleophile.[9]
Troubleshooting and Key Considerations
-
Moisture Sensitivity: 4-Cyclopropylbenzoyl chloride is sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid.[3] Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Purity of Starting Materials: The purity of the acyl chloride and the nucleophile is critical for achieving high yields and minimizing side products.
-
Choice of Base: The base should be non-nucleophilic to avoid competing with the intended nucleophile. For very hindered systems, stronger, non-nucleophilic bases like 2,6-lutidine may be beneficial.
-
Reaction Temperature: While initial cooling is recommended to control the exotherm, heating may be necessary to drive the reaction to completion with highly hindered substrates.
References
-
Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl. Available at: [Link]
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Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]
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Acetylation of Secondary amines - Chemistry Stack Exchange. Available at: [Link]
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Acetyl exchange between acetyl chloride and sterically hindered aryl ketones under Friedel–Crafts conditions - Sci-Hub. Available at: [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
-
Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions - ResearchGate. (2003-08-06). Available at: [Link]
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Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. Available at: [Link]
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Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Available at: [Link]
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Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011-05-06). Available at: [Link]
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Ester synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
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Catalytic Approaches to the Synthesis of Amide Bonds - CORE. Available at: [Link]
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Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]
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effect of steric hindrance on nucleophiles : r/chemhelp - Reddit. (2021-08-01). Available at: [Link]
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Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling | Organic Letters - ACS Publications. (2022-01-14). Available at: [Link]
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole - Chemical Research in Chinese Universities. Available at: [Link]
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Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. Available at: [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 4-Cyclopropylbenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery
The cyclopropyl group has emerged as a privileged structural motif in medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacological properties to drug candidates. Its rigid, three-dimensional nature can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the unique electronic properties of the cyclopropane ring can improve metabolic stability and membrane permeability, crucial parameters in drug development.[1][2] 4-Cyclopropylbenzoyl chloride and its derivatives are key building blocks in the synthesis of a variety of pharmacologically active molecules, making robust and scalable synthetic routes to these intermediates a critical need in the pharmaceutical industry.
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 4-cyclopropylbenzoyl chloride from 4-cyclopropylbenzoic acid. It is designed to equip researchers and process chemists with the necessary information to safely and efficiently produce this valuable intermediate on a laboratory and pilot-plant scale.
Chemical Transformation and Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The most common and industrially viable method for this conversion is the reaction with thionyl chloride (SOCl₂).[3][4][5]
The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. This intermediate is highly reactive because the chlorosulfite group is an excellent leaving group. A chloride ion, generated from the thionyl chloride, then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride, with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[6][7] The evolution of these gases drives the reaction to completion.
Reaction Mechanism: Carboxylic Acid to Acyl Chloride
Caption: Mechanism of Acyl Chloride Formation.
Part 1: Scale-Up Synthesis of 4-Cyclopropylbenzoic Acid (Starting Material)
While 4-cyclopropylbenzoic acid is commercially available, understanding its synthesis is crucial for large-scale production and cost management. A common route involves the Friedel-Crafts acylation of cyclopropylbenzene followed by oxidation.
Protocol 1: Gram-Scale Synthesis of 4-Cyclopropylbenzoic Acid
This protocol is suitable for laboratory-scale synthesis.
| Parameter | Value |
| Reactants | Cyclopropylbenzene, Acetyl Chloride, Aluminum Chloride, Sodium Hypochlorite |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Yield | 70-80% |
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane.
-
Friedel-Crafts Acylation: Cool the suspension to 0 °C in an ice bath. Add a solution of cyclopropylbenzene (1 equivalent) and acetyl chloride (1.1 equivalents) in dichloromethane dropwise from the dropping funnel over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Oxidation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude 4-cyclopropylacetophenone in a suitable solvent and treat with an excess of sodium hypochlorite solution (bleach) with vigorous stirring.
-
Isolation: After the oxidation is complete (monitored by TLC), acidify the aqueous layer with concentrated HCl to precipitate the 4-cyclopropylbenzoic acid. Filter the solid, wash with cold water, and dry under vacuum.
Part 2: Kilogram-Scale Synthesis of 4-Cyclopropylbenzoyl Chloride
This protocol is designed for pilot-plant or kilogram-scale production. All operations should be conducted in a well-ventilated fume hood or an appropriate contained environment due to the hazardous nature of thionyl chloride.
Quantitative Data Summary
| Parameter | Value |
| Reactants | 4-Cyclopropylbenzoic Acid, Thionyl Chloride (SOCl₂) |
| Catalyst | N,N-Dimethylformamide (DMF) (catalytic amount) |
| Solvent | Toluene (optional, can be run neat) |
| Molar Ratio (SOCl₂:Acid) | 1.5 to 2.0 equivalents |
| Reaction Temperature | 70-80 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | >95% |
Experimental Workflow
Caption: Kilogram-Scale Synthesis Workflow.
Detailed Step-by-Step Protocol
-
Reactor Preparation: Ensure a clean, dry, glass-lined or appropriately inert reactor is equipped with a mechanical stirrer, a condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution to neutralize HCl and SO₂ gases), a thermocouple, and a nitrogen inlet.
-
Charging Reactants: Charge the reactor with 4-cyclopropylbenzoic acid (1.0 equivalent). If using a solvent, add dry toluene.
-
Addition of Thionyl Chloride: Under a nitrogen atmosphere, slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred mixture. The addition should be controlled to manage the initial exotherm and gas evolution.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.02 equivalents). The DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.
-
Reaction: Heat the reaction mixture to 70-80 °C. The reaction is typically complete within 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (carefully quenched with an inert solvent) and analyzing by FT-IR spectroscopy. The reaction is complete when the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the C=O stretch of the acid (~1680-1710 cm⁻¹) are no longer observed, and a sharp C=O stretch of the acyl chloride appears at a higher wavenumber (~1770-1800 cm⁻¹).
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene (if used) by vacuum distillation. The crude 4-cyclopropylbenzoyl chloride can then be purified by fractional vacuum distillation to yield a clear, colorless to pale yellow liquid.
Safety and Hazard Mitigation
Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[7][8][9][10][11] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[11]
-
Ventilation: All operations involving thionyl chloride must be performed in a well-ventilated fume hood or a contained system.
-
Water Reactivity: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂).[8][11] Ensure all glassware and equipment are scrupulously dry. Never use water to extinguish a fire involving thionyl chloride; use a dry chemical extinguisher.[9]
-
Scrubber: The off-gases (HCl and SO₂) from the reaction must be passed through a scrubber containing an aqueous solution of a base, such as sodium hydroxide, to neutralize them before venting to the atmosphere.
-
Spill Management: In case of a spill, neutralize with a dry, inert material such as sodium carbonate or calcium carbonate. Do not use water.
Analytical Quality Control
Ensuring the purity and identity of the final product is critical. The following analytical techniques are recommended for the quality control of 4-cyclopropylbenzoyl chloride.
Characterization of Starting Material and Product
| Compound | 1H NMR (CDCl₃, 400 MHz) - Expected Chemical Shifts (δ, ppm) | 13C NMR (CDCl₃, 100 MHz) - Expected Chemical Shifts (δ, ppm) | FTIR (neat) - Key Absorptions (cm⁻¹) |
| 4-Cyclopropylbenzoic Acid | 12.0-10.0 (br s, 1H, COOH), 8.0-7.9 (d, 2H, Ar-H), 7.1-7.0 (d, 2H, Ar-H), 1.9-1.8 (m, 1H, cyclopropyl-CH), 1.1-1.0 (m, 2H, cyclopropyl-CH₂), 0.8-0.7 (m, 2H, cyclopropyl-CH₂)[6] | 172.0 (C=O), 150.0 (Ar-C), 130.0 (Ar-CH), 126.0 (Ar-CH), 125.0 (Ar-C), 15.0 (cyclopropyl-CH), 10.0 (cyclopropyl-CH₂)[6] | 3300-2500 (br, O-H), 1685 (s, C=O), 1610, 1420 (Ar C=C) |
| 4-Cyclopropylbenzoyl Chloride | 8.1-8.0 (d, 2H, Ar-H), 7.2-7.1 (d, 2H, Ar-H), 2.0-1.9 (m, 1H, cyclopropyl-CH), 1.2-1.1 (m, 2H, cyclopropyl-CH₂), 0.9-0.8 (m, 2H, cyclopropyl-CH₂) | 168.0 (C=O), 152.0 (Ar-C), 132.0 (Ar-CH), 131.0 (Ar-C), 126.0 (Ar-CH), 16.0 (cyclopropyl-CH), 11.0 (cyclopropyl-CH₂) | 1775 (s, C=O), 1605, 1410 (Ar C=C), ~750 (C-Cl) |
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This is a representative HPLC method for the purity assessment of 4-cyclopropylbenzoyl chloride. Method validation according to ICH guidelines is required for use in a regulated environment.[4][5][11][12][13]
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Due to the reactivity of acyl chlorides, derivatization is often preferred for accurate and reproducible HPLC analysis. A common method is to convert the acyl chloride to a more stable ester or amide.
-
Derivatization: In a vial, dissolve a known amount of 4-cyclopropylbenzoyl chloride in a suitable solvent (e.g., acetonitrile). Add an excess of a nucleophile, such as methanol or benzylamine, and a non-nucleophilic base like triethylamine.
-
Analysis: After a short reaction time, dilute the sample with the mobile phase and inject it into the HPLC system. The purity of the 4-cyclopropylbenzoyl chloride can be calculated from the peak area of the resulting derivative relative to any impurities.
Protocol 3: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.[11]
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Sample Preparation:
Similar to HPLC, derivatization to the corresponding methyl ester is recommended to improve the stability and chromatographic behavior of the analyte.
-
Derivatization: React a small sample of the 4-cyclopropylbenzoyl chloride with anhydrous methanol.
-
Analysis: Dilute the resulting solution of methyl 4-cyclopropylbenzoate in a suitable solvent (e.g., dichloromethane) and inject into the GC-MS system. Impurities can be identified by their mass spectra and retention times.
Conclusion
The synthesis of 4-cyclopropylbenzoyl chloride is a critical process for the production of various pharmaceutical intermediates. The protocol outlined in this guide, based on the well-established reaction of 4-cyclopropylbenzoic acid with thionyl chloride, provides a robust and scalable method for its production. By implementing stringent safety measures and employing rigorous analytical quality control, researchers and drug development professionals can confidently and safely produce high-purity 4-cyclopropylbenzoyl chloride for their research and development needs.
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-
Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]
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-
Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. Retrieved from [Link]
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PubChem. (n.d.). 4-Cyclopropylbenzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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Pharmaceutical Technology. (2016). Analytical Method Validation Using QbD and QRM. Retrieved from [Link]
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PubChemLite. (n.d.). 4-cyclopropylbenzoic acid (C10H10O2). Retrieved from [Link]
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-
NIST WebBook. (n.d.). Benzoyl chloride, 4-chloro-. Retrieved from [Link]
-
ResearchGate. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from [Link]
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-
ResearchGate. (n.d.). Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Retrieved from [Link]
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DergiPark. (n.d.). FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzoyl chloride. Retrieved from [Link]
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SpectraBase. (n.d.). Benzoic acid, 4-amino-, 1-methylpropyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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JOCPR. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
Sources
- 1. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzoyl chloride, 4-chloro- [webbook.nist.gov]
- 9. Evaluation of a GC-MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijrpc.com [ijrpc.com]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 4-Cyclopropylbenzoyl Chloride Handling and Reaction Guide
Welcome to the technical support center for 4-Cyclopropylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this reactive acyl chloride and preventing its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Cyclopropylbenzoyl chloride so susceptible to hydrolysis?
A1: Like other acyl chlorides, 4-Cyclopropylbenzoyl chloride is highly reactive. The carbonyl carbon has a significant partial positive charge due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack by water. The reaction is often vigorous, yielding 4-cyclopropylbenzoic acid and hydrogen chloride (HCl) gas.[1][2]
Q2: What are the tell-tale signs that my 4-Cyclopropylbenzoyl chloride has hydrolyzed?
A2: There are a couple of common indicators. If the compound is exposed to moist air, you may observe it fuming.[1] This is due to the reaction with atmospheric water, which liberates HCl gas.[1] Secondly, if hydrolysis occurs in a non-polar solvent where the resulting 4-cyclopropylbenzoic acid has low solubility, you might see a solid precipitate forming.[1]
Q3: Can I still use 4-Cyclopropylbenzoyl chloride that has partially hydrolyzed?
A3: It is strongly advised against. Using a partially hydrolyzed reagent introduces the corresponding carboxylic acid as an impurity, which can lead to complicated purification challenges and unwanted side reactions.[1] Furthermore, the presence of the carboxylic acid impurity means the actual concentration of your acyl chloride is lower than calculated, negatively impacting reaction stoichiometry and likely reducing the yield of your desired product.[1]
Q4: How should I properly store 4-Cyclopropylbenzoyl chloride to prevent hydrolysis?
A4: Rigorous protection from moisture is crucial. It should be stored in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[3] For long-term storage, refrigeration in a dry, well-ventilated area is recommended.[4][5] Always handle the compound in a chemical fume hood and avoid contact with water or moist air.[3][4]
Troubleshooting Guide: Preventing Hydrolysis in Reactions
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low yield of desired product, with 4-cyclopropylbenzoic acid isolated as a major byproduct.
Cause: This is a classic sign of premature hydrolysis of your 4-Cyclopropylbenzoyl chloride before or during the reaction. Water is a competitive nucleophile and can react with the acyl chloride faster than your intended nucleophile.
Solutions:
-
Ensure Anhydrous Conditions: This is the most critical factor.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.
-
Glassware: All glassware must be thoroughly dried before use, either by oven-drying (and cooling under a stream of inert gas) or flame-drying.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Utilize an Acid Scavenger: During the acylation reaction, HCl is generated as a byproduct.[6][7] This HCl can be detrimental, and its removal is key.
-
Mechanism of Action: An acid scavenger is a non-nucleophilic base that neutralizes the HCl as it forms.[8] This prevents the buildup of acid that could catalyze unwanted side reactions.[8]
-
Common Choices: Tertiary amines like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are frequently used.[8][9] Pyridine can also be used.[6][9] At least one full equivalent of the scavenger base relative to the 4-Cyclopropylbenzoyl chloride should be used.[8] For highly acid-sensitive substrates, a sterically hindered base like DIPEA is often preferred.[8]
-
Issue 2: My reaction is sluggish or stalls completely.
Cause: If you are using a basic nucleophile (e.g., an amine), the generated HCl can protonate it, forming a non-nucleophilic salt.[7] This effectively removes your nucleophile from the reaction.
Solution:
-
Employ an Acid Scavenger: As described above, adding a base like triethylamine or DIPEA will neutralize the HCl, preventing the protonation of your nucleophile and allowing the reaction to proceed.[7][8]
-
Use Excess Nucleophile: If your nucleophile is an inexpensive amine, you can use at least two equivalents. One equivalent will react with the acyl chloride, and the second will act as the acid scavenger.[6][7]
Issue 3: Difficulty purifying the product due to salt contamination.
Cause: The neutralization of HCl with an amine base results in the formation of a hydrochloride salt (e.g., triethylammonium chloride).[8] If this salt is partially soluble in your reaction solvent, it can contaminate your crude product.
Solution:
-
Aqueous Workup: Perform an aqueous workup after the reaction is complete. These ammonium salts are typically very soluble in water.[8] Washing the organic layer with water or a mild aqueous base (like a saturated sodium bicarbonate solution) will efficiently remove the salt into the aqueous phase.[8] A subsequent wash with brine will help remove residual water from the organic layer.[8]
Experimental Protocols
Protocol 1: General Procedure for Acylation using 4-Cyclopropylbenzoyl Chloride with an Acid Scavenger
This protocol outlines a general method for reacting 4-Cyclopropylbenzoyl chloride with a nucleophile (e.g., an alcohol or amine) while minimizing hydrolysis.
Materials:
-
4-Cyclopropylbenzoyl chloride
-
Nucleophile (e.g., alcohol or amine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
Acid Scavenger (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up a reaction flask with a magnetic stirrer and a nitrogen/argon inlet. Ensure all glassware is dry.
-
Dissolve the nucleophile (1.0 equivalent) and the acid scavenger (1.1-1.5 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath. This can help to control the exothermic reaction and minimize side reactions.[8]
-
Slowly add a solution of 4-Cyclopropylbenzoyl chloride (1.05 equivalents) in the anhydrous solvent to the cooled solution of the nucleophile.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, proceed with an aqueous workup as described in the troubleshooting section to remove the hydrochloride salt and any excess reagents.
Data Presentation
Table 1: Recommended Solvents and Acid Scavengers
| Solvent Type | Recommended Solvents | Common Acid Scavengers |
| Aprotic, Non-polar | Dichloromethane (DCM), Toluene, Diethyl ether | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) |
| Aprotic, Polar | Tetrahydrofuran (THF), Acetonitrile (ACN) | Pyridine, TEA, DIPEA |
Visualizations
Diagram 1: Hydrolysis Prevention Workflow
This diagram illustrates the key steps to prevent the hydrolysis of 4-Cyclopropylbenzoyl chloride during a reaction.
Caption: Workflow for preventing hydrolysis of 4-Cyclopropylbenzoyl chloride.
Diagram 2: Troubleshooting Logic for Low Product Yield
This diagram provides a logical troubleshooting path when encountering low yields due to suspected hydrolysis.
Caption: Troubleshooting low yield in 4-Cyclopropylbenzoyl chloride reactions.
References
-
ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution? Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
Quora. (2018, January 24). Acid chlorides are easily hydrolysed. Why? Retrieved from [Link]
Sources
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- 2. quora.com [quora.com]
- 3. fishersci.com [fishersci.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Cyclopropylbenzoyl Chloride by Distillation
Welcome to the technical support hub for the purification of 4-Cyclopropylbenzoyl chloride. This resource is designed for researchers, chemists, and drug development professionals who are working with this reactive intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges associated with its purification by distillation.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the distillation of crude 4-Cyclopropylbenzoyl chloride. Each issue is followed by a diagnosis of potential causes and a step-by-step solution.
Issue 1: Low or No Product Yield After Distillation
You've completed the distillation, but the amount of purified 4-Cyclopropylbenzoyl chloride collected is significantly lower than expected.
Potential Causes:
-
Thermal Decomposition: The most likely culprit is the thermal instability of the cyclopropyl group.[1][2] The high temperatures required for distillation at atmospheric or insufficient vacuum pressure can lead to ring-opening and subsequent polymerization or degradation.[1][3]
-
Incomplete Reaction: The initial synthesis of the acyl chloride from 4-cyclopropylbenzoic acid may not have gone to completion.
-
Hydrolysis: Acyl chlorides are highly reactive towards moisture.[4] Any water present in the crude material or the distillation apparatus will hydrolyze the product back to the carboxylic acid, which will remain in the distillation pot.
-
Leaks in the Vacuum System: A poor vacuum will result in a higher boiling point, increasing the risk of thermal decomposition.[5][6]
Solutions:
-
Verify Vacuum Integrity: Before starting the distillation, ensure your vacuum system can achieve and maintain the target pressure. Check all joints, seals, and tubing for leaks. A pressure gauge is essential for monitoring the vacuum level throughout the process.
-
Employ High Vacuum: To minimize the distillation temperature, a high vacuum is crucial.[5][6] Aim for a pressure that allows the product to distill at a pot temperature below 130°C.
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before assembly.[7] The crude 4-Cyclopropylbenzoyl chloride should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Confirm Reaction Completion: Before distillation, consider taking a small aliquot of the crude reaction mixture, quenching it carefully, and analyzing it (e.g., by ¹H NMR or IR spectroscopy) to confirm the complete conversion of the carboxylic acid to the acyl chloride.
Issue 2: Product is Dark in Color (Yellow to Brown)
The distilled 4-Cyclopropylbenzoyl chloride is not the expected pale-yellow liquid and instead appears dark yellow, brown, or even black.[8]
Potential Causes:
-
Thermal Decomposition: As mentioned previously, overheating can lead to the formation of colored degradation byproducts.[9]
-
Residual Thionyl Chloride/Oxalyl Chloride: If the acyl chloride was prepared using thionyl chloride or oxalyl chloride, residual amounts of these reagents can cause discoloration, especially upon heating.[10][11]
-
Contamination from Starting Materials: Impurities in the initial 4-cyclopropylbenzoic acid can carry through and decompose during distillation.
Solutions:
-
Optimize Distillation Temperature and Pressure: The primary solution is to lower the distillation temperature by improving the vacuum.[5][6] A short-path distillation apparatus is recommended to minimize the residence time of the material at high temperatures.
-
Remove Excess Chlorinating Agent: Before distillation, ensure that any excess thionyl chloride (b.p. 76°C) or oxalyl chloride (b.p. 63-64°C) has been thoroughly removed. This can be achieved by rotary evaporation, possibly with the addition of a dry, inert solvent like toluene to azeotropically remove the last traces.[10][12]
-
Purify the Starting Material: If the 4-cyclopropylbenzoic acid is impure, consider recrystallizing it before converting it to the acyl chloride.
Issue 3: Vigorous Bumping or Uncontrolled Distillation
The liquid in the distillation flask is boiling too vigorously, bumping, or splashing into the condenser, making the separation inefficient and dangerous.
Potential Causes:
-
Lack of Boiling Chips or Stirring: Smooth boiling is essential for a controlled distillation.
-
Excessive Heating Rate: Applying heat too quickly can cause superheating followed by violent boiling.
-
Volatile Impurities: The presence of low-boiling impurities, such as residual solvents from the synthesis, can cause initial vigorous boiling.
Solutions:
-
Use a Magnetic Stirrer: Vigorous stirring of the distillation pot is the most effective way to prevent bumping during vacuum distillation.
-
Add Boiling Chips: If stirring is not possible, add fresh, porous boiling chips to the cooled liquid before applying the vacuum. Never add boiling chips to a hot liquid or a liquid under vacuum.
-
Gradual Heating: Heat the distillation flask slowly and evenly using a heating mantle with a temperature controller or an oil bath.
-
Initial Low-Temperature Distillation: If volatile impurities are suspected, hold the distillation at a lower temperature initially to gently remove these components before increasing the temperature to distill the main product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended vacuum pressure and corresponding boiling point for distilling 4-Cyclopropylbenzoyl chloride?
| Estimated Pressure | Estimated Boiling Point Range | Notes |
| 1 mmHg | 90 - 110 °C | Ideal for minimizing thermal decomposition. |
| 5 mmHg | 105 - 125 °C | Acceptable, but monitor for signs of darkening. |
| 10 mmHg | 115 - 135 °C | Higher risk of decomposition; use with caution. |
This data is estimated and should be used as a starting point. Careful observation during the distillation is crucial.
Q2: How can I be sure all the thionyl chloride is removed before distillation?
Residual thionyl chloride can co-distill or cause decomposition. To ensure its removal:
-
Distill off the excess: After the reaction is complete, distill the excess thionyl chloride (b.p. 76°C) at atmospheric pressure.[14]
-
Azeotropic Removal: Add a dry, high-boiling inert solvent like toluene and remove it by rotary evaporation.[15] This process can be repeated 2-3 times to "chase" out the last traces of thionyl chloride.[11]
-
Vacuum Stripping: Place the crude product on a high-vacuum line for a short period before distillation to remove any remaining volatile residues.
Q3: What are the signs of thermal decomposition of the cyclopropyl group?
The cyclopropane ring is a strained three-membered ring, making it susceptible to thermal rearrangement or decomposition at elevated temperatures.[1][2][16] Signs of decomposition during distillation include:
-
Progressive darkening of the distillation pot residue.
-
The product distilling over with a dark color.
-
Gas evolution.
-
A gradual drop in the vacuum level, indicating the formation of non-condensable gases.
If these signs are observed, immediately lower the heating temperature and try to improve the vacuum.
Q4: What is the best way to set up the distillation apparatus for this purification?
A short-path vacuum distillation apparatus is highly recommended. This setup minimizes the distance the vapor has to travel, reducing the amount of material that condenses and falls back into the pot, thereby decreasing the overall heating time required.
Caption: Short-path vacuum distillation setup.
Q5: How should I handle and dispose of the distillation residue?
The residue in the distillation flask may contain polymerized material and other hazardous decomposition products. It should be handled with care.
Procedure for Quenching and Disposal:
-
Cool Down: Allow the distillation apparatus to cool completely to room temperature under an inert atmosphere.
-
Inert Atmosphere: Slowly and carefully introduce an inert gas like nitrogen to bring the system back to atmospheric pressure.
-
Dilute: Dilute the residue with an inert, high-boiling solvent (e.g., toluene).
-
Quench: Very slowly and cautiously add the diluted residue to a stirred, ice-cold solution of sodium bicarbonate or sodium hydroxide.[10][11] This will neutralize any remaining acyl chloride and other acidic byproducts. Be prepared for a vigorous, exothermic reaction with gas evolution (CO₂).
-
Dispose: Once the quenching is complete and the mixture is neutral, it can be disposed of according to your institution's hazardous waste guidelines.
Section 3: Workflow and Logic Diagram
The following diagram outlines the logical workflow for the purification process, incorporating key decision points from the troubleshooting guide.
Caption: Purification workflow for 4-Cyclopropylbenzoyl chloride.
References
- Benchchem. (n.d.). Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis.
- Benchchem. (n.d.). Technical Support Center: Removal of Excess Thionyl Chloride.
-
Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). Retrieved from [Link]
-
Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]
-
Reddit. (2023, March 14). Drying agents for Acyl halides. r/OrganicChemistry. Retrieved from [Link]
-
Reddit. (2019, June 17). Removing thionyl chloride. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US4204916A - Process for recovering acid chlorides by distillation.
- Benchchem. (n.d.). Troubleshooting nucleophilic acyl substitution in carboxylic acid derivatives.
-
Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification?. Retrieved from [Link]
-
Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (n.d.). Thermal Decomposition of 2-Cyclopentenone. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
Busch United Kingdom. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 4-propyl- (CAS 52710-27-7). Retrieved from [Link]
-
ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?. Retrieved from [Link]
- Google Patents. (n.d.). EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]
-
Chemical Society Reviews (RSC Publishing). (2005, June 14). The cyclopropene pyrolysis story. Retrieved from [Link]
- Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chlorobenzyl Chloride.
-
Universitas Gadjah Mada. (n.d.). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Retrieved from [Link]
- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
ResearchGate. (2025, August 6). (PDF) Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Hazards of 4-Vinylbenzyl Chloride Storage and Thermal Decomposition of Di-4-methylbenzoyl Peroxide by DSC and TAM. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROPHENYLSULFUR CHLORIDE. Retrieved from [Link]
Sources
- 1. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 8. 4-CYCLOPROPYLBENZOYL CHLORIDE | 76274-94-7 [sigmaaldrich.com]
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- 15. researchgate.net [researchgate.net]
- 16. Cyclopropyl group - Wikipedia [en.wikipedia.org]
Removing 4-cyclopropylbenzoic acid impurity from 4-Cyclopropylbenzoyl chloride
Welcome to the technical support center for handling and purifying 4-cyclopropylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the purity of this important reagent. In the synthesis of novel chemical entities, the quality of your starting materials is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure your 4-cyclopropylbenzoyl chloride is free from its most common impurity: 4-cyclopropylbenzoic acid.
I. Understanding the Challenge: Acid Chloride vs. Carboxylic Acid
The synthesis of 4-cyclopropylbenzoyl chloride typically involves the reaction of 4-cyclopropylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3][4] Incomplete reaction or subsequent hydrolysis can leave residual 4-cyclopropylbenzoic acid in your final product.[5][6] This acidic impurity can interfere with downstream reactions, leading to unwanted byproducts and reduced yields.
Key Physical Properties
A significant difference in boiling and melting points between the acid chloride and the carboxylic acid is the foundation for some purification methods.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Physical Form |
| 4-Cyclopropylbenzoyl chloride | 180.64 | ~102-104 °C at 11 mmHg[7] | Not specified, liquid at RT | Pale-yellow to yellow-brown liquid |
| 4-Cyclopropylbenzoic acid | 162.19 | 305.8 °C at 760 mmHg[8] | 221-224 °C[8] | Solid[8] |
II. Frequently Asked Questions (FAQs)
Q1: How can I tell if my 4-cyclopropylbenzoyl chloride is contaminated with 4-cyclopropylbenzoic acid?
A1:
-
FT-IR Spectroscopy: The most definitive method. Look for a broad O-H stretch from the carboxylic acid impurity, typically appearing between 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) will be distinct from the acid chloride's C=O stretch (around 1750-1790 cm⁻¹).
-
¹H NMR Spectroscopy: The acidic proton of the carboxylic acid will appear as a broad singlet far downfield, typically >10 ppm.
-
Thin-Layer Chromatography (TLC): While acid chlorides can streak on silica gel due to hydrolysis, a quick TLC can be informative.[9] The more polar carboxylic acid will have a lower Rf value (closer to the baseline) than the acid chloride.
-
Gas Chromatography (GC): Derivatization of both the acid chloride and the carboxylic acid can allow for their separation and quantification by GC.[10]
Q2: I tried to remove the excess thionyl chloride by rotary evaporation, but my product still seems impure. Why?
A2: Simply removing the volatile chlorinating agent does not remove the unreacted 4-cyclopropylbenzoic acid.[9] The carboxylic acid is not volatile enough to be removed under standard rotary evaporation conditions.
Q3: Can I wash my crude 4-cyclopropylbenzoyl chloride with an aqueous base (like sodium bicarbonate) to remove the acidic impurity?
A3: This is generally not recommended for highly reactive acid chlorides like 4-cyclopropylbenzoyl chloride.[11] Acid chlorides readily hydrolyze in the presence of water, converting your desired product back into the carboxylic acid you are trying to remove.[5][6][12][13] While this technique can be used for less reactive acid chlorides, it is a risky strategy here.[11]
Q4: My downstream reaction is sensitive to any residual acid. What is the most robust purification method?
A4: For the highest purity, fractional distillation under reduced pressure is the gold standard. The significant difference in boiling points between the acid chloride and the carboxylic acid allows for excellent separation.
III. Troubleshooting and Purification Guide
The choice of purification method depends on the level of purity required, the scale of your reaction, and the equipment available.
Decision Workflow for Purification
Caption: Decision workflow for selecting a purification method.
Method 1: Fractional Vacuum Distillation (Recommended for High Purity)
Principle: This method exploits the large difference in boiling points between the volatile 4-cyclopropylbenzoyl chloride and the non-volatile 4-cyclopropylbenzoic acid. Under reduced pressure, the acid chloride can be distilled at a lower temperature, preventing thermal decomposition.
Detailed Protocol:
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is thoroughly dried to prevent hydrolysis. Use a vacuum-jacketed distillation head if available to maintain thermal equilibrium.
-
Initial Evaporation: After the reaction to form the acid chloride is complete, remove the excess chlorinating agent (e.g., thionyl chloride) by distillation at atmospheric pressure or under reduced pressure.[9] It is often beneficial to add a high-boiling anhydrous solvent like toluene and co-evaporate to chase out the last traces of the chlorinating agent.
-
Fractional Distillation: Apply a vacuum (e.g., 10-15 mmHg) and gently heat the distillation flask.
-
Collection: Collect the fraction that distills at the expected boiling point for 4-cyclopropylbenzoyl chloride (around 102-104 °C at 11 mmHg).[7] The 4-cyclopropylbenzoic acid will remain in the distillation flask as a non-volatile residue.
-
Storage: Store the purified acid chloride under an inert atmosphere (e.g., nitrogen or argon) in a sealed container to prevent moisture ingress.
Method 2: Chemical Scavenging (For Small Scale & Moderate Purity)
Principle: This technique uses a solid-supported reagent (a "scavenger" resin) to selectively react with and remove the acidic impurity. The product is then isolated by simple filtration. This method avoids heating and is excellent for small-scale purifications where distillation might be impractical.
Detailed Protocol:
-
Solvent Selection: Dissolve the crude 4-cyclopropylbenzoyl chloride in a dry, inert solvent (e.g., dichloromethane or toluene).
-
Scavenger Addition: Add a solid-supported amine scavenger resin (e.g., aminomethylated polystyrene).[14] These resins have basic functional groups that will react with the carboxylic acid.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere. The reaction time will depend on the specific resin and the level of impurity. Monitor the disappearance of the carboxylic acid by TLC or IR.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the purified 4-cyclopropylbenzoyl chloride.
Method 3: Recrystallization (Less Common)
Principle: If the 4-cyclopropylbenzoyl chloride is a solid at room temperature or can be induced to crystallize, recrystallization from a non-polar, anhydrous solvent can be an effective purification method. However, as it is typically a liquid, this method is less common.
Detailed Protocol:
-
Solvent Selection: Dissolve the crude product in a minimum amount of a hot, dry, non-polar solvent (e.g., hexanes or a toluene/hexane mixture).
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold, dry solvent, and dry under vacuum.
IV. Safety Precautions
-
Corrosive Nature: 4-Cyclopropylbenzoyl chloride is corrosive and moisture-sensitive. It will react with moisture on the skin and in the respiratory tract to produce HCl.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reaction Byproducts: The synthesis of acid chlorides often produces hazardous gaseous byproducts like HCl and SO₂.[15] Ensure these are properly scrubbed or vented.
By understanding the chemical principles and applying the appropriate purification techniques outlined in this guide, you can confidently prepare high-purity 4-cyclopropylbenzoyl chloride for your research and development needs.
V. References
-
Acyl chloride. (2023, December 27). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
-
Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. Retrieved January 19, 2026, from [Link]
-
22.7 Reactions of Acid Chlorides. (2019, June 5). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science, 14(5), 240–245. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Carboxylic Acids Advanced. Reaction with Thionyl Chloride. (2015, February 8). [Video]. YouTube. [Link]
-
Resins with Functional Groups as Scavengers. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride. (n.d.). Reddit. Retrieved January 19, 2026, from [Link]
-
General procedures for the purification of Acid chlorides. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]
-
Preparation of Acyl Chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved January 19, 2026, from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. 4-Chlorobenzoyl chloride | 122-01-0 [chemicalbook.com]
- 8. 4-Cyclopropylbenzoic acid | 1798-82-9 [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 12. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. glycopep.com [glycopep.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Amide Synthesis with 4-Cyclopropylbenzoyl Chloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and improve the yield of your amide synthesis reactions using 4-Cyclopropylbenzoyl chloride. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Reaction Overview: The Nucleophilic Acyl Substitution
The synthesis of an amide from 4-Cyclopropylbenzoyl chloride and an amine is a classic example of nucleophilic acyl substitution. The reaction proceeds via a two-step addition-elimination mechanism.[1] First, the lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[2] Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
Caption: General mechanism of amide formation.
Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis. Each answer provides an explanation of the underlying cause and actionable solutions.
Q1: My reaction yield is disappointingly low. What are the primary causes and how can I fix this?
Low yield is the most frequent issue, often stemming from several concurrent problems. Let's break down the likely culprits.
Cause A: Hydrolysis of 4-Cyclopropylbenzoyl Chloride
4-Cyclopropylbenzoyl chloride, like most acyl chlorides, is highly reactive and susceptible to hydrolysis.[4] The presence of even trace amounts of water in your solvents or on your glassware can convert the starting material into the unreactive 4-Cyclopropylbenzoic acid, which will not participate in the amidation under these conditions.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >100 °C) for several hours and cool it under a stream of inert gas (Nitrogen or Argon) before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction flask.
-
Use a Biphasic System (Schotten-Baumann Conditions): A highly effective method is to use a two-phase system, such as dichloromethane (DCM) and water.[5][6] The 4-Cyclopropylbenzoyl chloride and amine remain in the organic phase, while an inorganic base (like NaOH or K₂CO₃) resides in the aqueous phase. The reaction occurs at the interface, and the HCl byproduct is instantly neutralized in the aqueous layer, minimizing contact between the acyl chloride and water.[7] Vigorous stirring is critical to maximize the interfacial area.[5]
Cause B: Protonation of the Amine Nucleophile
The reaction generates one equivalent of HCl for every equivalent of amide formed.[2] If this acid is not neutralized, it will react with your starting amine to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively stopping your reaction and limiting the theoretical yield to 50% (if using a 1:1 stoichiometry of amine to acyl chloride).[3]
Solutions:
-
Use a Stoichiometric Base: Always use at least one equivalent of a base to scavenge the HCl. Common choices include tertiary amines like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) for anhydrous reactions, or inorganic bases like NaOH or NaHCO₃ in biphasic systems.[2][] Often, a slight excess (1.1-1.5 equivalents) of the base is recommended.[9]
-
Use Excess Amine: If your amine is inexpensive and readily available, you can use two equivalents. The first equivalent acts as the nucleophile, and the second acts as the base to neutralize the HCl.[2]
Cause C: Suboptimal Reaction Conditions
The choice of solvent, base, and temperature can dramatically impact the reaction rate and final yield.
Solutions:
-
Parameter Optimization: The ideal conditions depend on the reactivity of your specific amine. A systematic approach is often best. Below is a table summarizing common starting points.
| Parameter | Anhydrous Conditions | Schotten-Baumann (Biphasic) | Rationale & Key Considerations |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate[10] | DCM/Water, Diethyl Ether/Water[5] | Aprotic solvents are preferred to avoid reaction with the acyl chloride. Biphasic systems are excellent for controlling hydrolysis.[5] |
| Base | Triethylamine (TEA), Pyridine, DIPEA[4] | NaOH, K₂CO₃, NaHCO₃[] | Organic bases are soluble in organic solvents. Pyridine can also act as a nucleophilic catalyst.[4] Inorganic bases are cheap and easily removed during aqueous workup. |
| Temperature | 0 °C to Room Temperature (RT)[2] | 0 °C to Room Temperature (RT)[7] | The reaction is highly exothermic.[] Start at 0 °C by adding the acyl chloride slowly to the amine/base solution, then allow it to warm to RT.[2] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | None typically needed | For poorly reactive or sterically hindered amines, a catalytic amount of DMAP can significantly increase the reaction rate.[] |
Cause D: Poor Amine Nucleophilicity
Amines that are sterically hindered (e.g., di-isopropylamine) or electronically poor (e.g., anilines with electron-withdrawing groups) are less nucleophilic and will react more slowly.[5]
Solutions:
-
Increase Temperature: For sluggish reactions, gentle heating (e.g., refluxing in DCM or THF) may be required after the initial addition at low temperature.
-
Use a Catalyst: Add a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the weak amine nucleophile.[]
-
Consider Alternative Methods: If yields remain low, the acyl chloride route may not be suitable. Consider converting the corresponding 4-Cyclopropylbenzoic acid to an amide using standard peptide coupling reagents like HATU, HBTU, or EDC/HOBt, which are designed for challenging couplings.[][11]
Q2: My reaction is extremely vigorous and hard to control. What's happening?
The reaction between an acyl chloride and an amine is highly exothermic.[] Adding the acyl chloride too quickly to a concentrated solution of the amine will generate heat rapidly, potentially causing the solvent to boil and leading to an uncontrolled reaction and increased side products.
Solutions:
-
Slow, Controlled Addition: Add the 4-Cyclopropylbenzoyl chloride dropwise to the stirred solution of the amine and base. Using a dropping funnel is highly recommended.
-
Cooling: Perform the addition at 0 °C using an ice-water bath.[2] This will help dissipate the heat generated. Once the addition is complete, the reaction can be allowed to warm to room temperature.
-
Dilution: Ensure the reactants are sufficiently diluted in the solvent (a concentration of 0.1-0.5 M is a good starting point).[9]
Q3: I see significant impurities in my crude product. What are they and how do I prevent them?
The most common impurities are the hydrolyzed starting material (4-Cyclopropylbenzoic acid) and unreacted starting materials.
Caption: Common side reactions in the synthesis.
Solutions:
-
Preventing 4-Cyclopropylbenzoic Acid: As discussed in Q1A, the key is to rigorously exclude water from the reaction.[4]
-
Removing Impurities During Workup:
-
Acid Wash: A wash with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate any unreacted amine and organic base (like triethylamine), transferring them to the aqueous layer as their water-soluble ammonium salts.[9]
-
Base Wash: A subsequent wash with a dilute aqueous base solution (e.g., saturated NaHCO₃ or 1 M NaOH) will deprotonate the 4-Cyclopropylbenzoic acid impurity, converting it to its water-soluble sodium salt, which is extracted into the aqueous layer.[9]
-
Final Wash & Drying: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying with an agent like MgSO₄ or Na₂SO₄.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which type of base is better: an organic amine (like TEA) or an inorganic base (like NaOH)? Both have their merits. Organic bases like TEA or pyridine are used for homogenous reactions in anhydrous organic solvents.[4] They are effective but can sometimes be difficult to remove completely during purification. Inorganic bases are used in biphasic Schotten-Baumann conditions.[7][] They are inexpensive, and both the base and the resulting salt are confined to the aqueous phase, simplifying the workup significantly. For most applications, the Schotten-Baumann method is robust and easier to purify.[6]
Q2: Does the cyclopropyl group on the benzoyl chloride affect the reaction? The cyclopropyl group is generally stable under these reaction conditions. It is primarily an electron-donating group via its sigma bonds, which can slightly decrease the electrophilicity of the carbonyl carbon compared to benzoyl chloride itself. However, this effect is usually minor, and 4-Cyclopropylbenzoyl chloride remains a highly reactive acylating agent. Standard protocols for benzoyl chlorides are directly applicable.
Q3: Is it possible to run the reaction without adding any base? It is possible if you use at least two equivalents of your starting amine.[2] The first equivalent acts as the nucleophile, and the second acts as the base. However, this is only economical if the amine is inexpensive. If you do not add a separate base or use excess amine, the reaction will stall as the generated HCl protonates the unreacted amine.[3][12]
Q4: My purification by column chromatography is giving poor separation. Any tips? If you have followed the acidic and basic wash steps during the workup, the main impurities should be removed. If separation is still difficult, it might be because the polarity of your product is very similar to a remaining impurity. Ensure you have thoroughly removed the triethylammonium chloride salt if you used TEA, as it can streak on silica gel columns. Filtering the crude organic solution before concentration can sometimes help. If the product is a solid, recrystallization is often a more effective purification method than chromatography.[9]
Experimental Protocols
Here are two reliable, step-by-step protocols for synthesizing an amide using 4-Cyclopropylbenzoyl chloride.
Protocol 1: Schotten-Baumann (Biphasic) Conditions
This method is robust and generally provides a clean product with a simple workup.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and dissolve it in dichloromethane (DCM, ~0.2 M).
-
Add Base: Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq in water).
-
Cooling: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add 4-Cyclopropylbenzoyl chloride (1.0-1.1 eq), either neat or as a solution in DCM, dropwise over 15-30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Anhydrous Conditions with an Organic Base
This method is suitable when your starting materials or products are sensitive to water.
-
Setup: To a dry, nitrogen-flushed round-bottom flask with a magnetic stir bar, add the amine (1.0 eq) and dissolve it in anhydrous DCM (~0.2 M).[9]
-
Add Base: Add triethylamine (TEA, 1.2 eq) to the solution.[9]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[9]
-
Acyl Chloride Addition: Slowly add 4-Cyclopropylbenzoyl chloride (1.05 eq) dropwise. A white precipitate of triethylammonium chloride will likely form.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.[9]
-
Quenching & Workup: Quench the reaction by adding water. Transfer to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by recrystallization or column chromatography.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
References
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. Link
-
BOC Sciences. (2024-03-29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
-
OrgoSolver. Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Link
-
Fisher Scientific. Amide Synthesis. Link
-
Chemistry LibreTexts. (2023-01-22). Making Amides from Acyl Chlorides. Link
-
ResearchGate. (2014-08-22). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?Link
-
BenchChem. Troubleshooting guide for the Schotten-Baumann reaction with 4-Acetylpiperidine-1-carbonyl chloride. Link
-
YouTube. (2019-11-12). synthesis of amides from acid chlorides. Link
-
ResearchGate. (2025-08-06). An improved method of amide synthesis using acyl chlorides | Request PDF. Link
-
Organic Chemistry Portal. Amide synthesis by acylation. Link
-
Chemguide. the preparation of amides. Link
-
RSC Publishing. (2023-03-21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Link
-
Green Chemistry. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Link
-
BenchChem. Technical Support Center: Troubleshooting Low Conversion Rates in Benzoylation Reactions. Link
-
Green Chemistry (RSC Publishing). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Link
-
BenchChem. Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. Link
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Link
-
Organic Process Research & Development. (2020-08-03). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Link
-
Reddit. (2025-07-15). Need help in optimizing amide formation through acyl chloride pathway. Link
-
Grokipedia. Schotten–Baumann reaction. Link
-
BenchChem. Optimizing amide bond formation conditions for benzamide synthesis. Link
-
Beilstein Journal of Organic Chemistry. (2012). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Link
-
Reaction Chemistry & Engineering. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Link
-
Pearson. Show how you would use appropriate acyl chlorides and amines to s.... Link
-
University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Link
-
PMC - NIH. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Link
-
Master Organic Chemistry. (2018-02-28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Link
-
Reddit. (2024-06-06). Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic. Link
-
Google Patents. CN106397148A - Benzal chloride hydrolysis method. Link
Sources
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- 10. Amide Synthesis [fishersci.it]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of 4-Cyclopropylbenzoyl Chloride
Welcome to the technical support center for handling 4-Cyclopropylbenzoyl chloride. This guide is designed for chemistry professionals engaged in research and development. It moves beyond standard operating procedures to provide a deeper understanding of the "why" behind experimental choices, ensuring both safety and success in your work. The protocols and troubleshooting guides herein are structured to be self-validating, grounded in established chemical principles and safety practices.
Part 1: Frequently Asked Questions - Understanding the Core Hazards
This section addresses the fundamental properties of 4-Cyclopropylbenzoyl chloride and the nature of its exothermic reactivity.
Q1: What is 4-Cyclopropylbenzoyl chloride and why are its reactions so exothermic?
A: 4-Cyclopropylbenzoyl chloride is a custom intermediate, an acyl chloride featuring a cyclopropyl group on a benzoyl chloride backbone. Like other acyl chlorides, it is highly reactive. The carbon atom of the carbonyl group (C=O) is highly electrophilic due to the electron-withdrawing effects of both the oxygen and the chlorine atoms.
The significant exothermicity of its reactions, particularly with nucleophiles like amines, alcohols, and water, stems from a large negative enthalpy change (ΔH).[1] The reaction involves breaking a relatively high-energy acyl-chloride bond and forming much stronger bonds (e.g., C-N, C-O), releasing the energy difference as heat.[2] Uncontrolled, this heat can cause the reaction temperature to rise rapidly, a dangerous situation known as a thermal runaway.[3]
Q2: What are the primary hazards associated with 4-Cyclopropylbenzoyl chloride?
A: The primary hazards can be categorized as follows:
-
High Reactivity & Thermal Runaway: It reacts violently with water, alcohols, amines, and strong bases.[4][5][6] This reactivity is the main cause of exothermic events. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled acceleration of the reaction rate and temperature.[3]
-
Corrosivity and Toxicity: 4-Cyclopropylbenzoyl chloride is a corrosive substance that can cause severe skin burns and eye damage upon contact.[7][8]
-
Hazardous Byproducts: It readily reacts with moisture in the air or during quenching to produce hydrochloric acid (HCl) gas.[5] HCl is a toxic and corrosive gas that can severely irritate the respiratory tract.[6][8] In case of a fire, toxic fumes, including HCl and phosgene, can be produced.[4][5]
Q3: How does moisture sensitivity impact my experiment?
A: Moisture sensitivity is a critical handling parameter. Any exposure to atmospheric moisture will hydrolyze the acyl chloride to the corresponding carboxylic acid and generate corrosive HCl gas.[5] This has two major negative consequences:
-
Reagent Decomposition: The effective concentration of your starting material decreases, leading to lower yields and inaccurate stoichiometry.
-
Safety Hazard: The generation of HCl gas increases pressure within the reaction vessel and creates a corrosive atmosphere.[4][5] Therefore, all experiments must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[8]
Part 2: Proactive Reaction Management & Protocols
Success with 4-Cyclopropylbenzoyl chloride hinges on proactive control of the reaction environment. This section provides detailed protocols for safe setup and quenching.
Experimental Workflow: From Planning to Quenching
This diagram outlines the critical stages for safely managing an exothermic reaction involving 4-Cyclopropylbenzoyl chloride.
Caption: Decision tree for a thermal runaway event.
Q: I see white fumes coming from my reaction flask. What is this?
A: You are likely observing hydrogen chloride (HCl) gas. This is a sign that your acyl chloride is coming into contact with water. This can happen if:
-
Your glassware or solvent was not perfectly dry.
-
There is a leak in your inert atmosphere setup, allowing moist air to enter.
-
The reaction itself produces water as a byproduct (less common for this reagent). Solution: Ensure your inert gas flow is positive and check all seals. While the reaction is running, you can vent the headspace through a bubbler containing mineral oil or an acid scrubber (a trap containing a dilute base like NaOH) to capture the HCl fumes.
Q: My workup is forming a persistent emulsion or a thick precipitate at the interface. What can I do?
A: This is common during the aqueous workup phase.
-
Emulsions: These are often stabilized by fine particulate matter or salts. Try adding a small amount of saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. [9]If that fails, filtering the entire biphasic mixture through a pad of Celite® can remove the solids that stabilize the emulsion.
-
Precipitates: Insoluble salts (e.g., amine hydrochlorides) may precipitate. Adding more water or adjusting the pH of the aqueous layer can often dissolve these salts. For stubborn inorganic salts, adding a chelating agent like EDTA may help. [9]
References
- Control Strategies For Managing Exothermic Reactions In Flow. (2025).
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- Exothermic Reactions Explained. (2024). The Chemistry Blog.
- Managing Excessive Heat in Exothermic Chemical Reactions. (2023).
- Exothermic Reactions: Its Energy Release and Applic
- Acetyl chloride - SAFETY D
- 4-Chlorobenzoyl chloride - SAFETY D
- Cyclopropanecarbonyl chloride - SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
- Cyclopropanesulfonyl chloride - SAFETY D
- ICSC 0210 - ACETYL CHLORIDE. (2018). Inchem.org.
- Hazardous Substance Fact Sheet - Acetyl Chloride. (n.d.). New Jersey Department of Health.
- Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co.KG.
- Cyclopropanecarbonyl chloride - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Acetyl chloride MSDS. (2010). Actylis Lab Solutions.
- Quenching Reactive Substances. (2006). KGROUP.
- 4-CYCLOPROPYLBENZOYL CHLORIDE. (n.d.). Sigma-Aldrich.
- Quenching guide. (2024). Reddit.
- Quenching (chemistry). (n.d.). Wikipedia.
- Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymeriz
- Technical Support Center: Quenching Procedures for 1-Propynyllithium Reactions. (2025). BenchChem.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Cyclopropylbenzoyl Chloride Reaction Work-up
This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the reaction work-up of 4-cyclopropylbenzoyl chloride. It is designed for researchers, scientists, and drug development professionals to ensure efficient purification and high-yield recovery of their target molecules.
Part 1: Core Principles of Acyl Chloride Work-up
This section addresses the fundamental chemical principles governing the work-up process, providing the foundational knowledge needed to troubleshoot effectively.
Question: Why is the work-up for a 4-cyclopropylbenzoyl chloride reaction so critical?
Answer: The work-up is paramount due to the high reactivity of the acyl chloride functional group.[1] 4-Cyclopropylbenzoyl chloride is a potent electrophile, designed to react with nucleophiles. However, this reactivity also makes it highly susceptible to hydrolysis by water, including atmospheric moisture.[2][3] An improper work-up can lead to the contamination of your final product with 4-cyclopropylbenzoic acid, the hydrolysis byproduct, and other process-related impurities. The primary goals are to:
-
Safely quench any unreacted acyl chloride.
-
Neutralize acidic byproducts like HCl.[3]
-
Remove the key impurity, 4-cyclopropylbenzoic acid.
-
Remove any catalysts or other reagents.
-
Isolate the desired product in a pure form.
Question: What are the key impurities I should expect and how does the work-up target them?
Answer: In a typical acylation reaction (e.g., forming an ester or amide), the main impurities to anticipate are:
-
Unreacted 4-Cyclopropylbenzoyl Chloride: Any excess starting material.
-
4-Cyclopropylbenzoic Acid: Formed from the hydrolysis of the acyl chloride either during the reaction or the work-up.[1][4]
-
Hydrogen Chloride (HCl): A stoichiometric byproduct of the acylation reaction.[4]
-
Base Catalyst/Reagent: If used (e.g., pyridine, triethylamine, DMAP), any excess will be present.
The work-up is a multi-step liquid-liquid extraction process designed to systematically remove these impurities based on their acid-base properties.[5] A weak base wash removes acids, an acid wash removes bases, and a final brine wash aids in drying the organic layer.[2]
Part 2: Troubleshooting Guide & FAQs
This section is formatted to directly address specific issues and common questions encountered during the work-up procedure.
Frequently Asked Questions (FAQs)
Q1: How do I safely quench a reaction containing excess 4-cyclopropylbenzoyl chloride? A1: Excess 4-cyclopropylbenzoyl chloride must be quenched carefully and slowly. The reaction mixture should be added portion-wise to a stirred, cold (ice bath) solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃), or simply cold water.[2][6][7] This procedure should be performed in a fume hood, as the quenching reaction is exothermic and liberates HCl gas.[2][8]
Q2: What is the exact purpose of the sodium bicarbonate (or carbonate) wash? A2: The aqueous wash with a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is arguably the most critical step. Its purposes are twofold:
-
Neutralize HCl: It neutralizes the acidic byproduct HCl formed during the acylation.
-
Remove Carboxylic Acid: It deprotonates the key impurity, 4-cyclopropylbenzoic acid, converting it into its water-soluble sodium carboxylate salt.[5] This salt then partitions into the aqueous layer, effectively removing it from your desired product in the organic layer.
Q3: My TLC plate shows a spot at the baseline corresponding to 4-cyclopropylbenzoic acid in my final product. What went wrong? A3: This indicates incomplete removal of the carboxylic acid impurity. The likely causes are:
-
Insufficient Base Wash: You may not have used enough sodium bicarbonate solution, or the washes were not vigorous or numerous enough.
-
Incomplete Quench: A significant amount of unreacted acyl chloride may have hydrolyzed back to the acid during the work-up after the initial base wash.
-
Solution: Re-dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, DCM) and repeat the wash with saturated sodium bicarbonate solution. Wash 2-3 times, checking the organic layer by TLC after each wash until the baseline spot disappears.
Q4: When is an acid wash (e.g., dilute HCl) necessary? A4: An acid wash is required if you used an organic base, such as pyridine, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP), in your reaction. These bases are soluble in the organic layer. Washing with a dilute acid (e.g., 1M HCl) protonates the amine base, converting it into a water-soluble ammonium salt, which is then extracted into the aqueous layer.[2][5] If no organic base was used, this step is unnecessary.
Q5: An emulsion formed during my extraction. How can I resolve this? A5: Emulsions are common and can typically be resolved by:
-
Adding Brine: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
-
Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.
Data Summary: Aqueous Washes
| Washing Solution | Purpose | Impurity Removed |
| Saturated NaHCO₃ (aq) | Neutralization & Extraction | 4-Cyclopropylbenzoic Acid, HCl |
| Dilute HCl (aq) | Extraction of Basic Impurities | Pyridine, Triethylamine, DMAP |
| Deionized Water | Removal of Soluble Salts | Residual salts from prior washes |
| Saturated NaCl (Brine) | Initial Drying of Organic Layer | Bulk dissolved water |
Part 3: Standard Operating Procedure (SOP): General Work-up
This protocol assumes the reaction was performed in an anhydrous organic solvent and resulted in a neutral ester or amide product.
Materials:
-
Separatory Funnel
-
Reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric Acid (HCl) (if needed)
-
Deionized Water
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Rotary Evaporator
Procedure:
-
Quenching: Cool the reaction vessel in an ice-water bath. Slowly and carefully, add the reaction mixture to a separate flask containing a stirred, cold saturated NaHCO₃ solution. Caution: Perform in a fume hood. Vigorous gas evolution (CO₂) will occur.
-
Extraction Setup: Transfer the entire quenched mixture to a separatory funnel of appropriate size. If the reaction solvent is denser than water (e.g., DCM), it will be the bottom layer. If it is less dense (e.g., ethyl acetate), it will be the top layer.
-
Base Wash:
-
Ensure the mixture in the separatory funnel is basic by checking with pH paper (pH > 8). If not, add more saturated NaHCO₃ solution.
-
Stopper the funnel, invert it, and vent immediately to release pressure.
-
Shake vigorously for 1-2 minutes, venting frequently.[8]
-
Allow the layers to fully separate and drain the aqueous layer.
-
Repeat this wash one more time to ensure complete removal of acidic impurities.[2]
-
-
Acid Wash (Optional):
-
If an organic base was used in the reaction, add 1M HCl to the organic layer in the separatory funnel.
-
Shake for 1 minute, vent, and allow the layers to separate.
-
Drain the aqueous (acidic) layer.
-
-
Water Wash: Add deionized water to the organic layer, shake for 30 seconds, and drain the aqueous layer. This removes any residual salts.
-
Brine Wash: Add brine to the organic layer.[2][8] Shake for 30 seconds and drain the aqueous layer. This step removes the majority of dissolved water from the organic phase.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Let it sit for 10-15 minutes.
-
Isolation: Filter the mixture to remove the drying agent, rinsing the solid with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Analysis: Analyze the crude product by TLC, NMR, or LC-MS to assess its purity before further purification (e.g., column chromatography or recrystallization).
Part 4: Visual Workflows
The following diagrams illustrate the standard work-up procedure and a troubleshooting decision tree.
Caption: Standard aqueous work-up workflow.
Caption: Troubleshooting decision tree for work-up issues.
References
-
ACS Publications. (n.d.). Extraction of Carboxylic Acids by Amine-Based Extractants. Retrieved from [Link]
-
Canadian Dublin Core. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
-
SciSpace. (n.d.). Extraction of carboxylic acids by amine extractants. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from [Link]
-
ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved from [Link]
-
Yufeng. (2025). How to Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
-
YouTube. (2021). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]
-
Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
Sciencemadness.org. (2006). Removing excess Benzoyl Chloride. Retrieved from [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Cyclopropylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid.
- Google Patents. (n.d.). Benzal chloride hydrolysis method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. nbinno.com [nbinno.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. m.youtube.com [m.youtube.com]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Incomplete Acylation with 4-Cyclopropylbenzoyl Chloride
<_ _>
Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with 4-Cyclopropylbenzoyl chloride. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common issue: incomplete reaction conversion. Drawing from established chemical principles and field experience, we will explore the underlying causes and provide actionable protocols to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What makes 4-Cyclopropylbenzoyl chloride potentially problematic in acylation reactions?
4-Cyclopropylbenzoyl chloride possesses unique structural features that can influence its reactivity. The cyclopropyl group, while small, exerts a degree of steric hindrance around the carbonyl carbon.[1] More significantly, the cyclopropyl ring can electronically interact with the adjacent benzoyl system, subtly modulating the electrophilicity of the acyl carbon. These factors, combined with the inherent reactivity of acyl chlorides, necessitate careful optimization of reaction conditions to achieve complete conversion.[2][3]
Q2: My TLC/LC-MS analysis shows unreacted starting material even after prolonged reaction times. What's the most likely cause?
Persistent starting material is a classic sign of incomplete conversion. The primary culprits often fall into three categories:
-
Reagent Purity/Stability: 4-Cyclopropylbenzoyl chloride is highly susceptible to hydrolysis.[4][5] Trace moisture in your reagents, solvents, or glassware can convert it to the unreactive 4-cyclopropylbenzoic acid.
-
Insufficient Activation: In reactions like Friedel-Crafts acylation, the Lewis acid catalyst may be deactivated or used in insufficient quantity. The ketone product itself complexes with the Lewis acid, rendering it inactive.[6]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and the nature of the base (in amide/ester formations) play a critical role. An inappropriate choice for any of these can stall the reaction.
Q3: I'm observing multiple spots on my TLC plate besides my product and starting material. What are these byproducts?
Side products can arise from several pathways. The most common is the formation of 4-cyclopropylbenzoic acid via hydrolysis. In amide couplings, you might see the formation of an anhydride from the reaction of the unreacted acyl chloride with the carboxylate salt of the acid.[7] For Friedel-Crafts reactions, side products can result from rearrangements or reactions with impurities.[8][9] Comprehensive analysis by techniques like LC-MS/MS is often required for definitive identification.[10]
In-Depth Troubleshooting Guide
Problem Area 1: Reagent Integrity and Handling
Acyl chlorides are notoriously sensitive to moisture.[3] The first and most critical step in troubleshooting is to rigorously exclude water from your reaction system.
Causality: The carbonyl carbon of 4-Cyclopropylbenzoyl chloride is highly electrophilic. Water acts as a nucleophile, attacking this carbon in an addition-elimination mechanism to form the corresponding carboxylic acid and HCl gas.[11][12] This carboxylic acid is generally unreactive under standard acylation conditions, leading to a direct loss of yield.
Troubleshooting Workflow: Reagent & System Preparation
Caption: Workflow for addressing moisture contamination.
Step-by-Step Protocol: Purification of 4-Cyclopropylbenzoyl Chloride
If you suspect your acyl chloride has degraded, distillation can restore its purity.
-
Setup: Assemble a distillation apparatus that has been flame- or oven-dried and cooled under a stream of dry nitrogen or argon.
-
Chlorination (Optional): To convert any contaminating carboxylic acid back to the acyl chloride, add thionyl chloride (SOCl₂) (approx. 1.2 equivalents) to the crude 4-Cyclopropylbenzoyl chloride.[13]
-
Reflux: Gently heat the mixture to reflux for 30-60 minutes. This ensures the conversion is complete.
-
Distillation: Distill the 4-Cyclopropylbenzoyl chloride under reduced pressure. Collect the fraction corresponding to the correct boiling point.
-
Storage: Store the purified, colorless product in a sealed container under an inert atmosphere, preferably in a desiccator.
Problem Area 2: Reaction Condition Optimization
The interplay of solvent, temperature, stoichiometry, and catalysts is crucial for driving the reaction to completion.
In Friedel-Crafts reactions, the choice and amount of Lewis acid are paramount.[14][15]
Causality: The Lewis acid (e.g., AlCl₃) activates the acyl chloride by forming a complex, which then generates the highly electrophilic acylium ion.[9] However, the ketone product is also a Lewis base and will form a strong complex with the catalyst. This product-catalyst complex is unreactive, effectively sequestering the catalyst.[6] Therefore, slightly more than one equivalent of the Lewis acid is required.
Data-Driven Recommendations for Friedel-Crafts Acylation
| Parameter | Recommendation | Rationale |
| Lewis Acid | AlCl₃, FeCl₃ | Strong Lewis acids that effectively generate the acylium ion. |
| Stoichiometry | 1.1 - 1.3 equivalents | To compensate for complexation with the ketone product.[6] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon disulfide (CS₂) | Anhydrous, non-coordinating solvents that do not compete with the acyl chloride for the catalyst. |
| Temperature | 0 °C to room temperature | Lower temperatures can help control exotherms and minimize side reactions. Start cold and allow to warm if necessary.[6] |
For amide and ester synthesis, the key is ensuring the nucleophile (amine or alcohol) is sufficiently reactive and that the generated HCl byproduct is effectively neutralized.[2][3]
Causality: These reactions proceed via nucleophilic acyl substitution.[11] The reaction generates one equivalent of HCl. If not neutralized, this acid will protonate the amine nucleophile, rendering it unreactive. A non-nucleophilic base is essential to scavenge the acid and drive the reaction forward. For less reactive nucleophiles, a catalyst may be needed.
Troubleshooting Workflow: Optimizing Amide/Ester Coupling
Caption: Decision tree for troubleshooting amide/ester couplings.
Catalyst Selection for Difficult Couplings
For sterically hindered or electronically deactivated amines and alcohols, a nucleophilic catalyst can dramatically improve reaction rates.[16][17]
| Catalyst | Loading (mol%) | Mechanism of Action |
| 4-(Dimethylamino)pyridine (DMAP) | 1-10 mol% | Forms a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack than the original acyl chloride. |
| 4-Pyrrolidinopyridine | 1-10 mol% | Functions similarly to DMAP but can be an even more potent acylation catalyst.[16] |
Problem Area 3: Analytical Monitoring
Effective and timely reaction monitoring is crucial for determining the true endpoint of your reaction and avoiding unnecessary heating or extended reaction times that can lead to byproduct formation.
Causality: Relying solely on time can be misleading. The actual reaction rate depends on concentration, temperature, and reagent purity. Active monitoring provides real-time data on the consumption of starting materials and the formation of the product.
Step-by-Step Protocol: Reaction Monitoring by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for monitoring reaction progress with high sensitivity and specificity.[10]
-
Sample Preparation: At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (a few microliters) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile with a small amount of water or methanol) to stop the reaction. This also serves to dilute the sample for analysis.
-
Analysis: Inject the diluted sample into the LC-MS system.
-
Data Interpretation: Monitor the disappearance of the peak corresponding to your starting nucleophile (m/z) and the appearance of the peak for your desired product (m/z). Incomplete conversion will be evident by a persistent, significant peak for the starting material. This method allows for a semi-quantitative assessment of the reaction's progress.[10]
By systematically addressing these core areas—reagent integrity, reaction conditions, and analytical monitoring—you can effectively diagnose and solve issues of incomplete conversion in your reactions with 4-Cyclopropylbenzoyl chloride, leading to improved yields, higher purity, and more reliable synthetic outcomes.
References
-
Chemical Methods for Monitoring Protein Fatty Acylation. Springer Nature Experiments. Available at: [Link]
-
Chemical Reporters for Exploring Protein Acylation. National Institutes of Health (NIH). Available at: [Link]
-
Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols. Available at: [Link]
-
Reactions of Acyl Chlorides. Save My Exams. Available at: [Link]
-
Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. National Institutes of Health (NIH). Available at: [Link]
-
Acid Chloride Reactions. AK Lectures. Available at: [Link]
-
Acyl chloride. Wikipedia. Available at: [Link]
-
Reactions of Acyl halide. citycollegiate.com. Available at: [Link]
-
Acyl Chlorides (A-Level). ChemistryStudent. Available at: [Link]
-
ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. National Institutes of Health (NIH). Available at: [Link]
-
Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. National Institutes of Health (NIH). Available at: [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Available at: [Link]
-
Influence of hydrophobic and steric effects in the acyl group on acylation of alpha-chymotrypsin by N-acylimidazoles. PubMed. Available at: [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ResearchGate. Available at: [Link]
-
Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. Available at: [Link]
-
Friedel-Crafts acylation of benzene. chemguide.co.uk. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Amide coupling. Reddit. Available at: [Link]
-
Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. Available at: [Link]
-
Friedel-Crafts Alkylation and Acylation Reactions. YouTube. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. Available at: [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Royal Society of Chemistry. Available at: [Link]
-
amide coupling help. Reddit. Available at: [Link]
-
Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.
- Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. Google Patents.
-
How can I improve the yield of my Fischer Esterification? Reddit. Available at: [Link]
- Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Google Patents.
-
Hydrolytic Stability of Terephthaloyl Chloride and Isophthaloyl Chloride. ResearchGate. Available at: [Link]
- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Google Patents.
-
Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed. Available at: [Link]
Sources
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- 3. chemistrystudent.com [chemistrystudent.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
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- 16. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ester synthesis by acylation [organic-chemistry.org]
Navigating Catalyst Selection for Friedel-Crafts Acylation with 4-Cyclopropylbenzoyl Chloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and practical advice for selecting the appropriate catalyst for the Friedel-Crafts acylation of aromatic compounds with 4-cyclopropylbenzoyl chloride. As a Senior Application Scientist, this guide is structured to address common challenges and provide solutions based on established chemical principles and field-proven insights.
Section 1: The Challenge - Acylating with a Sensitive Substrate
Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis. However, the presence of a cyclopropyl group in the acylating agent, 4-cyclopropylbenzoyl chloride, introduces a significant challenge. Cyclopropyl rings are known to be susceptible to ring-opening under strongly acidic conditions, a common feature of traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃). This guide will help you navigate catalyst selection to achieve successful acylation while preserving the integrity of the cyclopropyl moiety.
Section 2: Catalyst Selection Framework
The choice of catalyst is paramount for a successful and clean reaction. The following decision framework will guide you through the selection process, balancing reactivity with the need to protect the sensitive cyclopropyl group.
Caption: Catalyst selection workflow for the Friedel-Crafts acylation of 4-cyclopropylbenzoyl chloride.
Section 3: Catalyst Comparison
The following table provides a comparative overview of common catalysts for Friedel-Crafts acylation, with specific considerations for using 4-cyclopropylbenzoyl chloride.
| Catalyst | Typical Loading | Advantages | Disadvantages & Risks with 4-Cyclopropylbenzoyl chloride |
| Aluminum Chloride (AlCl₃) | Stoichiometric or excess | High reactivity, readily available. | High risk of cyclopropyl ring opening due to strong Lewis acidity.[1] Generates corrosive HCl gas and significant aqueous waste.[1] |
| Ferric Chloride (FeCl₃) | Stoichiometric | Less expensive than AlCl₃, effective for many acylations. | Still a strong Lewis acid with a moderate to high risk of ring opening . Similar waste generation issues as AlCl₃. |
| Zinc Oxide (ZnO) | Catalytic (e.g., 0.5 eq) | Mild, inexpensive, environmentally benign, reusable, and often effective under solvent-free conditions.[2][3] | May require longer reaction times or heating for less reactive substrates. Catalyst deactivation by HCl byproduct is possible.[4] |
| Zeolites (e.g., H-BEA) | Catalytic | Shape-selective (can favor para-substitution), reusable, and environmentally friendly.[5][6] High conversion rates have been reported for the acylation of anisole with benzoyl chloride.[5][7] | Activity can be sensitive to water content. May require higher temperatures. |
| Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) | Catalytic | Highly active and can be used in catalytic amounts. Often water-tolerant. | Higher cost compared to other options. Potential for ring-opening with very sensitive substrates still exists. |
Section 4: Recommended Protocol: Zinc Oxide Catalyzed Acylation of Anisole
This protocol details a mild and efficient method for the acylation of an electron-rich arene (anisole) with an acyl chloride, adaptable for 4-cyclopropylbenzoyl chloride. This method, utilizing zinc oxide, minimizes the risk of cyclopropyl ring degradation.[2][3][8]
Materials:
-
Anisole (or other electron-rich aromatic substrate)
-
4-Cyclopropylbenzoyl chloride
-
Zinc oxide (ZnO), powder
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add zinc oxide (0.5 mmol per 1 mmol of acyl chloride).
-
Reagent Addition: Add the aromatic substrate (1 mmol) to the flask, followed by the dropwise addition of 4-cyclopropylbenzoyl chloride (1 mmol) at room temperature while stirring.
-
Reaction Monitoring: The reaction is typically stirred at room temperature. Gentle heating may be required for less reactive substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add dichloromethane (20 mL) to the reaction mixture.
-
Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Section 5: Troubleshooting Guide
This section addresses common issues encountered during the Friedel-Crafts acylation with 4-cyclopropylbenzoyl chloride.
Q1: My reaction is not proceeding or is very slow. What should I do?
-
A1: This could be due to several factors:
-
Insufficiently activated aromatic substrate: The Friedel-Crafts acylation works best with electron-rich aromatic rings.[9] If your substrate is only weakly activated or deactivated, the reaction will be slow or may not occur at all.[9]
-
Catalyst deactivation: Zinc oxide can be deactivated by the HCl byproduct.[4] Ensure your reagents are anhydrous.
-
Low temperature: While room temperature is often sufficient for activated substrates, gentle heating (e.g., to 40-50 °C) may be necessary to initiate or accelerate the reaction.
-
Q2: I am observing byproducts in my reaction mixture. What are they and how can I avoid them?
-
A2: The most likely byproduct when using 4-cyclopropylbenzoyl chloride with a strong Lewis acid is the ring-opened product.
-
To avoid ring-opening: Switch to a milder catalyst like ZnO or a zeolite (H-BEA). These have been shown to be effective for acylations without promoting the degradation of sensitive functional groups.[2][3][5]
-
Other byproducts: Polysubstitution is a common side reaction in Friedel-Crafts reactions, though less so in acylations than alkylations.[10] Using a 1:1 stoichiometry of the aromatic substrate and acylating agent can help minimize this.
-
Q3: My yield is low. How can I improve it?
-
A3: Low yields can result from incomplete reaction, side reactions, or issues during work-up.
-
Optimize reaction time and temperature: Monitor the reaction by TLC to determine the optimal reaction time. If the reaction stalls, a slight increase in temperature might be beneficial.
-
Ensure anhydrous conditions: Water will deactivate most Lewis acid catalysts.[11] Use dry solvents and glassware.
-
Purification of reagents: Ensure your 4-cyclopropylbenzoyl chloride and aromatic substrate are pure.
-
Section 6: Frequently Asked Questions (FAQs)
Q1: Can I use aluminum chloride (AlCl₃) for this reaction if I use it at low temperatures?
-
A1: While lowering the temperature can sometimes mitigate side reactions, the high Lewis acidity of AlCl₃ still poses a significant risk of irreversible cyclopropyl ring opening. It is strongly recommended to opt for a milder catalyst from the outset.
Q2: Are there any solvent-free options for this reaction?
-
A2: Yes, zinc oxide has been successfully used as a catalyst in solvent-free Friedel-Crafts acylations.[3] This offers a "greener" and more efficient alternative, often with shorter reaction times.
Q3: How do I choose between ZnO and a zeolite catalyst?
-
A3: Both are excellent mild options.
-
ZnO is generally less expensive and the reaction can often be run at room temperature.[2]
-
Zeolites like H-BEA can offer shape-selectivity, which is particularly useful for directing the acylation to a specific position (e.g., para) on a substituted aromatic ring.[5][6] They may, however, require higher reaction temperatures.
-
Q4: Is it necessary to use a full stoichiometric equivalent of the catalyst?
-
A4: For strong Lewis acids like AlCl₃, a stoichiometric amount is often required because the catalyst complexes with the ketone product.[9][10] However, for milder, heterogeneous catalysts like ZnO and zeolites, catalytic amounts are sufficient, and the catalyst can often be recovered and reused.[2][3]
Section 7: References
-
University of Toronto. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole? Retrieved from [Link]
-
DocSity. (2022, September 26). Friedel-Crafts Acylation of Anisole: Understanding the Mechanism and Regiochemistry. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 18.2d EAS Friedel Crafts Alkylation and Acylation [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ACS Publications. (2006). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzophenone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
OpenRiver. (2012). Investigation of the Reactivity of Mildly Activated and Weakly Deactivated Substrates in Zinc Oxide-Catalyzed Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2008). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]
-
ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. Retrieved from [Link]
-
The Plymouth Student Scientist. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. Retrieved from
-
ResearchGate. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
UWCScholar. (n.d.). Acylation of anisole with benzoyl chloride over rapidly synthesized fly ash–based hbea zeolite. Retrieved from [Link]
-
ResearchGate. (2016). Green synthesis of 4-methoxybenzophenone from anisole and benzoic acid catalyzed by tungstophosphoric acid supported on MCM-41. Retrieved from [Link]
-
Chemical Science Review and Letters. (2015). Synthesis, Characterization and Application to Catalysis of ZnO Nanocrystals. Retrieved from [Link]
-
Scribd. (n.d.). Reactions On A Solid Surface. A Simple, Economical and Efficient Friedel Crafts Acylation Reaction Over Zinc Oxide (ZnO) As A New Catalyst. Retrieved from [Link]
-
ACS Publications. (2023). Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies. ACS Omega. Retrieved from [Link]
-
CHIMIA. (2011). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectrum of 4-Cyclopropylbenzoyl Chloride: A Comparative Analysis
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. 4-Cyclopropylbenzoyl chloride, a valuable building block in organic synthesis, presents a unique spectroscopic challenge due to the combination of an aromatic system, a reactive acyl chloride moiety, and a strained cyclopropyl ring. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-cyclopropylbenzoyl chloride, offering a comparative approach with structurally related molecules to facilitate accurate spectral interpretation.
The Predicted ¹H NMR Spectrum: A Superposition of Structural Analogs
While a publicly available, fully assigned ¹H NMR spectrum of 4-cyclopropylbenzoyl chloride is not readily found in the literature, a highly accurate prediction can be constructed by analyzing the spectra of its constituent parts and closely related analogs. The primary influences on the proton chemical shifts are the electron-withdrawing benzoyl chloride group and the magnetically anisotropic cyclopropyl substituent.
Our analysis is based on experimental data from the following comparative compounds:
-
4-Methylbenzoyl Chloride : A para-substituted analog, offering insight into the effect of an alkyl group on the aromatic protons.[3]
-
Cyclopropanecarbonyl Chloride : Provides the characteristic chemical shifts and coupling constants for protons on a cyclopropyl ring directly attached to a carbonyl group.[4]
-
4-Cyclopropylbenzoic Acid & 4-Cyclopropylbenzaldehyde : Precursors to the target molecule, showing the cyclopropyl and aromatic proton signals in a similar electronic environment.[5]
Based on these analogs, the predicted ¹H NMR spectrum of 4-cyclopropylbenzoyl chloride in a standard deuterated solvent like CDCl₃ is expected to exhibit three distinct regions: the aromatic protons, the cyclopropyl methine proton, and the cyclopropyl methylene protons.
Comparative Spectral Data
| Compound | Aromatic Protons (ppm) | Cyclopropyl Methine (ppm) | Cyclopropyl Methylenes (ppm) | Other Protons (ppm) |
| 4-Cyclopropylbenzoyl Chloride (Predicted) | ~8.0 (d, 2H), ~7.2 (d, 2H) | ~2.0-2.2 (m, 1H) | ~1.1-1.3 (m, 2H), ~0.8-1.0 (m, 2H) | - |
| Benzoyl Chloride | ~8.1 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H) | - | - | - |
| 4-Methylbenzoyl Chloride | ~7.9 (d, 2H), ~7.3 (d, 2H) | - | - | 2.45 (s, 3H, CH₃) |
| Cyclopropanecarbonyl Chloride | - | 2.11 (m, 1H) | 1.28 (m, 2H), 1.18 (m, 2H) | - |
| 4-Cyclopropylbenzoic Acid | ~8.0 (d, 2H), ~7.1 (d, 2H) | ~1.9-2.0 (m, 1H) | ~1.0-1.1 (m, 2H), ~0.7-0.8 (m, 2H) | ~12.0 (br s, 1H, COOH) |
| 4-Cyclopropylbenzaldehyde | ~7.8 (d, 2H), ~7.2 (d, 2H) | ~2.0 (m, 1H) | ~1.1 (m, 2H), ~0.8 (m, 2H) | 9.9 (s, 1H, CHO) |
In-Depth Spectral Interpretation
The structure of 4-cyclopropylbenzoyl chloride dictates a specific pattern in its ¹H NMR spectrum. The para-substitution on the benzene ring leads to a simplified AA'BB' system for the aromatic protons, which often appears as two distinct doublets.
Caption: Structure of 4-Cyclopropylbenzoyl chloride.
Aromatic Region (δ 7.0 - 8.5 ppm)
The two protons ortho to the electron-withdrawing acyl chloride group are expected to be the most downfield, appearing as a doublet around 8.0 ppm . The two protons meta to the acyl chloride (and ortho to the cyclopropyl group) will be more shielded and are predicted to appear as a doublet around 7.2 ppm . This is consistent with the data for 4-methylbenzoyl chloride, where the aromatic protons appear as two doublets.
Cyclopropyl Region (δ 0.5 - 2.5 ppm)
The cyclopropyl protons exhibit a complex splitting pattern due to geminal and vicinal coupling.
-
Methine Proton: The single proton on the carbon attached to the benzene ring will be a multiplet, deshielded by the aromatic ring, and is expected around 2.0-2.2 ppm .
-
Methylene Protons: The four protons on the other two carbons of the cyclopropyl ring will appear as two distinct multiplets. The protons cis to the benzene ring will be in a different chemical environment than the protons trans to the ring. We can predict these to appear in the regions of 1.1-1.3 ppm and 0.8-1.0 ppm .
Experimental Protocol for ¹H NMR Acquisition
Acyl chlorides are reactive species, susceptible to hydrolysis. Therefore, careful sample preparation is crucial for obtaining a clean spectrum.
Step-by-Step Methodology
-
Solvent Preparation: Use a high-purity deuterated solvent (e.g., CDCl₃, C₆D₆) from a fresh, sealed ampule or a bottle stored under an inert atmosphere. The use of a solvent with a low water content is critical to prevent the hydrolysis of the acyl chloride to the corresponding carboxylic acid.
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add approximately 5-10 mg of 4-cyclopropylbenzoyl chloride to a clean, dry NMR tube.
-
Using a dry syringe, add ~0.6 mL of the deuterated solvent to the NMR tube.
-
Cap the NMR tube securely.
-
Gently agitate the tube to ensure the sample is fully dissolved.
-
-
Instrument Setup and Acquisition:
-
Record the spectrum on a 400 MHz or higher field NMR spectrometer.[6]
-
Shim the instrument to obtain good resolution.
-
Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]
-
Caption: Workflow for ¹H NMR analysis of reactive acyl chlorides.
Conclusion
The ¹H NMR spectrum of 4-cyclopropylbenzoyl chloride can be confidently interpreted through a comparative analysis with structurally related compounds. The key features to identify are the two doublets in the aromatic region, a downfield multiplet for the cyclopropyl methine proton, and two distinct multiplets for the cyclopropyl methylene protons. Adherence to a rigorous experimental protocol is essential to prevent sample degradation and ensure the acquisition of a high-quality spectrum. This guide provides the foundational knowledge for researchers to accurately identify and characterize this important synthetic intermediate.
References
-
The Royal Society of Chemistry. Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. [Link]
-
Varian, Inc. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]
-
PubChem. 4-Methylbenzoyl Chloride. [Link]
Sources
A Comparative Guide to the 13C NMR Chemical Shifts of 4-Cyclopropylbenzoyl Chloride
This technical guide offers an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-cyclopropylbenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document provides a comparative analysis of its chemical shifts against related structural analogs, supported by predicted data and a detailed experimental protocol for spectral acquisition. Our objective is to furnish a comprehensive resource that elucidates the nuanced electronic environment of this molecule as revealed by 13C NMR spectroscopy.
Introduction: Deciphering Molecular Architecture with 13C NMR
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule. By probing the magnetic properties of the ¹³C isotope, we can map the electronic environment of each carbon atom, revealing details about bonding, hybridization, and the influence of neighboring functional groups. The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of 13C NMR, with the position of a signal indicating the degree of magnetic shielding around a carbon nucleus. Deshielded carbons, those electron-deficient due to proximity to electronegative atoms or participation in π-systems, resonate at higher chemical shifts (downfield). Conversely, shielded carbons, which are electron-rich, appear at lower chemical shifts (upfield).
4-Cyclopropylbenzoyl chloride presents an interesting case study. The molecule integrates three distinct structural motifs: a benzene ring, a highly strained cyclopropyl group, and an electron-withdrawing acyl chloride functionality. The interplay of the electronic effects of these groups—the resonance-donating and inductively withdrawing nature of the cyclopropyl group, and the strong inductive and resonance-withdrawing character of the acyl chloride—creates a unique electronic landscape across the molecule, which is reflected in its 13C NMR spectrum.
Structural Features and Expected 13C NMR Chemical Shifts
The 13C NMR spectrum of 4-cyclopropylbenzoyl chloride is predicted to exhibit seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The symmetry of the para-substituted benzene ring results in the equivalence of the C2 and C6 carbons, as well as the C3 and C5 carbons.
The key structural features influencing the chemical shifts are:
-
The Acyl Chloride Group (-COCl): This is a potent electron-withdrawing group. The carbonyl carbon (C=O) is expected to be significantly deshielded and appear at a high chemical shift, typically in the range of 165-185 ppm for acid derivatives[1]. The chlorine atom's electronegativity further enhances this deshielding effect.
-
The Benzene Ring: The aromatic carbons typically resonate between 125 and 150 ppm[1]. The substitution pattern will cause a dispersion of these signals. The ipso-carbon (C1) attached to the acyl chloride will be deshielded, as will the para-carbon (C4) attached to the cyclopropyl group. The ortho (C2/C6) and meta (C3/C5) carbons will be influenced by both substituents.
-
The Cyclopropyl Group: This small, strained ring exhibits unique electronic properties. It can donate electron density to the aromatic ring through its "bent" σ-bonds, a phenomenon often described as σ-π conjugation. This electron-donating character will influence the chemical shifts of the attached aromatic carbon (C4) and, to a lesser extent, the other ring carbons. The aliphatic carbons of the cyclopropyl ring itself will appear at very low chemical shifts, characteristic of strained alkanes.
Comparative Analysis of 13C NMR Chemical Shifts
To contextualize the 13C NMR spectrum of 4-cyclopropylbenzoyl chloride, it is instructive to compare its predicted chemical shifts with the experimental data of its constituent fragments and other relevant para-substituted benzoyl chlorides. The following table summarizes this comparative data.
| Carbon Atom | 4-Cyclopropylbenzoyl Chloride (Predicted) | Benzoyl Chloride (Experimental) | Cyclopropylbenzene (Experimental) | 4-Nitrobenzoyl Chloride (Experimental) | 4-Methoxybenzoyl Chloride (Experimental) |
| C=O | ~168.1 ppm | ~168.0 ppm | - | ~167.5 ppm[2] | ~169.0 ppm |
| C1 | ~132.5 ppm | ~134.5 ppm | ~142.9 ppm | ~138.5 ppm[2] | ~127.5 ppm |
| C2/C6 | ~128.9 ppm | ~130.3 ppm | ~126.1 ppm | ~132.0 ppm[2] | ~132.2 ppm |
| C3/C5 | ~130.9 ppm | ~128.7 ppm | ~128.5 ppm | ~124.5 ppm[2] | ~114.2 ppm |
| C4 | ~154.2 ppm | ~134.0 ppm | ~128.5 ppm | ~151.0 ppm[2] | ~164.5 ppm |
| Cyclopropyl CH | ~16.5 ppm | - | ~15.9 ppm | - | - |
| Cyclopropyl CH₂ | ~11.2 ppm | - | ~10.5 ppm | - | - |
Predicted data for 4-cyclopropylbenzoyl chloride was generated using the online NMR predictor at nmrdb.org.[3] Experimental data for benzoyl chloride, cyclopropylbenzene, 4-nitrobenzoyl chloride, and 4-methoxybenzoyl chloride are sourced from various chemical databases and literature.
Analysis of the Data:
-
Carbonyl Carbon (C=O): The predicted chemical shift of the carbonyl carbon in 4-cyclopropylbenzoyl chloride (~168.1 ppm) is very similar to that of benzoyl chloride and 4-nitrobenzoyl chloride. This suggests that the para-substituent has a relatively small effect on the electronic environment of the carbonyl carbon in this series.
-
Aromatic Carbons:
-
C1 (ipso- to -COCl): The chemical shift of C1 is influenced by the para-substituent. The electron-donating cyclopropyl group is predicted to shield this carbon slightly compared to benzoyl chloride. In contrast, the strongly electron-withdrawing nitro group in 4-nitrobenzoyl chloride deshields C1 significantly. The electron-donating methoxy group in 4-methoxybenzoyl chloride causes a notable upfield shift.
-
C4 (ipso- to substituent): The chemical shift of C4 is highly sensitive to the nature of the para-substituent. The cyclopropyl group is predicted to cause a significant downfield shift (~154.2 ppm) compared to the unsubstituted C4 in benzoyl chloride (~134.0 ppm). This is consistent with the ability of the cyclopropyl group to donate electron density into the aromatic ring, leading to deshielding at the point of attachment. This effect is comparable to that of the nitro group (~151.0 ppm) and the methoxy group (~164.5 ppm).
-
C2/C6 and C3/C5: The chemical shifts of the ortho and meta carbons are also modulated by the para-substituent, reflecting the transmission of electronic effects through the π-system of the benzene ring.
-
-
Cyclopropyl Carbons: The predicted chemical shifts for the methine (CH) and methylene (CH₂) carbons of the cyclopropyl group are in the expected upfield region for strained aliphatic rings and are very similar to the experimental values for cyclopropylbenzene.
Experimental Protocol for 13C NMR Spectroscopy
The following protocol provides a standardized procedure for acquiring a high-quality 13C NMR spectrum of 4-cyclopropylbenzoyl chloride.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of 4-cyclopropylbenzoyl chloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice due to its good solubilizing properties for many organic compounds and its single, well-characterized 13C resonance at ~77.16 ppm, which can be used for chemical shift referencing.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency pulses.
-
-
Acquisition Parameters (Proton-Decoupled 13C NMR):
-
Pulse Program: Utilize a standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments). This decouples the protons from the carbons, resulting in a spectrum with singlets for each unique carbon, which simplifies interpretation.
-
Spectral Width: Set a spectral width that encompasses all expected carbon signals, typically from 0 to 220 ppm.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is recommended, which can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a common starting point for qualitative spectra. This delay allows the carbon nuclei to return to their equilibrium state between pulses. For quantitative analysis, a much longer delay (5-7 times the longest T₁ relaxation time) would be necessary.
-
Acquisition Time (AQ): An acquisition time of approximately 1-2 seconds is generally sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the chemical shift scale using the solvent peak of CDCl₃ at 77.16 ppm.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Integrate the peaks if quantitative information is desired (note: standard proton-decoupled spectra are not inherently quantitative due to the Nuclear Overhauser Effect).
-
Visualizing Structure-Spectrum Correlations
The following diagram illustrates the structure of 4-cyclopropylbenzoyl chloride with the carbon atoms labeled for clear correlation with the 13C NMR data.
Caption: Structure of 4-Cyclopropylbenzoyl Chloride with Carbon Labeling.
Conclusion
The 13C NMR spectrum of 4-cyclopropylbenzoyl chloride is a rich source of information about the electronic structure of the molecule. By comparing predicted chemical shifts with experimental data from related compounds, we can gain a detailed understanding of the influence of the cyclopropyl and acyl chloride substituents on the aromatic ring. The provided experimental protocol offers a reliable method for obtaining high-quality spectra for this and similar molecules. This guide serves as a valuable resource for researchers working with substituted aromatic compounds, aiding in spectral interpretation and structural elucidation.
References
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 19, 2026, from [Link]3]
-
SpectraBase. (n.d.). Benzoyl chloride. Retrieved January 19, 2026, from [Link].
-
SpectraBase. (n.d.). Cyclopropylbenzene. Retrieved January 19, 2026, from [Link].
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 19, 2026, from [Link]1]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved January 19, 2026, from [Link].
Sources
A Comparative Guide to the FTIR Analysis of the Carbonyl Stretch in 4-Cyclopropylbenzoyl Chloride
This in-depth technical guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-Cyclopropylbenzoyl chloride, with a specific focus on its characteristic carbonyl (C=O) stretching frequency. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, presents comparative data with analogous structures, and offers a validated experimental protocol for accurate characterization.
The Carbonyl Stretch in Acyl Chlorides: A High-Frequency Hallmark
The carbonyl stretching vibration is one of the most intense and recognizable absorption bands in an infrared spectrum.[1] In acyl chlorides, this band appears at a significantly higher frequency (typically 1775-1810 cm⁻¹) compared to other carbonyl-containing compounds like ketones (1720 cm⁻¹) or amides (1665 cm⁻¹).[2][3] This pronounced shift is a direct consequence of the powerful inductive electron-withdrawing effect (-I effect) of the chlorine atom.[4][5] By pulling electron density away from the carbonyl carbon, the chlorine atom shortens and strengthens the C=O bond, thereby increasing the energy and frequency required for its vibrational excitation.[4]
Several factors modulate the precise position of the C=O stretching frequency:
-
Inductive Effects : Electronegative substituents attached to the acyl group increase the frequency.[6]
-
Resonance and Conjugation : Conjugation of the carbonyl group with a π-system, such as an aromatic ring, delocalizes electron density into the C=O bond. This reduces its double-bond character, weakening it and lowering the stretching frequency by 20-30 cm⁻¹.[1][6]
-
Fermi Resonance : In many benzoyl chloride derivatives, the primary C=O stretching band appears as a doublet. This splitting is often attributed to Fermi resonance, an intramolecular vibrational interaction where the fundamental C=O stretch couples with an overtone of a lower-frequency band (such as a C-Cl stretch or a phenyl ring vibration).[7][8][9]
Analysis of 4-Cyclopropylbenzoyl Chloride: The Electronic Influence of the Cyclopropyl Moiety
The 4-cyclopropylbenzoyl chloride molecule presents an interesting case study. The cyclopropyl group, while being a saturated ring, possesses unique electronic properties. Its strained C-C bonds have significant p-orbital character, allowing the ring to engage in conjugation with adjacent π-systems, much like a vinyl group. This enables it to act as an electron-donating group through resonance.
Therefore, we can predict that the electron-donating nature of the para-cyclopropyl group will slightly counteract the inductive effect of the chloroacyl group. By donating electron density to the benzene ring and, by extension, to the carbonyl group, it should slightly decrease the C=O bond order compared to unsubstituted benzoyl chloride. This leads to the hypothesis that the C=O stretching frequency for 4-Cyclopropylbenzoyl chloride will be observed at a slightly lower wavenumber than that of benzoyl chloride itself.
Comparative FTIR Data: Benchmarking Against Benzoyl Chloride Derivatives
To contextualize the FTIR signature of 4-Cyclopropylbenzoyl chloride, it is instructive to compare its expected C=O stretching frequency with that of unsubstituted benzoyl chloride and derivatives bearing electron-withdrawing or electron-donating groups at the para-position.
| Compound | Para-Substituent | Electronic Effect | Typical C=O Stretch (cm⁻¹) | Rationale & References |
| Benzoyl Chloride | -H | Neutral (Reference) | ~1790 (often a doublet with a shoulder ~1740-1750) | The baseline for comparison. Conjugation with the phenyl ring lowers the frequency from a typical alkyl acyl chloride. Fermi resonance often causes splitting.[1][8][9] |
| 4-Chlorobenzoyl Chloride | -Cl | Inductively Withdrawing (-I), Weakly Donating by Resonance (+R) | ~1787 and ~1753 | The strong -I effect of the para-chloro substituent withdraws electron density from the ring, slightly increasing the C=O bond order and frequency compared to benzoyl chloride.[10] |
| 4-Cyclopropylbenzoyl Chloride | -C₃H₅ | Donating by Resonance (+R) | Predicted: Slightly < 1790 | The cyclopropyl group donates electron density into the π-system, reducing the C=O bond order and thus lowering the stretching frequency relative to the unsubstituted reference. |
| 4-Methoxybenzoyl Chloride | -OCH₃ | Strongly Donating by Resonance (+R) | ~1770 | The potent electron-donating methoxy group significantly delocalizes electron density into the carbonyl, markedly lowering its stretching frequency. |
Note: The exact peak positions can vary slightly based on the sample phase (e.g., neat liquid, solution) and the specific FTIR instrument's resolution.
This comparison clearly illustrates the diagnostic power of FTIR spectroscopy. The subtle shifts in the C=O stretching frequency provide direct insight into the electronic interplay between the para-substituent, the aromatic ring, and the acyl chloride functional group.
Validated Experimental Protocol for FTIR Analysis
This section provides a self-validating protocol for acquiring a high-quality FTIR spectrum of a liquid acyl chloride sample such as 4-Cyclopropylbenzoyl chloride. The causality behind each step is explained to ensure scientific rigor.
Methodology
-
Instrument Preparation & Background Scan:
-
Action: Ensure the FTIR spectrometer's sample compartment is clean and dry. Purge with dry air or nitrogen if available. Perform a background scan (collecting a spectrum of the empty sample compartment).
-
Causality: Acyl chlorides are highly sensitive to moisture, which can lead to hydrolysis and the appearance of confounding O-H and carboxylic acid C=O bands.[11] The background scan is crucial as it records the instrument's and atmosphere's (H₂O, CO₂) inherent absorbance, allowing it to be mathematically subtracted from the sample spectrum.[12]
-
-
Sample Preparation (Neat Liquid Film):
-
Action: Place one clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate onto a holder. Using a dry pipette, place a single small drop of 4-Cyclopropylbenzoyl chloride onto the center of the plate.
-
Causality: KBr and NaCl are transparent to mid-infrared radiation and are the standard materials for this type of analysis. A minimal sample amount ("neat film") is used to prevent total absorbance, where excessively strong peaks become flattened ("clipped") and uninterpretable. All handling must be performed in a fume hood due to the corrosive and lachrymatory nature of acyl chlorides.
-
-
Sample Mounting:
-
Action: Carefully place a second salt plate directly on top of the first, spreading the liquid into a thin, uniform film. Place the "sandwich" of plates into the spectrometer's sample holder.
-
Causality: Creating a thin film of uniform thickness ensures consistent path length for the IR beam, leading to a reproducible and high-quality spectrum according to the Beer-Lambert law.
-
-
Spectrum Acquisition:
-
Action: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum. Set the spectral range from 4000 cm⁻¹ to 600 cm⁻¹.
-
Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, making weaker absorption bands more clearly distinguishable from the baseline noise.
-
-
Data Processing and Analysis:
-
Action: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify the C=O stretching frequency and other key bands (e.g., aromatic C=C stretches, C-H stretches).
-
Causality: This final spectrum represents only the absorbance of the sample itself. The analysis involves correlating the observed absorption bands with known vibrational frequencies of specific chemical bonds to confirm the structure and purity of the compound.[12]
-
-
Cleaning:
-
Action: Immediately after analysis, disassemble the salt plates in the fume hood. Clean them thoroughly with a dry solvent (e.g., anhydrous dichloromethane or chloroform) and store them in a desiccator.
-
Causality: Prompt and proper cleaning prevents sample cross-contamination and protects the hygroscopic salt plates from damage by atmospheric moisture.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the FTIR analysis protocol.
Sources
- 1. The C=O Stretch [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
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A Comparative Guide to HPLC Purity Analysis of 4-Cyclopropylbenzoyl Chloride: Methodologies and Orthogonal Approaches
For researchers, scientists, and drug development professionals, establishing the purity of reactive intermediates like 4-Cyclopropylbenzoyl chloride is a critical checkpoint in the synthetic pathway. The presence of impurities, even at trace levels, can have significant downstream consequences, impacting reaction yield, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 4-Cyclopropylbenzoyl chloride, focusing on High-Performance Liquid Chromatography (HPLC) and contrasting it with alternative orthogonal techniques.
The inherent reactivity of acyl chlorides presents a significant analytical challenge.[1] Direct analysis by HPLC or Gas Chromatography (GC) is often problematic due to their high reactivity and instability, which can lead to on-column degradation and inaccurate results.[2][3] 4-Cyclopropylbenzoyl chloride readily reacts with nucleophiles, including water (hydrolysis) and alcohols, which are common components of HPLC mobile phases.[4][5] This necessitates a strategic approach to method development, often involving derivatization to form a more stable analyte suitable for chromatographic analysis.
This guide will explore a robust derivatization HPLC method, compare its performance characteristics with a direct GC approach, and introduce Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful orthogonal technique for purity confirmation. All methodologies are presented with detailed protocols, supporting data, and a discussion of their respective advantages and limitations, grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and standards from the United States Pharmacopeia (USP).[6][7]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method hinges on a balance of specificity, sensitivity, accuracy, and practicality. For 4-Cyclopropylbenzoyl chloride, the primary impurity of concern is often its hydrolysis product, 4-cyclopropylbenzoic acid. The analytical method must be able to resolve the parent compound from this and other potential process-related impurities.
| Parameter | Derivatization HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Pre-column derivatization to form a stable, UV-active compound, followed by reversed-phase HPLC separation. | Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase. | Absolute quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.[8] |
| Sample Preparation | Derivatization with a suitable reagent (e.g., 2-nitrophenylhydrazine) is required.[1] | Derivatization to a more stable and volatile ester is often necessary.[9] | Simple dissolution in a deuterated solvent with an internal standard of known purity.[10] |
| Specificity | High, as the derivatization is specific to the acyl chloride, and chromatography separates the derivative from other components. | Good, but potential for thermal degradation of the analyte or derivatives in the injection port. | Excellent, provides structural confirmation and can distinguish between structurally similar impurities. |
| Sensitivity | High, especially with UV-absorbing derivatizing agents.[11] | High, particularly with a Flame Ionization Detector (FID). | Moderate, generally less sensitive than chromatographic techniques. |
| Accuracy & Precision | High, when validated according to ICH Q2(R1) guidelines.[12] | High, with proper method validation. | High, considered a primary ratio method of measurement.[13] |
| Key Advantages | Robust, widely available instrumentation, high sensitivity. Minimizes interference from the drug substance matrix.[11] | Excellent for separating volatile impurities. | Non-destructive, provides structural information, and requires no analyte-specific reference standard for quantification.[14] |
| Key Limitations | Requires a derivatization step, which adds complexity and a potential source of error. | Not suitable for non-volatile impurities. Risk of thermal decomposition.[15] | Lower sensitivity, higher instrumentation cost, potential for signal overlap in complex mixtures.[8] |
Experimental Methodologies
A logical workflow is essential for the accurate purity determination of reactive molecules like 4-Cyclopropylbenzoyl chloride. The process begins with careful sample handling and preparation, followed by the chosen analytical technique and data analysis.
Caption: Workflow for the comparative purity analysis of 4-Cyclopropylbenzoyl chloride.
Method 1: Derivatization Reversed-Phase HPLC (RP-HPLC)
This method leverages the reaction of the acyl chloride with a nucleophilic derivatizing agent to form a stable, chromophoric product. 2-Nitrophenylhydrazine is an excellent choice as it reacts rapidly with acyl chlorides and the resulting derivative has a strong UV absorbance at a wavelength (e.g., 395 nm) where most drug substances and their related impurities have minimal interference.[1][11]
Experimental Protocol:
-
Derivatization Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 4-Cyclopropylbenzoyl chloride into a volumetric flask in an inert atmosphere (glove box).
-
Dissolve in and dilute to volume with anhydrous acetonitrile to obtain a 1 mg/mL solution.
-
-
Derivatization Reaction:
-
In a clean, dry vial, mix 1.0 mL of the sample solution with 1.0 mL of the derivatization reagent solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.[1]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 395 nm |
| Injection Volume | 10 µL |
Rationale: The C18 column provides excellent hydrophobic retention for the derivatized product. The gradient elution ensures that both the derivatized product and any potential impurities are well-resolved. The use of a long wavelength for detection enhances specificity by minimizing interference from the sample matrix.[11]
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
For a comparative analysis, GC offers a different separation mechanism. Due to the reactivity of the acyl chloride, direct injection is not advisable. Instead, derivatization to a less reactive and more thermally stable ester is a common strategy.[16]
Experimental Protocol:
-
Derivatization Reagent: Use anhydrous 2-butanol.
-
Sample Preparation:
-
In an inert atmosphere, add approximately 50 mg of 4-Cyclopropylbenzoyl chloride to a vial containing 1.0 mL of anhydrous 2-butanol.
-
Cap the vial and allow it to stand at room temperature for 15 minutes to ensure complete conversion to the 2-butyl ester.
-
Dilute the reaction mixture with an appropriate solvent like dichloromethane for GC analysis.
-
-
GC Analysis:
-
Inject the diluted sample into the GC.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Rationale: The derivatization to the 2-butyl ester increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[16] The non-polar DB-5 column separates compounds primarily based on their boiling points. FID provides a robust and near-universal response for organic compounds.
Method 3: Quantitative ¹H NMR (qNMR) - The Orthogonal Approach
qNMR serves as an excellent orthogonal method for purity assessment because its quantification principle is fundamentally different from chromatography.[10] It provides an absolute purity value (w/w %) without the need for a specific reference standard of the analyte itself.[14]
Caption: Logical flow for absolute purity determination by qNMR.
Experimental Protocol:
-
Internal Standard Selection: Choose a stable, high-purity standard with sharp signals that do not overlap with the analyte signals. Maleic acid or 1,3,5-trimethoxybenzene are suitable choices.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 4-Cyclopropylbenzoyl chloride into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves both compounds.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. It is crucial to use a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full magnetization recovery for accurate integration.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for 4-Cyclopropylbenzoyl chloride (e.g., the aromatic protons) and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (w/w %) = (I_A / I_IS) * (N_IS / N_A) * (M_A / M_IS) * (m_IS / m_A) * P_IS
Where:
-
I : Integral area
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the internal standard
-
A : Analyte (4-Cyclopropylbenzoyl chloride)
-
IS : Internal Standard
-
-
Rationale: qNMR provides a direct measure of the molar ratio of the analyte to a standard of known purity. This method is less susceptible to issues of analyte stability during the analysis and provides an orthogonal check on chromatographic methods.[10][14] It is particularly valuable for identifying and quantifying "NMR silent" impurities (those without protons) by difference if the standard is of high purity.[17]
Conclusion and Recommendations
For routine quality control and purity assessment of 4-Cyclopropylbenzoyl chloride, the derivatization HPLC-UV method offers the best combination of sensitivity, robustness, and accessibility.[1][11] The pre-column derivatization effectively circumvents the inherent instability of the acyl chloride, yielding a stable product suitable for reliable chromatographic analysis. This method can be readily validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6][12]
The GC-FID method , while a viable alternative, carries a higher risk of thermal degradation and may not be suitable for all potential impurities. However, it can serve as a useful secondary or confirmatory technique, particularly for identifying volatile byproducts.[9][15]
Quantitative NMR stands out as an indispensable tool for the definitive, orthogonal confirmation of purity.[10] While not typically used for routine, high-throughput analysis due to lower sensitivity and higher cost, it is the gold standard for certifying reference materials and for investigations requiring absolute quantification without analyte-specific standards. Its ability to provide structural information simultaneously makes it invaluable for impurity identification.
For comprehensive characterization and in-depth quality assessment in a drug development setting, a dual-method approach is recommended: employing the validated derivatization HPLC method for routine analysis and release, supported by qNMR for initial batch characterization and as a primary reference method. This ensures the highest level of confidence in the purity of this critical synthetic intermediate.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Available at: [Link]
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Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 269-275. Available at: [Link]
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United States Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. USP31-NF26-S1. Available at: [Link]
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International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. Available at: [Link]
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PharmD Info. ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach. PharmD Info. Available at: [Link]
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PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. National Center for Biotechnology Information. Available at: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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LCGC International. Are You Sure You Understand USP <621>?. LCGC International. Available at: [Link]
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ResearchGate. (PDF) ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
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International Council for Harmonisation. Quality Guidelines. ICH. Available at: [Link]
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Phenomenex. Understanding USP Chapter 621: HPLC Method Guidelines. Phenomenex. Available at: [Link]
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Hoff, J. E., & Feit, E. D. (1970). Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. Acta Chemica Scandinavica, 24, 644-648. Available at: [Link]
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Niedermayer, A. O. (1967). Gas Chromatographic Analysis of C2-C16 Acyl Chlorides as the 2-Butanol Esters. Analytical Chemistry, 39(8), 940-942. Available at: [Link]
- Google Patents. (2017). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. Available at: [Link]
-
ACS Publications. Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry. Available at: [Link]
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National Institute of Standards and Technology. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST. Available at: [Link]
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Semantic Scholar. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. Available at: [Link]
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Margosis, M., & Tsuji, K. (1973). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Pharmaceutical Sciences, 62(11), 1836-1838. Available at: [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
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National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. Available at: [Link]
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ACS Publications. Purity by Absolute qNMR Instructions. Available at: [Link]
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PubMed. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. National Center for Biotechnology Information. Available at: [Link]
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Physics & Maths Tutor. 4.10 Organic Synthesis and Analysis. Physics & Maths Tutor. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Cyclopropylbenzoyl Chloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Reactive Intermediates
In synthetic chemistry, particularly within pharmaceutical and materials science, acyl chlorides represent a cornerstone of reactivity, enabling the facile construction of esters, amides, and ketones. 4-Cyclopropylbenzoyl chloride is a key intermediate, combining the steric and electronic properties of a cyclopropyl group with the reactivity of a benzoyl chloride moiety. Characterizing such reactive molecules is paramount for quality control, reaction monitoring, and impurity profiling.
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the premier analytical technique for this purpose. It provides not only the molecular weight but also a distinct fragmentation "fingerprint" that offers deep structural confirmation. However, the high reactivity of acyl chlorides necessitates a carefully planned analytical approach to prevent hydrolysis and ensure reproducible data.
This guide provides a comprehensive analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-Cyclopropylbenzoyl chloride. As direct spectral data for this specific compound is not widely published, we will build a robust, predictive model based on fundamental fragmentation principles. This theoretical pattern will be critically compared against the known, experimentally-derived spectra of structurally related compounds—benzoyl chloride and cyclopropylbenzene—to provide a scientifically grounded and practically useful reference.
Part 1: Predicted Fragmentation Profile of 4-Cyclopropylbenzoyl Chloride
The fragmentation of 4-Cyclopropylbenzoyl chloride under standard 70 eV electron ionization is governed by the molecule's key structural features: the labile acyl chloride group and the cyclopropyl-substituted aromatic ring. The molecular weight of 4-Cyclopropylbenzoyl chloride (C₁₀H₉ClO) is 180.63 g/mol . The molecular ion (M⁺•) is expected at m/z 180, with a characteristic M+2 isotopic peak at m/z 182 (approximately one-third the intensity of M⁺•) due to the presence of the ³⁷Cl isotope.
The primary fragmentation pathways are driven by the formation of highly stable cationic species.
-
Formation of the Acylium Ion (Base Peak): The most favorable initial fragmentation is the loss of the chlorine radical (Cl•).[1] This is a classic example of inductive cleavage driven by the electronegativity of the halogen.[2] The resulting 4-cyclopropylbenzoyl acylium ion at m/z 145 is highly stabilized by resonance across the carbonyl group and the aromatic ring. This fragment is predicted to be the base peak (the most abundant ion) in the spectrum.
-
Loss of Carbon Monoxide: The acylium ion (m/z 145) is expected to undergo a secondary fragmentation by losing a neutral molecule of carbon monoxide (CO), a common pathway for acylium ions.[1] This results in the formation of the 4-cyclopropylphenyl cation at m/z 117 .
-
Fragmentation of the Cyclopropylphenyl Cation: The ion at m/z 117 is, in essence, the molecular ion of cyclopropylbenzene. Its subsequent fragmentation will mirror that of cyclopropylbenzene itself, involving complex rearrangements. Key expected losses include:
-
Loss of H•: leading to a fragment at m/z 116 .
-
Loss of C₂H₂ (acetylene): leading to a fragment at m/z 91 , which is likely the stable tropylium cation. This rearrangement is a hallmark of alkyl-substituted benzene rings.
-
-
Fragmentation of the Aromatic Ring: The benzoyl-type core can also fragment. The unsubstituted benzoyl acylium ion (m/z 105) can lose CO to form the phenyl cation at m/z 77 . While less direct in this substituted molecule, fragments at m/z 77 (phenyl cation) and m/z 51 (from further fragmentation of the phenyl ring) are still plausible and diagnostically useful.
The following diagram illustrates the predicted primary fragmentation cascade.
Sources
Reactivity comparison of 4-Cyclopropylbenzoyl chloride vs. benzoyl chloride
An In-Depth Reactivity Analysis: 4-Cyclopropylbenzoyl Chloride vs. Benzoyl Chloride
A Comparative Guide for Drug Development and Synthesis Professionals
In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and fine chemicals, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and selectivity. Benzoyl chloride and its derivatives are cornerstone reagents for introducing the benzoyl moiety. This guide provides a detailed, objective comparison of the reactivity of 4-Cyclopropylbenzoyl chloride against the parent benzoyl chloride, grounded in theoretical principles and supported by actionable experimental protocols.
Theoretical Underpinnings of Reactivity: An Electronic Tug-of-War
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. The rate-determining step is typically the attack of a nucleophile on this carbon to form a tetrahedral intermediate.[1] Consequently, substituents on the aromatic ring that alter the electron density at the carbonyl carbon have a profound impact on the reaction rate.
-
Electron-Withdrawing Groups (EWGs) pull electron density away from the carbonyl carbon, making it more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. This results in an increased reaction rate.
-
Electron-Donating Groups (EDGs) push electron density towards the carbonyl carbon, reducing its electrophilicity and thereby decreasing the reaction rate.
The key to comparing our two molecules of interest lies in classifying the electronic nature of the para-cyclopropyl group. The cyclopropyl group is a fascinating substituent. While its bonds are formally sigma bonds, they possess significant p-character, allowing the ring to engage in conjugation with adjacent π-systems.[2] This interaction results in the cyclopropyl group acting as an electron-donating group when positioned para to a reaction center.
Conversely, benzoyl chloride has a hydrogen atom at the para-position, which serves as our neutral reference point. Based on this electronic difference, the primary hypothesis is:
Hypothesis: 4-Cyclopropylbenzoyl chloride is less reactive than benzoyl chloride in nucleophilic acyl substitution reactions due to the electron-donating nature of the para-cyclopropyl substituent.
Quantitative Reactivity Prediction: The Hammett Correlation
To move from a qualitative hypothesis to a quantitative prediction, we can employ the Hammett equation, a cornerstone of physical organic chemistry that provides a linear free-energy relationship between reaction rates and equilibrium constants for substituted aromatic compounds.[3][4]
The Hammett equation is expressed as: log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted (reference) reactant.
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.[5]
-
ρ (rho) is the reaction constant , which is specific to the reaction type and conditions.
For our comparison, we are interested in the para-substituent constant (σₚ).
| Compound | Substituent (Para) | Hammett Constant (σₚ) | Predicted Relative Reactivity |
| Benzoyl Chloride | -H | 0.00[3] | Baseline |
| 4-Cyclopropylbenzoyl chloride | -c-C₃H₅ | -0.21[6] | Lower |
The negative σₚ value of -0.21 for the cyclopropyl group provides strong quantitative support for its electron-donating character.[6] This directly implies that it will decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate compared to the unsubstituted benzoyl chloride.
Visualizing the Mechanism
The fundamental reaction pathway for both compounds is the nucleophilic acyl substitution. The key difference lies in the rate of formation of the tetrahedral intermediate, which is influenced by the electronic nature of the para-substituent.
Caption: Workflow for the competitive acylation experiment.
In-situ (real-time) spectroscopy offers a powerful method for determining reaction kinetics by continuously monitoring the concentration of reactants and products without sampling. [7][8][9][10] Objective: To determine the individual rate constants for the acylation reaction of each acyl chloride with a nucleophile under identical conditions.
Apparatus:
-
ReactIR™ or similar in-situ FT-IR spectrometer with a probe suitable for organic solvents.
-
Jacketed glass reactor with temperature control.
Procedure:
-
Background Spectrum: Insert the FT-IR probe into the reactor containing the solvent (e.g., anhydrous THF) and the nucleophile (e.g., 1.2 equivalents of benzyl alcohol) at the desired reaction temperature (e.g., 25 °C). Collect a background spectrum.
-
Reaction Initiation: Inject a known concentration of the acyl chloride (e.g., 4-Cyclopropylbenzoyl chloride, 1.0 equivalent) into the reactor with vigorous stirring. Immediately begin data collection.
-
Data Collection: Monitor the reaction in real-time by tracking the decrease in the carbonyl (C=O) stretching frequency of the acyl chloride (typically ~1770-1800 cm⁻¹) and the increase in the carbonyl frequency of the product ester (typically ~1720-1740 cm⁻¹).
-
Data Analysis: Use the instrument's software to plot the concentration of the acyl chloride versus time. Calculate the initial reaction rate from the slope of this curve.
-
Repeat: Thoroughly clean the reactor and repeat the exact same procedure with benzoyl chloride.
-
Comparison: Compare the initial rates and/or the calculated rate constants (k) for both reactions. The reaction with the larger rate constant is the more reactive species.
Caption: Experimental setup for kinetic analysis using in-situ IR.
Conclusion and Practical Implications
For the practicing chemist, this has several implications:
-
Reaction Speed: For syntheses where rapid and complete conversion is paramount, benzoyl chloride is the superior choice.
-
Milder Conditions: The reduced reactivity of 4-Cyclopropylbenzoyl chloride may require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger catalysts) to achieve comparable yields to benzoyl chloride.
-
Chemoselectivity: In complex molecules with multiple nucleophilic sites, the lower reactivity of 4-Cyclopropylbenzoyl chloride could potentially be exploited to achieve higher chemoselectivity, reacting preferentially with more potent nucleophiles.
Ultimately, the choice of reagent depends on the specific goals of the synthesis. This guide provides the foundational understanding and experimental framework for making an informed decision, ensuring that reaction design is driven by a clear-eyed assessment of chemical reactivity.
References
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Mayr, H., et al. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry. [Link]
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Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy. Mettler Toledo. [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. [Link]
-
University of Oklahoma. (n.d.). In-situ Spectroscopy for Reaction Kinetics. [Link]
-
Wikipedia. (n.d.). Hammett equation. Wikipedia. [Link]
-
Wiley. (n.d.). structure and reactivity of the cyclopropane species. [Link]
-
Zubi, A. (2018). Hammett Substituent Constants. ResearchGate. [Link]
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A Comparative Spectroscopic Guide to 4-Cyclopropylbenzoyl Chloride and 4-Isopropylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the nuanced differences between structurally similar molecules can have profound impacts on their chemical reactivity, biological activity, and material properties. The choice between a cyclopropyl and an isopropyl substituent, while seemingly minor, introduces significant alterations in steric and electronic profiles. This guide provides an in-depth spectroscopic comparison of 4-cyclopropylbenzoyl chloride and 4-isopropylbenzoyl chloride, offering experimental insights and theoretical underpinnings to aid researchers in their synthetic and analytical endeavors.
The electronic nature of the cyclopropyl group, with its unique bent bonds, often imparts properties akin to a vinyl group, influencing conjugation and conformational preference. In contrast, the isopropyl group is a classic bulky, electron-donating alkyl substituent. These differences manifest distinctively in their spectroscopic signatures.
Comparative Spectroscopic Analysis
A thorough understanding of the spectroscopic differences between these two compounds is crucial for reaction monitoring, quality control, and structural elucidation. Below, we delve into the key distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers. The unique electronic environment of the cyclopropyl group's protons and carbons results in characteristic chemical shifts that are significantly different from those of the isopropyl group.
¹H NMR Spectroscopy: A Tale of Two Substituents
The most striking difference in the ¹H NMR spectra lies in the signals corresponding to the alkyl substituents.
-
4-Cyclopropylbenzoyl Chloride: The cyclopropyl protons exhibit a complex and highly characteristic set of multiplets in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm. The methine proton, being adjacent to the aromatic ring, will be the most downfield of the cyclopropyl protons.
-
4-Isopropylbenzoyl Chloride: The isopropyl group presents a more conventional pattern: a doublet for the six equivalent methyl protons and a septet for the lone methine proton. The methine proton will be significantly downfield due to its proximity to the aromatic ring and the deshielding effect of the two methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Assignment | 4-Cyclopropylbenzoyl Chloride (Predicted) | 4-Isopropylbenzoyl Chloride (Predicted) | Key Differentiator |
| Aromatic Protons (ortho to COCl) | ~8.0 (d) | ~7.9 (d) | Minimal difference |
| Aromatic Protons (ortho to substituent) | ~7.2 (d) | ~7.4 (d) | Isopropyl group's electron-donating nature may slightly shield these protons more. |
| Isopropyl CH | N/A | ~3.0 (septet) | Presence of a septet is unique to the isopropyl isomer. |
| Isopropyl CH₃ | N/A | ~1.3 (d) | A characteristic doublet in the isopropyl derivative. |
| Cyclopropyl CH | ~1.9-2.1 (m) | N/A | Complex multiplet in the upfield region. |
| Cyclopropyl CH₂ | ~0.8-1.2 (m) | N/A | Distinct multiplets, highly shielded. |
Note: Predicted data is based on standard chemical shift increments and spectral databases. Actual experimental values may vary.
¹³C NMR Spectroscopy: Unmasking the Carbon Skeleton
The ¹³C NMR spectra provide a clear distinction between the carbon environments of the cyclopropyl and isopropyl groups. The strained nature of the cyclopropyl ring leads to unusual upfield shifts for its carbon atoms.
-
4-Cyclopropylbenzoyl Chloride: The methine carbon of the cyclopropyl group attached to the benzene ring will appear at a relatively upfield position, while the methylene carbons will be even further upfield.
-
4-Isopropylbenzoyl Chloride: The methine and methyl carbons of the isopropyl group will resonate at more conventional downfield positions for sp³ hybridized carbons. Experimental data for 4-isopropylbenzoyl chloride shows a methine carbon at approximately 34 ppm and methyl carbons around 23 ppm.[1][2]
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Assignment | 4-Cyclopropylbenzoyl Chloride (Predicted) | 4-Isopropylbenzoyl Chloride (Experimental/Predicted) | Key Differentiator |
| Carbonyl Carbon (C=O) | ~168 | ~169 | Minimal difference |
| Aromatic C (ipso to COCl) | ~135 | ~134 | Minimal difference |
| Aromatic C (ortho to COCl) | ~131 | ~130 | Minimal difference |
| Aromatic C (ortho to substituent) | ~126 | ~127 | Subtle electronic effects |
| Aromatic C (ipso to substituent) | ~150 | ~155 | The carbon attached to the isopropyl group is more deshielded. |
| Isopropyl CH | N/A | ~34 | Downfield sp³ carbon signal. |
| Isopropyl CH₃ | N/A | ~23 | Typical methyl carbon signal. |
| Cyclopropyl CH | ~15 | N/A | Significantly upfield methine carbon. |
| Cyclopropyl CH₂ | ~10 | N/A | Highly shielded methylene carbons. |
Note: Experimental data for 4-isopropylbenzoyl chloride is sourced from PubChem.[1][2] Predicted data is based on computational models and spectral databases.
Infrared (IR) Spectroscopy
The primary diagnostic peak in the IR spectra of both compounds will be the strong carbonyl (C=O) stretch of the acyl chloride functional group, typically found in the range of 1770-1815 cm⁻¹. The exact position can be influenced by the electronic nature of the para-substituent.
-
Carbonyl Stretching Frequency: The cyclopropyl group, with its ability to participate in conjugation, may lead to a slightly lower carbonyl stretching frequency compared to the electron-donating isopropyl group.
-
C-H Stretching: 4-cyclopropylbenzoyl chloride will exhibit C-H stretching vibrations for the cyclopropyl ring at higher wavenumbers (around 3100-3000 cm⁻¹) compared to the C-H stretches of the isopropyl group (below 3000 cm⁻¹). This is a characteristic feature of C-H bonds on a strained ring.[3][4]
-
Ring Vibrations: Both molecules will show aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. The cyclopropyl ring also has characteristic "ring breathing" and deformation modes, though these can be harder to definitively assign in a complex molecule.[5]
Table 3: Key FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group Assignment | 4-Cyclopropylbenzoyl Chloride (Expected) | 4-Isopropylbenzoyl Chloride (Expected) | Key Differentiator |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Similar |
| Cyclopropyl C-H Stretch | ~3100-3050 | N/A | Presence of high-frequency C-H stretches. |
| Aliphatic C-H Stretch | N/A | ~2980-2850 | Characteristic of the isopropyl group. |
| C=O Stretch (Acid Chloride) | ~1770 | ~1775 | Potentially slightly lower for the cyclopropyl derivative due to conjugation. |
| Aromatic C=C Stretch | ~1600, ~1500, ~1450 | ~1600, ~1500, ~1450 | Similar patterns expected. |
Mass Spectrometry
In mass spectrometry with electron ionization (EI), both molecules will likely exhibit a clear molecular ion peak. The fragmentation patterns, however, will be a key differentiator, driven by the stability of the resulting carbocations.
-
4-Cyclopropylbenzoyl Chloride: The molecular ion will readily lose the chlorine atom to form a benzoyl cation. A characteristic fragmentation pathway would involve the rearrangement or cleavage of the cyclopropyl ring.
-
4-Isopropylbenzoyl Chloride: This molecule will also lose the chlorine atom to form the corresponding acylium ion. A prominent fragmentation pathway will be the loss of a methyl group (15 Da) from the isopropyl substituent to form a stable benzylic cation, followed by the loss of carbon monoxide (28 Da). The base peak is likely to be the fragment resulting from the loss of the propyl group.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the benzoyl chloride derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Cap the NMR tube securely. Given the moisture sensitivity of acyl chlorides, it is advisable to prepare the sample in a dry atmosphere (e.g., a glove box or under an inert gas).
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
For solid samples, apply a small amount of the powder to the crystal and use the pressure clamp to ensure good contact.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR accessory.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform an ATR correction if necessary.
-
Label the significant peaks.
-
Mass Spectrometry
-
Sample Introduction (GC-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) into the gas chromatograph.
-
-
Instrument Parameters:
-
GC: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for good separation from any impurities.
-
MS:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
-
Visualization of Concepts
To better illustrate the workflow and structural differences, the following diagrams are provided.
Caption: Workflow for the comparative spectroscopic analysis.
Caption: Ball-and-stick models illustrating the structural differences.
Conclusion
The spectroscopic differences between 4-cyclopropylbenzoyl chloride and 4-isopropylbenzoyl chloride are pronounced and readily identifiable. The key differentiating features are found in the ¹H and ¹³C NMR spectra, where the unique electronic environment of the cyclopropyl ring results in characteristic upfield shifts and complex splitting patterns. IR spectroscopy offers a secondary confirmation through the presence of high-frequency C-H stretches for the cyclopropyl group. Finally, mass spectrometry can distinguish the two isomers based on their distinct fragmentation pathways. By leveraging these spectroscopic techniques and understanding the underlying principles, researchers can confidently identify and characterize these important synthetic intermediates.
References
-
[SpectraBase. 4-Isopropylbenzyl chloride - Optional[1H NMR] - Chemical Shifts.]([Link] NMR]/chemical-shifts)
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X-ray crystal structure determination of 4-Cyclopropylbenzoyl chloride derivatives
An In-depth Technical Guide to the Structural Elucidation of 4-Cyclopropylbenzoyl Chloride Derivatives: A Comparative Analysis
For researchers and professionals in the field of drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of rational drug design. The 4-cyclopropylbenzoyl moiety is an increasingly important pharmacophore. The cyclopropyl group, with its unique conformational rigidity and electronic properties, can significantly enhance a drug candidate's potency, metabolic stability, and other crucial ADME (absorption, distribution, metabolism, and excretion) properties[1][2]. Consequently, the unambiguous determination of the crystal structure of its derivatives, such as 4-cyclopropylbenzoyl chloride, is a critical step in the development pipeline.
This guide provides an in-depth comparison of methodologies for determining the crystal structure of 4-cyclopropylbenzoyl chloride derivatives. We will focus on the gold standard—Single-Crystal X-ray Diffraction (SC-XRD)—while also objectively comparing it with alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational Crystal Structure Prediction (CSP).
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the most powerful technique for determining the precise atomic arrangement of a crystalline compound, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions in the solid state[3][4]. The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical principles.
Experimental Workflow: From Powder to Structure
The successful determination of a crystal structure is fundamentally dependent on the quality of the single crystal. For small organic molecules like 4-cyclopropylbenzoyl chloride derivatives, which can be oils or low-melting solids, obtaining a high-quality crystal is often the most significant bottleneck[5][6][7]. The workflow below outlines a robust, self-validating protocol.
Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Detailed Experimental Protocol
Part 1: Synthesis and Purification The prerequisite for successful crystallization is exceptionally high purity (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Synthesis: 4-Cyclopropylbenzoyl chloride can be synthesized from 4-cyclopropylbenzoic acid using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Purification: Following synthesis, the crude product must be rigorously purified. For a liquid like 4-cyclopropylbenzoyl chloride (physical form: pale-yellow to yellow-brown liquid)[8], vacuum distillation is the method of choice. Purity should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS.
Part 2: Crystal Growth - A Game of Patience and Precision Growing a single crystal suitable for diffraction (ideally 0.1-0.3 mm in each dimension with sharp edges and no visible fractures) is the most challenging step[5][9]. The choice of solvent and technique is critical and often requires extensive screening.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[9] High solubility often leads to the formation of many small crystals, while very low solubility may prevent crystallization altogether. A good starting point is screening solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol).
-
Common Crystallization Techniques:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.[9] Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks in a vibration-free environment. This is often the simplest and most effective method.
-
Vapor Diffusion (Solvent/Anti-Solvent): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. For a moderately polar compound, a dichloromethane solution in a jar of hexane is a common setup.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).[10][11] The principle is that the solubility of most solids decreases as the temperature is lowered.[12]
-
Part 3: Data Collection and Processing Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Mounting: The crystal is affixed to a glass fiber or loop using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically 100-173 K)[13][14]. This minimizes thermal motion of the atoms, leading to a higher quality diffraction pattern.
-
Data Collection: The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation)[13][15]. A detector records the intensity and position of the thousands of diffracted X-ray reflections.
-
Structure Solution and Refinement: The collected data (a set of reflections with corresponding intensities) is processed computationally. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an atomic model, which is then refined using full-matrix least-squares against the experimental data to achieve the best possible fit.[13]
Data Presentation: What the Structure Reveals
The final output of an SC-XRD experiment is a Crystallographic Information File (CIF) containing a wealth of precise structural information. Below is a table of expected crystallographic data for a hypothetical 4-cyclopropylbenzoyl chloride derivative, based on published data for similar molecules[13][16].
| Parameter | Expected Value / Information | Significance |
| Chemical Formula | C₁₀H₉ClO | Confirms the elemental composition of the crystal. |
| Formula Weight | 180.63 g/mol | Used for density calculations. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or Pna2₁[13] | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Volume (V) | ų | The volume of the unit cell. |
| Z | Number of molecules per unit cell | Typically 2, 4, or 8 for small organic molecules. |
| Bond Lengths & Angles | e.g., C=O, C-Cl, C-C (cyclopropyl) | Provides definitive geometric data to within ±0.00x Å and ±0.x°. |
| Torsion Angles | Defines the conformation of flexible parts of the molecule. | Crucial for understanding the 3D shape and potential receptor binding modes. |
| R-factor (R1) | < 5% for a good quality structure | A measure of the agreement between the crystallographic model and the experimental data. |
Comparative Analysis: Alternative and Complementary Techniques
While SC-XRD is unparalleled for solid-state structure determination, other techniques provide valuable, often complementary, information.
Caption: Relationship between SC-XRD, NMR, and Crystal Structure Prediction (CSP).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution[17][18].
-
Expertise & Experience: For a 4-cyclopropylbenzoyl chloride derivative, 1D NMR (¹H and ¹³C) confirms the presence of the key functional groups and their chemical environment. 2D NMR experiments like COSY, HSQC, and HMBC are essential for establishing through-bond connectivity, confirming which atoms are connected to which[19][20]. This is invaluable for verifying the identity of the synthesized compound before attempting crystallization.
-
Trustworthiness: While NMR definitively establishes the molecular constitution and connectivity, it typically provides information on the average conformation in solution. It cannot, on its own, reveal the precise 3D arrangement of molecules relative to each other in a crystal lattice.
Computational Chemistry: Crystal Structure Prediction (CSP)
CSP methods use computational algorithms to predict the most stable crystal packing arrangements for a molecule based solely on its chemical diagram[21][22].
-
Expertise & Experience: CSP has become a vital tool in pharmaceutical development to assess polymorphism risk—the ability of a compound to exist in multiple crystal forms with different physical properties[23][24]. By generating a landscape of energetically feasible crystal structures, CSP can guide experimental efforts to find new, potentially more stable, polymorphs.
-
Trustworthiness: CSP is a predictive, not a definitive, technique. Its accuracy is limited by the force fields or quantum mechanical methods used[23][25]. The ultimate arbiter of the correct crystal structure remains experimental verification, primarily through X-ray diffraction[26].
Performance Comparison Summary
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Crystal Structure Prediction (CSP) |
| Primary Output | Precise 3D atomic coordinates in the solid state | Molecular connectivity and conformation in solution | Predicted stable crystal packing arrangements |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | Soluble compound (~1-10 mg) | Molecular structure (2D diagram) |
| Key Strength | Unambiguous, definitive structure determination[3][27] | Excellent for constitutional analysis[17] | Polymorph prediction and risk assessment[24] |
| Key Limitation | Crystal growth can be a major bottleneck[6] | Provides solution-state average, not packing | Predictive, not experimentally definitive[23] |
| Application to Topic | Determines the exact solid-state conformation and intermolecular interactions of the derivative. | Confirms the chemical identity and purity of the derivative before crystallization. | Guides crystallization experiments and identifies potential polymorphs. |
Conclusion
For the structural elucidation of 4-cyclopropylbenzoyl chloride derivatives, a multi-faceted approach is most effective. NMR spectroscopy serves as the essential first step to confirm the successful synthesis and purity of the compound. Crystal Structure Prediction can provide valuable foresight, guiding the experimental design of crystallization screening.
However, for the definitive, unambiguous determination of the three-dimensional atomic structure—a requirement for understanding structure-activity relationships and for intellectual property protection in drug development—Single-Crystal X-ray Diffraction remains the unequivocal gold standard. The detailed protocol and comparative insights provided in this guide are intended to empower researchers to navigate the challenges of structure determination and unlock the full potential of this important class of molecules.
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NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - ACS Publications. Available at: [Link] ADEQUATE
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. Available at: [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Available at: [Link]
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Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS | Request PDF - ResearchGate. Available at: [Link]
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NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51 | Books Gateway. Available at: [Link]
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Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Available at: [Link]
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Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
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Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?† | Request PDF - ResearchGate. Available at: [Link]
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Characterisation and Study of Compounds by Single Crystal X-ray Diffraction - MDPI. Available at: [Link]
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Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC - PubMed Central. Available at: [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. Available at: [Link]
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X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds - Dalton Transactions (RSC Publishing). Available at: [Link]
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Benzyl chloride synthesis by chlorination or substitution - Organic Chemistry Portal. Available at: [Link]
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Structure Elucidation and NMR - Hypha Discovery. Available at: [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Cyclopropylbenzoyl Chloride
Introduction: The Analytical Challenge of a Reactive Intermediate
4-Cyclopropylbenzoyl chloride is a crucial building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Its precise quantification is paramount for ensuring reaction stoichiometry, monitoring process impurities, and guaranteeing the quality of the final product. However, the inherent reactivity of the acyl chloride functional group presents a significant analytical challenge. Like other benzoyl chlorides, it readily hydrolyzes upon contact with water and reacts with other nucleophiles, making direct analysis prone to error and demanding meticulous sample handling.[1]
This guide provides a comparative analysis of the primary analytical methodologies for quantifying 4-Cyclopropylbenzoyl chloride. We will delve into the mechanistic principles behind each technique, present objective performance comparisons supported by data from analogous compounds, and provide detailed, field-tested protocols to enable researchers, scientists, and drug development professionals to select and implement the most appropriate method for their specific needs.
Core Analytical Strategies: Direct vs. Indirect Quantification
The high reactivity of 4-Cyclopropylbenzoyl chloride dictates the analytical approach. The central issue is its instability in the presence of protic solvents (like water or alcohols) or during thermal analysis, which can lead to the formation of 4-cyclopropylbenzoic acid and other derivatives. Consequently, analytical strategies are broadly categorized into two types:
-
Indirect Analysis (Derivatization): This is the most common and robust approach. The reactive acyl chloride is intentionally and quantitatively reacted with a derivatizing agent to form a stable, easily analyzable product. This strategy effectively "freezes" the analyte in a stable form, circumventing degradation during sample preparation and analysis. The choice of derivatizing agent is critical and is typically an alcohol to form an ester or an amine to form an amide.[2][3]
-
Direct Analysis: This approach attempts to quantify the acyl chloride in its native form. It requires stringent control over the analytical environment to prevent degradation. Titrimetric methods fall into this category, providing a measure of the total acyl chloride content. Chromatographic methods are generally not suitable for direct analysis without significant precautions to ensure an inert sample pathway.
Comparative Analysis of Key Methodologies
We will now compare the three most relevant techniques for the quantification of 4-Cyclopropylbenzoyl chloride: Gas Chromatography (GC) following derivatization, High-Performance Liquid Chromatography (HPLC) following derivatization, and classical Titrimetry.
Gas Chromatography (GC) with Derivatization
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. Due to the thermal lability and reactivity of acyl chlorides, direct injection is often problematic. A derivatization step is therefore standard practice.[4][5] The most common approach is to convert the acyl chloride into a more stable ester or amide, which can be easily analyzed by GC.[2][3]
Principle: The sample containing 4-Cyclopropylbenzoyl chloride is reacted with an alcohol (e.g., 2-butanol) or a secondary amine (e.g., diethylamine) to form the corresponding stable ester or amide derivative.[3][4] This derivative is then injected into the GC, where it is separated from other components and quantified, typically using a Flame Ionization Detector (FID) for routine analysis or a Mass Spectrometer (MS) for higher specificity and confirmation.
Advantages:
-
High Resolution: GC columns provide excellent separation efficiency for complex mixtures.
-
High Sensitivity: Especially when coupled with an MS detector.
-
Simultaneous Analysis: Allows for the quantification of the parent carboxylic acid impurity alongside the acyl chloride derivative in a single run.[3]
Limitations:
-
Requires Derivatization: Adds a step to the sample preparation process, which can be a source of error if not performed carefully and quantitatively.
-
Analyte Volatility: Limited to analytes that are volatile and thermally stable, which is addressed by the derivatization step.
High-Performance Liquid Chromatography (HPLC) with Derivatization
HPLC is a cornerstone of pharmaceutical analysis, valued for its versatility in handling a wide range of compounds. For acyl chlorides, which are highly reactive to common reversed-phase mobile phases containing water, a pre-column derivatization strategy is essential for reliable quantification.[6]
Principle: Similar to the GC approach, the 4-Cyclopropylbenzoyl chloride is derivatized prior to analysis. A common method involves reacting it with an amine, such as aniline, to form a stable, UV-active amide derivative.[5] This derivative is then separated using reversed-phase HPLC and quantified with a UV/Diode-Array Detector (DAD) or a Mass Spectrometer (MS).
Advantages:
-
Versatility: Applicable to a wide range of derivatized products without the constraint of volatility.
-
High Specificity with MS: LC-MS/MS provides exceptional selectivity and sensitivity, making it ideal for trace-level analysis and complex matrices.[7][8]
-
Robustness: Modern HPLC systems and columns offer excellent reproducibility.
Limitations:
-
Derivatization Required: As with GC, this adds complexity and potential for error in sample preparation.
-
Mobile Phase Compatibility: The high reactivity of the underivatized acyl chloride makes direct analysis in aqueous mobile phases infeasible.
Titrimetric Methods
Titration is a classic, absolute chemical analysis method that can be used to determine the purity or "assay" of a bulk sample of 4-Cyclopropylbenzoyl chloride.[9]
Principle: A known quantity of the acyl chloride is reacted with a standardized solution of a titrant. Two common approaches are:
-
Hydrolysis followed by Acid-Base Titration: The sample is first completely hydrolyzed to 4-cyclopropylbenzoic acid and hydrochloric acid (HCl). The total acid content is then titrated with a standardized base (e.g., NaOH). A separate titration can determine any pre-existing carboxylic acid impurity, allowing for the calculation of the original acyl chloride content.
-
Reaction with Amine followed by Back-Titration: The sample is reacted with a known excess of a stable amine (e.g., morpholine). The unreacted amine is then back-titrated with a standardized acid.
Advantages:
-
Cost-Effective: Requires basic laboratory glassware and reagents.
-
No Complex Instrumentation: Does not rely on expensive chromatographic equipment.
-
Primary Method: Can provide high accuracy for assay determination when performed correctly.
Limitations:
-
Lack of Specificity: Titrates all reactive species. It cannot distinguish between 4-Cyclopropylbenzoyl chloride and other reactive acyl halides or acidic impurities.
-
Lower Sensitivity: Not suitable for trace analysis or impurity profiling.
-
Matrix Interference: The sample matrix must be simple and free of other acidic or basic components.
Quantitative Performance Comparison
The selection of an analytical method is driven by its performance characteristics. The following table summarizes the expected quantitative parameters for the analysis of 4-Cyclopropylbenzoyl chloride by different methods.
Note: As specific validated data for 4-Cyclopropylbenzoyl chloride is not widely published, the performance metrics below are derived from validated methods for analogous compounds like benzyl chloride, 4-methoxybenzyl chloride, and other acyl chlorides and serve as a reliable estimation.[10][11][12]
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Titrimetry |
| Limit of Detection (LOD) | Low ppm to ppb range | ~3 ppm (UV); Low ppb (MS)[11] | % level |
| Limit of Quantification (LOQ) | Mid-to-high ppm to ppb range | ~10 ppm (UV); Mid-to-high ppb (MS)[11] | % level |
| Linearity Range (r²) | > 0.99 over 2-3 orders of magnitude | > 0.999 over 2-3 orders of magnitude[10][11] | Not Applicable |
| Precision (%RSD) | < 2-5%[3] | < 2%[11] | < 1% |
| Accuracy / Recovery (%) | 95-105% | 97-103%[11] | 98-102% |
| Selectivity | Good (FID); Excellent (MS) | Good (UV); Excellent (MS) | Low |
| Throughput | Moderate to High | High | Low to Moderate |
| Primary Use Case | Impurity profiling, trace analysis, simultaneous acid impurity determination | Routine QC, stability testing, trace analysis | Bulk material assay, purity check |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation in your laboratory.
Protocol 1: GC-FID Method via Ester Derivatization
This protocol is adapted from established methods for the analysis of C2-C16 acyl chlorides.[4]
1. Derivatization:
-
Accurately weigh approximately 50 mg of the 4-Cyclopropylbenzoyl chloride sample into a 10 mL volumetric flask.
-
Add 5 mL of anhydrous 2-butanol containing a suitable internal standard (e.g., undecane at 1 mg/mL).
-
Add 1 mL of anhydrous pyridine to act as an acid scavenger.
-
Stopper the flask, vortex thoroughly, and allow the reaction to proceed at room temperature for 15 minutes.
-
Dilute to the mark with 2-butanol and mix well.
2. GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, Split ratio 50:1.
-
Inlet Temperature: 250 °C.
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Detector: FID at 300 °C.
3. Calibration & Quantification:
-
Prepare calibration standards by derivatizing known concentrations of a purified 4-Cyclopropylbenzoyl chloride reference standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Quantify the sample by applying its peak area ratio to the calibration curve.
Caption: Workflow for GC quantification of 4-Cyclopropylbenzoyl chloride.
Protocol 2: HPLC-UV Method via Amide Derivatization
This protocol is based on methods involving the derivatization of acyl halides with aniline.[5]
1. Derivatization:
-
Prepare a stock solution of the 4-Cyclopropylbenzoyl chloride sample in anhydrous acetonitrile (ACN) (e.g., 1 mg/mL).
-
In a 2 mL autosampler vial, combine 100 µL of the sample stock solution, 800 µL of ACN, and 50 µL of a 10% (v/v) solution of aniline in ACN.
-
Add 50 µL of a 10% (v/v) solution of triethylamine in ACN to serve as a base.
-
Cap the vial, vortex, and let it stand at room temperature for 20 minutes to ensure complete reaction.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Calibration & Quantification:
-
Prepare calibration standards by derivatizing known concentrations of a purified 4-Cyclopropylbenzoyl chloride reference standard.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration in the sample from its peak area using the calibration curve.
Caption: Workflow for HPLC quantification of 4-Cyclopropylbenzoyl chloride.
Conclusion and Method Selection
The accurate quantification of 4-Cyclopropylbenzoyl chloride is achievable through several analytical techniques, with the optimal choice depending on the specific analytical goal.
-
For routine quality control and assay determination where speed and cost are factors, a well-developed HPLC-UV method following derivatization offers an excellent balance of performance, robustness, and throughput.
-
For trace-level impurity analysis, impurity identification, or in-depth process monitoring , the superior selectivity and sensitivity of GC-MS or LC-MS are indispensable. The ability of GC to simultaneously quantify the corresponding carboxylic acid is a distinct advantage for purity assessments.
-
For verifying the purity of bulk starting material in a non-specific manner, titrimetry remains a simple and cost-effective, albeit less specific, option.
By understanding the principles, advantages, and limitations of each method, and by implementing robust, validated protocols, researchers and drug development professionals can ensure the generation of high-quality data essential for advancing their scientific and commercial objectives.
References
- Andersson, J. T., & Schuch, A. (1970). Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. Acta Chemica Scandinavica, 24, 853-860.
- Niedermayer, A. O. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry, 39(8), 940-944.
-
ACS Publications. (n.d.). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry. Retrieved from [Link]
- Hishta, C., & Bomstein, J. (1963). Determination of Benzyl Chloroformate by Gas Chromatography of Its Amide. Extension of the Principle to Other Acid Chlorides. Analytical Chemistry, 35(1), 65-67.
- Margosis, M. (1973). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Pharmaceutical Sciences, 62(3), 435-438.
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies.
- BenchChem. (2025).
- Sheetal Chemicals. (n.d.).
- Patel, R. K., et al. (2020). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Research Journal of Pharmacy and Technology, 13(10), 4649-4655.
- Kumar, A., et al. (2014). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 6(7), 1993-2000.
- Boyd, J. T., et al. (2015). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 87(12), 6329–6336.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 4-Chlorobenzyl Chloride. BenchChem.
- Sooksawate, T., et al. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. Journal of Pharmaceutical Sciences, 93(2), 463-475.
- MilliporeSigma. (n.d.).
- Ataman Kimya. (n.d.). BENZOYL CHLORIDE.
- SIELC. (n.d.). HPLC MS Method for Analysis of Benzalkonium Chloride on Primesep SB Column. SIELC Technologies.
- Wikipedia. (n.d.). Benzoyl chloride. Wikipedia.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis of 4-(Chloromethyl)benzoyl Chloride Reaction Products. BenchChem.
- Spinu, A., & Moanta, A. (2019). DETERMINATION OF BENZALKONIUM CHLORIDES FROM WASTEWATER USING HPLC-DAD METHOD. Scientific Study & Research, 20(1), 089-098.
- Li, D., et al. (2023). Experimental data and modeling of viscosity in the quinary system NaCl+KCl+CaCl2+MgCl2+H2O. Journal of Molecular Liquids, 383, 122067.
- BenchChem. (2025). Application Note & Protocol: Quantitative Analysis of Benzoxonium Chloride using HPLC. BenchChem.
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The Stability Spectrum of Acyl Chlorides: A Comparative Analysis of 4-Cyclopropylbenzoyl Chloride
Introduction: Why Acyl Chloride Stability Matters
In the landscape of organic synthesis, acyl chlorides (R-COCl) are renowned as highly reactive carboxylic acid derivatives, serving as powerful intermediates for the formation of esters, amides, and ketones.[1][2][3][4] Their utility, however, is intrinsically linked to their stability—or lack thereof. The high reactivity that makes them valuable also renders them susceptible to degradation, particularly through hydrolysis, which can complicate storage, handling, and reaction stoichiometry.[3][5][6] Understanding the subtle structural nuances that govern the stability of an acyl chloride is therefore paramount for researchers in medicinal chemistry and materials science, where precise control over reactivity is essential for success.
This guide provides an in-depth comparison of the stability of 4-Cyclopropylbenzoyl chloride with other commonly used acyl chlorides. We will explore the fundamental electronic and steric principles that dictate their reactivity and present experimental frameworks for quantifying these differences. The unique electronic character of the cyclopropyl group will be a central focus, explaining the distinct stability profile of 4-Cyclopropylbenzoyl chloride.
The Pillars of Acyl Chloride Stability
The reactivity of an acyl chloride is primarily determined by the electrophilicity of the carbonyl carbon.[3][4] This carbon is attacked by nucleophiles in the rate-determining step of most of its reactions.[7] Consequently, any structural feature that modulates the partial positive charge on this carbon will directly impact the compound's stability. The two main factors at play are:
-
Electronic Effects: The flow of electrons towards or away from the carbonyl group significantly alters its reactivity.
-
Inductive Effects: Electron-withdrawing groups (EWGs) attached to the acyl group pull electron density away from the carbonyl carbon, increasing its electrophilicity and thus its reactivity (decreasing stability).
-
Resonance (Mesomeric) Effects: Groups capable of donating electrons through resonance can delocalize the positive charge on the carbonyl carbon, making it less electrophilic and increasing the acyl chloride's stability.[5][8]
-
-
Steric Hindrance: Bulky groups surrounding the carbonyl carbon can physically obstruct the approach of a nucleophile, thereby slowing down the reaction and increasing the compound's kinetic stability.
The Curious Case of the Cyclopropyl Group: An Electronic Anomaly
At first glance, the cyclopropyl group appears to be a simple alkyl substituent. However, its strained three-membered ring endows it with unique electronic properties. The C-C bonds within the cyclopropane ring have significant p-character, often described in terms of Walsh orbitals. This allows the cyclopropyl group to act as a π-electron donor, engaging in conjugation with adjacent π-systems like a benzene ring or a carbonyl group.[9][10] This electron-donating capability is crucial for understanding the stability of 4-Cyclopropylbenzoyl chloride.[9]
A Comparative Stability Analysis
To contextualize the stability of 4-Cyclopropylbenzoyl chloride, we will compare it with a representative set of acyl chlorides, each highlighting a different electronic or structural feature.
| Acyl Chloride | Structure | Dominant Electronic Effect | Expected Relative Stability |
| Acetyl Chloride | CH₃COCl | Weak Inductive Donation | Very Low |
| Benzoyl Chloride | C₆H₅COCl | Resonance Stabilization | Moderate |
| 4-Nitrobenzoyl Chloride | O₂NC₆H₄COCl | Strong Resonance Withdrawal | Low |
| 4-Methoxybenzoyl Chloride | CH₃OC₆H₄COCl | Strong Resonance Donation | High |
| 4-Cyclopropylbenzoyl Chloride | c-C₃H₅C₆H₄COCl | Moderate Resonance Donation | Moderately High |
Discussion of Relative Stability:
-
Acetyl Chloride: As a simple aliphatic acyl chloride, it lacks any significant resonance stabilization. The carbonyl carbon is highly electrophilic, making acetyl chloride extremely reactive and hydrolytically unstable.[11]
-
Benzoyl Chloride: The phenyl ring provides resonance stabilization, delocalizing the electron density from the carbonyl group. This makes benzoyl chloride significantly more stable and less reactive than its aliphatic counterparts.[12][13]
-
4-Nitrobenzoyl Chloride: The nitro group is a powerful electron-withdrawing group (-M effect). It pulls electron density away from the benzene ring and the carbonyl carbon, increasing the carbon's electrophilicity and making this molecule more reactive (less stable) than unsubstituted benzoyl chloride.[14]
-
4-Methoxybenzoyl Chloride: The methoxy group is a strong electron-donating group (+M effect). Its lone pair of electrons on the oxygen atom delocalizes into the benzene ring and towards the carbonyl group, reducing the carbonyl carbon's electrophilicity. This results in a significantly more stable acyl chloride.[14]
-
4-Cyclopropylbenzoyl Chloride: The cyclopropyl group, through its unique electronic structure, acts as an electron-donating group.[9][15] This donation, while not as pronounced as that of the methoxy group, is sufficient to reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. Consequently, 4-Cyclopropylbenzoyl chloride exhibits enhanced stability relative to benzoyl chloride and its electron-withdrawn derivatives.
Visualizing Electronic Effects on Stability
The following diagram illustrates the influence of different substituents on the electrophilicity of the carbonyl carbon in various benzoyl chlorides. Electron-donating groups (EDGs) increase electron density at the carbonyl carbon, enhancing stability, while electron-withdrawing groups (EWGs) decrease it, reducing stability.
Caption: Logical flow of substituent effects on stability.
Experimental Protocol for Assessing Hydrolytic Stability
To empirically validate the predicted stability order, a common method is to measure the rate of hydrolysis. The hydrolysis of an acyl chloride produces hydrochloric acid (HCl), and the rate of its formation can be monitored over time.[16][17]
Objective: To determine the relative hydrolytic stability of different acyl chlorides by monitoring the change in conductivity of the reaction mixture over time.
Materials:
-
Acyl chloride samples (e.g., Benzoyl chloride, 4-Cyclopropylbenzoyl chloride, 4-Nitrobenzoyl chloride)
-
High-purity acetone (dried over molecular sieves)
-
Deionized water
-
Conductivity meter with a probe
-
Magnetic stirrer and stir bar
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Experimental workflow for hydrolytic stability analysis.
Step-by-Step Procedure:
-
Preparation of Solutions: a. Prepare a 0.1 M stock solution of each acyl chloride in dry acetone. b. Prepare the reaction solvent, for example, a 90:10 (v/v) acetone/water mixture.
-
Experimental Setup: a. Pipette 50 mL of the 90:10 acetone/water mixture into a temperature-controlled reaction vessel maintained at 25.0 ± 0.1 °C. b. Place a magnetic stir bar in the vessel and begin stirring at a constant rate. c. Submerge the conductivity probe into the solution, ensuring it does not interfere with the stir bar.
-
Data Collection: a. Once the temperature and initial conductivity have stabilized, rapidly inject 1.0 mL of the acyl chloride stock solution into the vessel. b. Immediately start recording conductivity measurements every 15 seconds for a total of 15-20 minutes, or until the conductivity reaches a plateau.
-
Data Analysis: a. Plot the conductivity (in µS/cm) as a function of time (in seconds). b. The initial rate of reaction is proportional to the slope of the linear portion of the curve at the beginning of the reaction. c. Compare the initial rates for each acyl chloride. A higher rate corresponds to lower stability.
Expected Outcome: The experimental results are expected to show a slower rate of hydrolysis for 4-Cyclopropylbenzoyl chloride compared to benzoyl chloride and a significantly slower rate compared to 4-Nitrobenzoyl chloride, confirming its enhanced stability due to the electron-donating nature of the cyclopropyl group.
Conclusion
The stability of acyl chlorides is a critical parameter in synthetic chemistry, dictated by a delicate balance of electronic and steric factors. While all acyl chlorides are inherently reactive, their stability can be finely tuned through substituent effects. 4-Cyclopropylbenzoyl chloride stands out as a moderately stable acyl chloride, benefiting from the unique ability of the cyclopropyl group to donate electron density through resonance. This places its stability above that of unsubstituted benzoyl chloride and acyl chlorides bearing electron-withdrawing groups. For researchers and drug development professionals, this enhanced stability translates to improved handling, storage, and more controlled reactivity, making 4-Cyclopropylbenzoyl chloride a valuable and predictable building block in complex synthetic endeavors.
References
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.7 Reactions of Acid Chlorides. Retrieved from [Link]
-
Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Retrieved from [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental set up for hydrolysis of acylchloride monomer. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity?. Retrieved from [Link]
-
ResearchGate. (n.d.). 19.2 PREPARATION OF ACYL CHLORIDES. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]
-
Bentley, T. W., & Ebdon, D. N. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6434–6453. [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 12, 2496–2507. [Link]
- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
-
ResearchGate. (n.d.). structure and reactivity of the cyclopropane species. Retrieved from [Link]
-
Rzepa, H. S. (2014, May 15). Mechanistic morphemes. Perisolvolysis of a cyclopropyl chloride. Henry Rzepa's Blog. Retrieved from [Link]
-
Wang, Z., et al. (2022). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications, 58(74), 10397-10400. [Link]
-
ResearchGate. (n.d.). Stability of acyl halides in various water media. A) Acyl chloride and.... Retrieved from [Link]
- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
Quora. (2020, April 27). Why is acid chloride more reactive than alkyl chloride?. Retrieved from [Link]
- Google Patents. (n.d.). EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
ResearchGate. (n.d.). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Retrieved from [Link]
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Safety Operating Guide
Hazard Profile and Regulatory Context of 4-Cyclopropylbenzoyl Chloride
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of reactive reagents like 4-cyclopropylbenzoyl chloride are not just procedural formalities; they are foundational to a safe and compliant laboratory environment. This guide moves beyond a simple checklist to provide a deep, technically-grounded understanding of the principles and practices required for its safe neutralization and disposal.
4-Cyclopropylbenzoyl chloride is an acyl chloride, a class of compounds prized for their high reactivity in organic synthesis. This same reactivity, however, makes them hazardous if not managed correctly. The primary hazard stems from its violent reaction with water and other nucleophilic substances.[1][2]
Upon contact with moisture, even humidity in the air, it rapidly hydrolyzes to form 4-cyclopropylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[3][4][5] This reaction is exothermic and the production of HCl gas can cause pressure buildup in sealed containers and leads to the compound's characteristic "fuming" appearance.[3][6][7]
Due to this property, 4-cyclopropylbenzoyl chloride is classified as a corrosive and water-reactive material. Under the Resource Conservation and Recovery Act (RCRA), wastes that react violently with water are categorized as reactive hazardous waste, carrying the waste code D003.[1][2][8][9] This classification mandates specific disposal pathways and prohibits disposal in its native, reactive state.
Table 1: Key Safety and Regulatory Information
| Property | Information |
|---|---|
| Chemical Name | 4-Cyclopropylbenzoyl chloride[10] |
| CAS Number | 76274-94-7[10] |
| GHS Pictogram | [10] |
| Signal Word | Danger[10] |
| Hazard Statement | H314: Causes severe skin burns and eye damage[10] |
| Primary Incompatibilities | Water, strong bases, alcohols, amines[5][6][7][11][12] |
| RCRA Waste Code | D003 (Reactivity)[1][2] |
The Core Principle: Two-Stage Chemical Neutralization
The cornerstone of safe disposal is the intentional and controlled neutralization of the compound's reactivity. The process involves two key chemical transformations:
-
Controlled Hydrolysis: The reactive acyl chloride functional group is intentionally reacted with water in a controlled manner to convert it into the far more stable corresponding carboxylic acid.
-
Acid Neutralization: The hydrochloric acid produced during hydrolysis is subsequently neutralized by a base to form a salt and water, resulting in a final solution that is safe for disposal according to institutional guidelines.
This two-stage approach ensures that the energy released during hydrolysis is managed safely and that the final waste stream is non-corrosive.
Caption: Logical workflow for the safe neutralization of 4-cyclopropylbenzoyl chloride.
Standard Operating Procedure for Bulk Waste Neutralization
This protocol is designed for the disposal of surplus or waste 4-cyclopropylbenzoyl chloride. This procedure must be performed inside a certified chemical fume hood.
Required Materials:
-
Waste 4-cyclopropylbenzoyl chloride
-
Large glass beaker (at least 10x the volume of the waste)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH paper or calibrated pH meter
-
Appropriate waste container for the final aqueous solution
Personal Protective Equipment (PPE):
-
Chemical splash goggles
-
Face shield
-
Acid-resistant gloves (e.g., butyl rubber or laminate)
-
Flame-resistant lab coat
Step-by-Step Protocol:
-
Prepare the Neutralization Bath:
-
Place the large beaker in an ice bath on a magnetic stir plate.
-
Fill the beaker with a 5-10% aqueous solution of sodium bicarbonate. A good rule of thumb is to use at least 10-20 mL of this solution for every 1 mL of acyl chloride to be destroyed.
-
Begin gentle stirring. The cold temperature is critical to absorb the heat generated during the exothermic hydrolysis reaction.
-
-
Controlled Addition of Acyl Chloride:
-
Using a glass pipette or dropping funnel, add the 4-cyclopropylbenzoyl chloride to the stirring bicarbonate solution very slowly, drop by drop.
-
Causality: Adding the reactive agent to the quenching solution ensures the reagent is never in excess, preventing a runaway reaction. Adding the solution to the acyl chloride would be extremely dangerous.
-
-
Observe and Manage the Reaction:
-
You will observe bubbling (effervescence) as carbon dioxide gas is released. This is a visual indicator that the reaction and neutralization are proceeding.[13]
-
Maintain a slow addition rate to keep the foaming under control. If foaming becomes vigorous, stop the addition until it subsides.
-
-
Ensure Complete Reaction:
-
After all the acyl chloride has been added, allow the mixture to stir in the ice bath for at least 30 minutes.
-
Remove the ice bath and allow the solution to slowly warm to room temperature, continuing to stir for an additional 1-2 hours to ensure the reaction has gone to completion.
-
-
Final pH Verification:
-
Once the solution has returned to room temperature and all bubbling has ceased, check the pH of the aqueous solution.
-
The target pH should be between 6.0 and 9.0. If the solution is still acidic, add small portions of sodium bicarbonate until the desired pH is reached. This step is a critical validation that all hydrochloric acid has been neutralized.[14][15]
-
-
Final Disposal:
-
The resulting neutralized aqueous solution, containing sodium 4-cyclopropylbenzoate and sodium chloride, can typically be disposed of down the drain with a copious amount of running water, provided this is permitted by your institution's and municipality's regulations.[15] Always confirm local rules first.
-
Managing Spills and Contaminated Materials
Accidental spills require immediate and appropriate action.
-
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, clay, or vermiculite. Do NOT use combustible materials like paper towels or cellulose-based absorbents. [7][16]
-
Carefully scoop the contaminated absorbent into a designated waste container.
-
Slowly and carefully add the contaminated absorbent in small portions to a large volume of cold sodium bicarbonate solution in a fume hood, as described in the bulk disposal protocol.
-
Decontaminate the spill surface with a solution of sodium bicarbonate, followed by a water rinse.
-
Decontamination and Disposal of Empty Containers
An "empty" container of 4-cyclopropylbenzoyl chloride is still hazardous due to residual material.
-
Initial Decontamination: In a fume hood, carefully rinse the empty container three times with a small amount of a solvent capable of dissolving the residue (e.g., acetone). The collected rinsate must be treated as hazardous waste and disposed of accordingly.[17]
-
Neutralization Rinse: After the solvent rinse, perform a final rinse with a 5% sodium bicarbonate solution to neutralize any remaining traces of the acyl chloride.[18] This rinsate should also be collected and combined with other aqueous hazardous waste.
-
Final Disposal: Once the container is fully decontaminated and dry, deface or remove all hazardous labels.[17][19] It can now be disposed of as regular laboratory glass or plastic waste.
By understanding the chemical principles behind its reactivity and adhering to these validated procedures, researchers can ensure the safe and compliant disposal of 4-cyclopropylbenzoyl chloride, protecting themselves, their colleagues, and the environment.
References
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Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note . (2024). Revisely. Available at: [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. Available at: [Link]
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A Comprehensive Guide to the Safe Handling of 4-Cyclopropylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is my priority to equip you with the critical knowledge and field-tested procedures necessary for the safe and effective handling of reactive chemical reagents. This guide provides an in-depth operational plan for managing 4-Cyclopropylbenzoyl chloride, a valuable building block in pharmaceutical synthesis. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.
4-Cyclopropylbenzoyl chloride, like other acyl chlorides, is a highly reactive compound. Its reactivity, which makes it a useful acylating agent, also presents significant hazards if not handled with the appropriate precautions.[1][2][3][4] This guide is structured to provide immediate, essential safety and logistical information, from operational protocols to disposal plans, empowering you to work confidently and safely.
Understanding the Inherent Hazards
The primary hazards associated with 4-Cyclopropylbenzoyl chloride stem from its high reactivity, particularly with nucleophiles such as water.[1][5][6]
-
Corrosivity: It is a corrosive material that can cause severe skin burns and eye damage upon contact.[7][8][9][10]
-
Moisture Sensitivity: It reacts vigorously with water, including atmospheric moisture, to produce hydrogen chloride (HCl) gas.[8][11] This reaction is exothermic and the liberation of corrosive HCl gas presents a significant inhalation hazard.[7][8]
-
Inhalation Toxicity: Inhalation of vapors or the resulting HCl gas can cause respiratory irritation and potentially severe damage to the respiratory system.[8][12]
-
Reactivity with Other Nucleophiles: It will also react exothermically with other nucleophilic reagents such as alcohols, amines, and strong bases.[2][8][10][13]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling 4-Cyclopropylbenzoyl chloride. The following table outlines the minimum required PPE, with an explanation of the rationale for each.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[7][13] | Protects against splashes of the corrosive liquid and exposure to HCl gas. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or laminate film). | Provides a barrier against skin contact. Double gloving is recommended. |
| Body Protection | A flame-resistant lab coat worn over full-length clothing and closed-toe shoes. | Protects against accidental spills and splashes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge for acid gases.[7][13] | Essential for protecting the respiratory system from vapors and HCl gas.[8] |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for the safe handling of 4-Cyclopropylbenzoyl chloride. The following diagram and procedural steps outline a self-validating system for managing this reagent.
Caption: Workflow for the safe handling of 4-Cyclopropylbenzoyl chloride.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7] Prepare all necessary equipment and reagents.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Inert Atmosphere: All manipulations of 4-Cyclopropylbenzoyl chloride should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[14]
-
Dispensing: Use a syringe or cannula for transfers to minimize exposure to air. If pouring, do so slowly and carefully to avoid splashing.
-
Reaction: When adding to a reaction mixture, do so in a slow, controlled, dropwise manner.[15] The reaction vessel should be cooled in an ice bath to manage any exothermic reactions.[1]
-
Post-Reaction: After the reaction is complete, any excess 4-Cyclopropylbenzoyl chloride must be quenched before workup.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is critical.
| Exposure Route | Immediate Action | Follow-up |
| Inhalation | Move the individual to fresh air immediately.[7][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[8][13] | Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8][12] | Seek immediate medical attention.[7][8] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] | Seek immediate medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting.[7][8] If the person is conscious, rinse their mouth with water and have them drink a small amount of water.[7][12] | Seek immediate medical attention.[7][8] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert, dry material such as sand or vermiculite.[15] Place the absorbed material into a suitable, labeled container for disposal.[16] | |
| Large Spill | Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[15] |
Disposal Plan: Neutralization and Waste Management
Improper disposal of 4-Cyclopropylbenzoyl chloride can lead to violent reactions and environmental contamination.[15] The recommended method of disposal is through controlled neutralization (quenching).[15]
Caption: Workflow for the neutralization and disposal of 4-Cyclopropylbenzoyl chloride.
Step-by-Step Disposal Protocol:
-
Prepare Neutralizing Solution: In a chemical fume hood, prepare a dilute solution of sodium bicarbonate or sodium carbonate in a large beaker. The beaker should be placed in an ice bath to dissipate heat generated during neutralization.[15]
-
Slow Addition: While vigorously stirring the basic solution, slowly and carefully add the 4-Cyclopropylbenzoyl chloride waste. Be prepared for gas evolution (CO2). The addition rate should be controlled to prevent excessive foaming and a runaway reaction.[15]
-
Monitoring: Continue stirring until all the acyl chloride has been added and the reaction has subsided.
-
pH Adjustment: Once the solution has returned to room temperature, check the pH using pH paper or a calibrated pH meter. The target pH is between 6 and 8.[15] If necessary, adjust the pH with a dilute acid or base.
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for collection by your institution's EHS department.[15]
Contaminated Materials: Any materials, such as pipette tips, absorbent pads, and disposable PPE, that come into contact with 4-Cyclopropylbenzoyl chloride must be considered hazardous waste and disposed of accordingly.[14]
By adhering to these rigorous safety protocols and understanding the chemical principles that underpin them, you can confidently and safely incorporate 4-Cyclopropylbenzoyl chloride into your research and development workflows.
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How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
